molecular formula C24H28F3N5O2S B12390371 BAY-728

BAY-728

货号: B12390371
分子量: 507.6 g/mol
InChI 键: LXRBPWHQMGKMRT-SFHVURJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BAY-728 is a useful research compound. Its molecular formula is C24H28F3N5O2S and its molecular weight is 507.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H28F3N5O2S

分子量

507.6 g/mol

IUPAC 名称

N-[(2S)-1-[[5-[(4-cyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C24H28F3N5O2S/c1-15(2)12-18(29-21(34)23(24(25,26)27)10-4-3-5-11-23)20(33)30-22-32-31-19(35-22)13-16-6-8-17(14-28)9-7-16/h6-9,15,18H,3-5,10-13H2,1-2H3,(H,29,34)(H,30,32,33)/t18-/m0/s1

InChI 键

LXRBPWHQMGKMRT-SFHVURJKSA-N

手性 SMILES

CC(C)C[C@@H](C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)C#N)NC(=O)C3(CCCCC3)C(F)(F)F

规范 SMILES

CC(C)CC(C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)C#N)NC(=O)C3(CCCCC3)C(F)(F)F

产品来源

United States

Foundational & Exploratory

BAY-728: A Technical Profile of a Negative Control Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-728 is a chemical compound primarily utilized in biomedical research as a negative control for its potent and selective enantiomer, BAY-805, an inhibitor of Ubiquitin-Specific Protease 21 (USP21).[1][2][3] Due to its significantly lower biological activity, this compound serves as an essential tool to differentiate the specific effects of USP21 inhibition by BAY-805 from any potential off-target or non-specific effects of the chemical scaffold.[1][4] This guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, or lack thereof, and its role in experimental design.

Core Concept: The Role of a Negative Control

In pharmacology and drug discovery, a negative control compound is structurally similar to an active compound but is biologically inactive or significantly less active against the target of interest. The use of a negative control like this compound is a critical component of rigorous scientific investigation, allowing researchers to validate that the observed biological effects of the active compound (BAY-805) are indeed due to its interaction with the intended target (USP21).[1]

Mechanism of Action: Characterized Inactivity

The primary "mechanism of action" of this compound is its designed lack of potent inhibitory activity against USP21.[4][5] BAY-805 and this compound are enantiomers, meaning they are mirror images of each other.[1] This stereochemical difference leads to a significant disparity in their ability to bind to and inhibit the active site of the USP21 enzyme. While BAY-805 is a highly potent inhibitor, this compound demonstrates substantially weaker activity.[1][4]

The following diagram illustrates the intended use of this compound as a negative control in experiments investigating the effects of BAY-805.

G cluster_experiment Experimental Design cluster_interpretation Interpretation A Biological System (e.g., cells, in vitro assay) B Treatment with BAY-805 (Active Compound) A->B C Treatment with This compound (Negative Control) A->C D Vehicle Control (e.g., DMSO) A->D E Observed Biological Effect B->E Specific USP21 inhibition F No or Baseline Effect C->F Minimal to no USP21 inhibition D->F G Effect is likely due to USP21 inhibition E->G F->G H Effect is likely an off-target or artifactual effect

Figure 1: Experimental workflow using this compound as a negative control.

Comparative Biological Data

The stark difference in potency between BAY-805 and this compound against USP21 is the key characteristic that defines this compound as a negative control. The following table summarizes the available quantitative data.

CompoundTargetAssay TypeIC50Reference
BAY-805 USP21HTRF Assay< 10 nM[4][5]
USP21Ub-Rhodamine Assay< 10 nM[4]
This compound USP21HTRF Assay> 12 µM[4][5]
USP21Ub-Rhodamine Assay> 12 µM[4]

Signaling Pathway Context

BAY-805, the active enantiomer, has been shown to enhance the NF-κB signaling pathway by inhibiting USP21.[1] USP21 is known to deubiquitinate and thereby inactivate components of the NF-κB pathway. Inhibition of USP21 by BAY-805 therefore leads to increased NF-κB activity. In contrast, this compound is expected to have a negligible effect on this pathway due to its poor inhibition of USP21.

The following diagram illustrates the differential effects of BAY-805 and this compound on the NF-κB signaling pathway.

G cluster_pathway NF-κB Signaling Pathway USP21 USP21 NFkB_inactive Inactive NF-κB Complex USP21->NFkB_inactive Deubiquitinates & Inactivates NFkB_active Active NF-κB NFkB_inactive->NFkB_active Activation Signal Gene_expression Gene Expression NFkB_active->Gene_expression BAY805 BAY-805 BAY805->USP21 Inhibits BAY728 This compound BAY728->USP21 Does not significantly inhibit

Figure 2: Differential effects of BAY-805 and this compound on the NF-κB pathway.

Experimental Protocols

The primary publication by Göricke et al. (2023) describes the key experiments used to characterize BAY-805 and this compound.[1] Below are summaries of the methodologies.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay
  • Principle: A biochemical assay to measure the inhibition of USP21's deubiquitinase activity.

  • Methodology: Recombinant USP21 is incubated with a ubiquitin-GST substrate. The reaction is detected using an anti-GST antibody labeled with a donor fluorophore and a ubiquitin-binding protein labeled with an acceptor fluorophore. Deubiquitination by USP21 leads to a decrease in the HTRF signal. The inhibitory effect of compounds is measured by their ability to prevent this decrease.

  • Use of this compound: this compound is tested in parallel with BAY-805 to demonstrate its lack of significant inhibition at concentrations where BAY-805 is highly active.

Ubiquitin-Rhodamine 110 Assay
  • Principle: A fluorescence-based biochemical assay to measure deubiquitinase activity.

  • Methodology: USP21 is incubated with a di-ubiquitin-rhodamine 110 substrate. Cleavage of the substrate by USP21 releases rhodamine 110, which is highly fluorescent. The rate of fluorescence increase is proportional to enzyme activity.

  • Use of this compound: Used to confirm the low inhibitory potency of this compound against USP21 compared to BAY-805.

Cellular Thermal Shift Assay (CETSA)
  • Principle: An assay to confirm target engagement in a cellular context. Ligand binding to a target protein stabilizes it against thermal denaturation.

  • Methodology: Cells are treated with the compound of interest (e.g., BAY-805 or this compound) or vehicle. The cells are then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified by methods such as Western blotting or mass spectrometry.

  • Use of this compound: Demonstrates that BAY-805, but not this compound, stabilizes USP21 in cells, confirming specific target engagement by the active compound.

Conclusion

This compound has no significant, specific mechanism of action. Its utility is derived from its structural similarity to and stereochemical relationship with the potent USP21 inhibitor, BAY-805, combined with its substantially lower biological activity. As such, this compound is an indispensable tool for researchers studying the biological consequences of USP21 inhibition, enabling them to confidently attribute the effects of BAY-805 to its intended target. The use of this compound in parallel with BAY-805 is a hallmark of rigorous pharmacological investigation.

References

The Enantiomeric Probe: A Technical Guide to the Structure and Chemical Properties of BAY-728

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of ubiquitin research and drug discovery, the use of chemical probes to elucidate the function of deubiquitinating enzymes (DUBs) is paramount. BAY-805 has been identified as a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21), a key regulator in various cellular signaling pathways implicated in cancer and immune responses.[1][2] As a crucial component of rigorous scientific investigation, the validation of findings from chemical probes necessitates the use of a structurally similar but biologically inactive control. BAY-728 serves as this essential negative control for BAY-805, being its less potent enantiomer.[1][3] This technical guide provides a comprehensive overview of the structure and chemical properties of this compound, offering researchers the foundational knowledge required for its effective use in experimental settings.

Chemical Structure and Properties

This compound is the (S)-enantiomer corresponding to the potent (R)-enantiomer USP21 inhibitor, BAY-805.[4] The fundamental chemical characteristics of this compound are summarized below.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₂₈F₃N₅O₂S--INVALID-LINK--
Molecular Weight 507.58 g/mol --INVALID-LINK--
IUPAC Name (S)-N-(5-((4-cyanobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-((1-(trifluoromethyl)cyclohexyl)formamido)-3-methylbutanamideN/A
Stereochemistry (S)-enantiomer--INVALID-LINK--
Physical Form SolidN/A

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Quantitative Data Summary

As the biologically less active enantiomer, this compound exhibits significantly lower inhibitory activity against USP21 compared to BAY-805. This differential activity is critical for its function as a negative control.

Table 2: In Vitro Inhibitory Activity against USP21

CompoundAssayIC₅₀ (nM)Reference
This compound hUSP21 (HTRF)12600--INVALID-LINK--
This compound hUSP21 (Ub-Rhodamine)16200--INVALID-LINK--
BAY-805 hUSP21 (HTRF)6--INVALID-LINK--
BAY-805 hUSP21 (Ub-Rhodamine)2--INVALID-LINK--

Table 3: Biophysical and Cellular Target Engagement

CompoundMethodParameterValueReference
This compound Surface Plasmon Resonance (SPR)K_d (nM)8686--INVALID-LINK--
This compound Cellular Thermal Shift Assay (CETSA)EC₅₀ (nM)>10000--INVALID-LINK--
This compound NF-κB Reporter AssayEC₅₀ (nM)>10000--INVALID-LINK--
BAY-805 Surface Plasmon Resonance (SPR)K_d (nM)2.2--INVALID-LINK--
BAY-805 Cellular Thermal Shift Assay (CETSA)EC₅₀ (nM)~95--INVALID-LINK--
BAY-805 NF-κB Reporter AssayEC₅₀ (nM)17--INVALID-LINK--

Experimental Protocols

The following sections detail the methodologies used to characterize this compound and its active enantiomer, BAY-805.

Synthesis of this compound

The synthesis of this compound follows a similar route to that of BAY-805, with the key difference being the use of Boc-L-leucine instead of Boc-D-leucine in the initial amide coupling step to establish the (S)-stereochemistry.[1] The general synthetic scheme is as follows:

G cluster_0 Synthesis of this compound start 4-cyanophenylacetonitrile + Thiosemicarbazide (B42300) step1 Reaction in TFA start->step1 intermediate1 4-((5-amino-1,3,4-thiadiazol-2-yl)methyl)benzonitrile step1->intermediate1 step2 Amide coupling with Boc-L-leucine (HATU, DIPEA, DMF) intermediate1->step2 intermediate2 Boc-protected intermediate step2->intermediate2 step3 Boc deprotection (4N HCl in dioxane) intermediate2->step3 intermediate3 Amine intermediate step3->intermediate3 step4 Amide coupling with 1-(trifluoromethyl)cyclohexanecarboxylic acid (EDC, HOBt, DIPEA, DMF) intermediate3->step4 end This compound step4->end

Caption: Synthetic workflow for this compound.

  • Preparation of the Thiadiazole Core: 4-cyanophenylacetonitrile is reacted with thiosemicarbazide in trifluoroacetic acid (TFA) to form 4-((5-amino-1,3,4-thiadiazol-2-yl)methyl)benzonitrile.

  • First Amide Coupling: The resulting aminothiadiazole is coupled with Boc-L-leucine using hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

  • Boc Deprotection: The Boc protecting group is removed using 4N hydrochloric acid in dioxane.

  • Second Amide Coupling: The deprotected amine is then coupled with 1-(trifluoromethyl)cyclohexanecarboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 1-hydroxybenzotriazole (B26582) (HOBt), and DIPEA in DMF to yield the final product, this compound.[1]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to measure the inhibitory activity of compounds on the deubiquitinating activity of USP21.

  • Principle: The HTRF assay is a proximity-based assay that measures the interaction between two molecules labeled with a donor and an acceptor fluorophore. For USP21 activity, a ubiquitin substrate is labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., a quencher or another fluorophore). In the intact substrate, FRET occurs. Upon cleavage by USP21, the donor and acceptor are separated, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Recombinant human USP21 (hUSP21) is incubated with the test compound (this compound or BAY-805) at various concentrations in an appropriate assay buffer.

    • The HTRF ubiquitin substrate is added to initiate the enzymatic reaction.

    • The reaction is incubated at room temperature for a defined period.

    • The fluorescence is read on an HTRF-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

    • The ratio of the acceptor to donor fluorescence is calculated, and the percent inhibition is determined relative to a no-enzyme control (100% inhibition) and a DMSO vehicle control (0% inhibition).

    • IC₅₀ values are calculated from the dose-response curves.

Ubiquitin-Rhodamine Assay

This is a fluorescence-based assay to measure the enzymatic activity of DUBs.

  • Principle: The substrate consists of ubiquitin C-terminally linked to rhodamine 110, which is a quenched fluorophore in this form. Cleavage of the amide bond by a DUB releases the rhodamine 110, resulting in a significant increase in fluorescence.

  • Protocol Outline:

    • hUSP21 is pre-incubated with varying concentrations of the test compound in assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM CaCl₂, 2 mM β-mercaptoethanol, 0.05% CHAPS).[5]

    • The reaction is initiated by the addition of the Ubiquitin-Rhodamine 110 substrate.[5]

    • The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[6]

    • The initial reaction rates are calculated, and the percent inhibition is determined.

    • IC₅₀ values are derived from the concentration-response curves.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between a small molecule and a protein.

  • Principle: A protein (ligand) is immobilized on a sensor chip surface. A solution containing the small molecule (analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a response in resonance units (RU).

  • Protocol Outline:

    • Recombinant hUSP21 is immobilized on a suitable sensor chip (e.g., a CM5 chip via amine coupling).

    • A series of concentrations of the test compound are injected over the sensor surface.

    • The association and dissociation phases are monitored in real-time.

    • The sensor surface is regenerated between injections if necessary.

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement of a compound in a cellular environment.

  • Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. In CETSA, cells are treated with a compound and then heated. The amount of soluble target protein remaining after heat treatment is quantified. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.[8]

  • Protocol Outline:

    • Intact cells (e.g., HEK293T) are incubated with the test compound or vehicle control.

    • The cells are heated to a range of temperatures to generate a melt curve, or to a single, optimized temperature for isothermal dose-response experiments.

    • The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

    • The amount of soluble USP21 in the supernatant is quantified, typically by Western blotting or a more high-throughput method like an AlphaScreen or a HiBiT-based assay.[9]

    • For melt curves, the amount of soluble protein is plotted against temperature. For isothermal dose-response, the amount of soluble protein is plotted against the compound concentration to determine the EC₅₀ of target engagement.

Signaling Pathways

USP21 is known to regulate several key signaling pathways. The potent inhibition of USP21 by BAY-805, and the lack thereof by this compound, makes these compounds valuable tools for studying the downstream consequences of USP21 activity.

NF-κB Signaling Pathway

USP21 negatively regulates the NF-κB pathway by deubiquitinating RIP1 (Receptor-Interacting Protein 1).[1] Inhibition of USP21 by BAY-805 leads to increased RIP1 ubiquitination and subsequent activation of the NF-κB pathway.[1]

G cluster_0 NF-κB Signaling tnfa TNFα tnfr TNFR tnfa->tnfr rip1 RIP1 tnfr->rip1 ub Ubiquitin (K63-linked) rip1->ub Ubiquitination ikk IKK Complex ub->ikk Activation usp21 USP21 usp21->ub Deubiquitination bay805 BAY-805 bay805->usp21 Inhibition bay728 This compound bay728->usp21 No significant inhibition ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocation gene Gene Transcription (e.g., pro-inflammatory cytokines) nucleus->gene

Caption: Role of USP21 and BAY-805/BAY-728 in NF-κB signaling.

Other Implicated Signaling Pathways

Literature suggests that USP21 is also involved in other critical cancer-related pathways, although the direct effects of BAY-805 have been less extensively characterized in these contexts.

G cluster_1 Potential USP21-Regulated Pathways cluster_hippo Hippo Pathway cluster_wnt Wnt/β-catenin Pathway cluster_mapk MAPK/ERK Pathway usp21 USP21 foxm1 FOXM1 usp21->foxm1 Deubiquitinates & Stabilizes tcf7 TCF7 usp21->tcf7 Deubiquitinates & Stabilizes mek2 MEK2 usp21->mek2 Deubiquitinates & Stabilizes bay805 BAY-805 bay805->usp21 Inhibition yap YAP/TAZ foxm1->yap Regulates hippo_out ↓ Proliferation ↑ Apoptosis yap->hippo_out wnt_out ↑ Proliferation ↑ Stemness tcf7->wnt_out erk ERK mek2->erk Activates mapk_out ↑ Proliferation erk->mapk_out

Caption: Overview of other signaling pathways potentially regulated by USP21.

Conclusion

This compound is an indispensable tool for researchers working with its active enantiomer, BAY-805, to probe the function of USP21. Its structural similarity, coupled with its significantly reduced biological activity, provides the necessary rigor for validating that the observed cellular and biochemical effects of BAY-805 are indeed due to the specific inhibition of USP21. This guide provides the essential structural, chemical, and methodological information to facilitate the appropriate and effective use of this compound as a negative control in ubiquitin research.

References

Unveiling BAY-805: A Potent and Selective USP21 Inhibitor and its Negative Control BAY-728

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of BAY-805, a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21).[1][2][3] Also detailed is its less active enantiomer, BAY-728, which serves as a valuable negative control for in-vitro and cellular studies.[2][4] This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize these chemical probes to investigate the biological functions of USP21.

Discovery and Rationale

Ubiquitin-Specific Protease 21 (USP21) is a deubiquitinating enzyme (DUB) that has emerged as a promising therapeutic target in oncology due to its role in tumor development and growth.[3][5] To explore the therapeutic potential of inhibiting USP21, a high-throughput screening of approximately 4 million compounds from the Bayer compound library was conducted.[2] This screening led to the identification of a hit compound which, following structure-based optimization, yielded the potent and selective USP21 inhibitor, BAY-805.[2][3]

BAY-805 is a non-covalent inhibitor with low nanomolar affinity for USP21 and exhibits high selectivity over other DUBs, kinases, and proteases.[1][2][3] Its discovery provides a valuable tool for dissecting the complex cellular pathways regulated by USP21.[1][2]

Chemical Synthesis

A modular and efficient four-step linear synthesis was developed for BAY-805 and its enantiomer this compound.[1][2] This synthetic route is amenable to parallel synthesis, which facilitated the rapid optimization of the initial screening hit.

The general synthetic approach involves the preparation of a key building block followed by a series of coupling and deprotection steps.[2] The synthesis of the negative control, this compound, follows an analogous route using the corresponding enantiomeric starting material.[2]

Quantitative Biological Data

The biological activity of BAY-805 and this compound has been extensively characterized using various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Biochemical Activity of BAY-805 and this compound

CompoundTargetAssayIC50 (nM)Kd (nM)
BAY-805 hUSP21HTRF6-
hUSP21Ub-Rhodamine2-
hUSP21SPR-2.2
This compound hUSP21HTRF12600-
hUSP21Ub-Rhodamine16200-
hUSP21SPR-8686

Data sourced from references:[6][7][8]

Table 2: Cellular Activity of BAY-805

CompoundAssayCell LineEC50 (nM)
BAY-805 NF-κB ActivationHEK293T17

Data sourced from reference:[6]

Signaling Pathway and Mechanism of Action

USP21 is known to negatively regulate the NF-κB signaling pathway by deubiquitinating Receptor-Interacting Protein 1 (RIP1).[1][2] Inhibition of USP21 by BAY-805 prevents the deubiquitination of RIP1, leading to its accumulation in a K63-ubiquitinated state. This, in turn, promotes the activation of the NF-κB pathway, resulting in the expression of downstream target genes.[1][2]

USP21_NFkB_Pathway cluster_inhibition Inhibition by BAY-805 cluster_pathway NF-κB Signaling Pathway BAY805 BAY-805 USP21 USP21 BAY805->USP21 inhibits RIP1_Ub RIP1-K63-Ub USP21->RIP1_Ub deubiquitinates RIP1 RIP1 RIP1_Ub->RIP1 NFkB_Activation NF-κB Activation RIP1_Ub->NFkB_Activation promotes

Caption: USP21-mediated deubiquitination of RIP1 and its inhibition by BAY-805.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Throughput Screening (HTS) and Biochemical Assays

HTRF (Homogeneous Time-Resolved Fluorescence) Assay: The inhibitory activity of compounds on USP21 was determined using a biochemical HTRF assay.[2] The assay measures the cleavage of a ubiquitin-probe by USP21. Inhibition of this cleavage results in a change in the FRET signal.

Ub-Rhodamine Assay: This assay also measures the deubiquitinating activity of USP21.[7] It utilizes a ubiquitin-rhodamine 110 substrate, where cleavage by USP21 releases the fluorescent rhodamine 110, leading to an increase in fluorescence intensity.

Experimental_Workflow_Biochemical cluster_screening High-Throughput Screening cluster_optimization Hit-to-Lead Optimization cluster_validation Biochemical Validation Start Bayer Compound Library (~4M compounds) HTS USP21 HTRF Assay Start->HTS Hit Identification of Screening Hit 1 HTS->Hit Optimization Parallel Synthesis & Structure-Based Optimization Hit->Optimization BAY805 BAY-805 Optimization->BAY805 Ub_Rhod USP21 Ub-Rhodamine Assay BAY805->Ub_Rhod SPR Surface Plasmon Resonance (SPR) BAY805->SPR Cellular_Assay_Workflow cluster_target_engagement Target Engagement cluster_functional_assay Functional Cellular Assay CETSA_Start HEK293T cells with USP21-HiBiT Treatment_CETSA Treat with BAY-805 CETSA_Start->Treatment_CETSA Heat Heat Shock Treatment_CETSA->Heat Lysis Cell Lysis Heat->Lysis Detection_CETSA Luminescence Measurement Lysis->Detection_CETSA Reporter_Start HEK293T cells with NF-κB reporter Treatment_Reporter Treat with BAY-805 Reporter_Start->Treatment_Reporter Lysis_Reporter Cell Lysis Treatment_Reporter->Lysis_Reporter Detection_Reporter Dual-Luciferase Measurement Lysis_Reporter->Detection_Reporter

References

The Role of Ubiquitin-Specific Protease 21 (USP21) in Cancer Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating a multitude of cellular processes by removing ubiquitin from target proteins, thereby influencing their stability, localization, and activity. Emerging evidence has implicated USP21 as a critical modulator of various cancer signaling pathways, with its expression and activity being dysregulated in numerous malignancies. This technical guide provides an in-depth exploration of the multifaceted role of USP21 in cancer, detailing its involvement in key signaling cascades, summarizing quantitative data on its expression and the effects of its modulation, and providing detailed protocols for essential experimental procedures. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in oncology research and the pursuit of novel therapeutic strategies targeting the ubiquitin system.

USP21 in Core Cancer Signaling Pathways

USP21 has been shown to interact with and deubiquitinate a diverse array of substrate proteins, thereby influencing several signaling pathways critical to cancer development and progression. Its role can be context-dependent, acting as either an oncogene or a tumor suppressor in different cancer types.

Hippo Signaling Pathway

In the context of the Hippo pathway, USP21 has been identified as a regulator of YAP/TAZ activity. It achieves this by controlling the stability of MARK (Microtubule Affinity Regulating Kinase), which is an upstream kinase that promotes Hippo signaling.[1] By deubiquitinating and stabilizing MARK, USP21 enhances Hippo pathway activity, leading to the phosphorylation and cytoplasmic retention of the oncogenic transcriptional co-activators YAP and TAZ.[1] Therefore, in this context, USP21 can function as a tumor suppressor.

USP21_Hippo_Pathway cluster_Hippo Hippo Pathway USP21 USP21 MARK MARK USP21->MARK Deubiquitinates (Stabilizes) LATS1_2 LATS1/2 MARK->LATS1_2 Activates Ub Ub MARK->Ub YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates (Inhibits) Gene_Expression Oncogenic Gene Expression YAP_TAZ->Gene_Expression Promotes Proteasome Proteasomal Degradation Ub->Proteasome Targets for USP21_NFkB_Pathway cluster_NFkB NF-κB Signaling Pathway TNFa TNFα TNFR TNFR TNFa->TNFR Binds RIP1 RIP1 TNFR->RIP1 Recruits Ub K63-Ub RIP1->Ub Ubiquitination USP21 USP21 USP21->RIP1 Deubiquitinates IKK_complex IKK Complex Ub->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Activates Transcription of USP21_Wnt_Pathway cluster_Wnt Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF7 TCF7 Beta_Catenin->TCF7 Binds USP21 USP21 USP21->TCF7 Deubiquitinates (Stabilizes) Ub Ub TCF7->Ub Wnt_Target_Genes Wnt Target Gene Expression TCF7->Wnt_Target_Genes Activates Proteasome Proteasomal Degradation Ub->Proteasome USP21_MAPK_Pathway cluster_MAPK MAPK/ERK Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK2 MEK2 Raf->MEK2 ERK1_2 ERK1/2 MEK2->ERK1_2 Phosphorylates Ub K48-Ub MEK2->Ub Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Phosphorylates USP21 USP21 USP21->MEK2 Deubiquitinates (Stabilizes) Proteasome Proteasomal Degradation Ub->Proteasome Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival USP21_STAT3_Pathway

References

BAY-728: A Technical Guide to its Role as a Negative Control in NF-κB Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide elucidates the role of BAY-728 in the context of research on the nuclear factor-kappa B (NF-κB) signaling pathway. Contrary to potential misconceptions, this compound is not an active inhibitor of the NF-κB pathway. Instead, it serves as a crucial experimental tool: a negative control for its potent and selective enantiomer, BAY-805. BAY-805 is an inhibitor of the Ubiquitin-Specific Protease 21 (USP21), an enzyme that has been identified as a regulator of the NF-κB signaling cascade.[1][2][3] This guide will detail the relationship between USP21 and the NF-κB pathway, the mechanism of action of BAY-805, and the essential function of this compound in validating these findings.

The Role of USP21 in the NF-κB Pathway

Ubiquitin-Specific Protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a significant role in various cellular processes, including the regulation of inflammatory and immune responses.[1] One of its key functions is the modulation of the NF-κB pathway. The NF-κB family of transcription factors are critical mediators of inflammation, immunity, cell proliferation, and survival. Their activity is tightly controlled, and dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders.

USP21 has been shown to negatively regulate the NF-κB pathway by deubiquitinating key signaling components, which ultimately suppresses NF-κB activation. Therefore, inhibition of USP21 is expected to lead to an enhancement or activation of NF-κB signaling.

BAY-805: A Potent and Selective USP21 Inhibitor

BAY-805 has been identified as a first-in-class, potent, and selective non-covalent inhibitor of USP21.[1][2][3] Through high-throughput screening and structure-based optimization, BAY-805 was developed as a high-quality chemical probe to investigate the complex biology of USP21.[1][3] Studies have demonstrated that by inhibiting USP21, BAY-805 leads to a strong activation of the NF-κB pathway in cell-based reporter assays.[1][3] This makes BAY-805 a valuable tool for studying the downstream consequences of USP21 inhibition and its therapeutic potential.

This compound: The Inactive Enantiomer and Essential Negative Control

This compound is the less potent enantiomer of BAY-805.[3][4] In drug discovery and chemical biology, enantiomers are pairs of molecules that are mirror images of each other. While they have the same chemical formula, their three-dimensional arrangement is different, which can lead to vastly different biological activities. This is the case for BAY-805 and this compound.

Quantitative Data: BAY-805 vs. This compound

The differential activity of BAY-805 and this compound is evident in their biochemical and cellular assay data. The following table summarizes the key quantitative metrics for both compounds.

CompoundTargetAssay TypeIC50/EC50Reference
BAY-805 USP21HTRF Assay< 10 nM[2]
USP21Ub-Rhodamine Assay< 10 nM[2]
NF-κB ActivationCell-based Reporter Assay17 nM (EC50)[6]
USP21 Target EngagementHiBiT based CETSA95 nM (EC50)[2]
This compound USP21HTRF/Ub-Rhodamine Assays> 12 µM[2]

Signaling Pathway and Experimental Logic

To visually represent the concepts discussed, the following diagrams illustrate the NF-κB signaling pathway in the context of USP21 inhibition and the logical relationship between BAY-805 and this compound in experimental design.

NF_kappa_B_Pathway cluster_pathway NF-κB Signaling BAY_805 BAY-805 (Active Inhibitor) USP21 USP21 BAY_805->USP21 inhibits BAY_728 This compound (Negative Control) BAY_728->USP21 inactive Stimulus Stimulus (e.g., TNFα, IL-1) Receptor Receptor Stimulus->Receptor binds IKK_Complex IKK Complex Receptor->IKK_Complex activates IkappaB IκBα IKK_Complex->IkappaB phosphorylates NF_kappa_B NF-κB (p50/p65) Nucleus Nucleus NF_kappa_B->Nucleus translocates Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression induces USP21->IKK_Complex deubiquitinates (inhibits signaling)

Caption: NF-κB signaling pathway showing USP21's inhibitory role and the differential effects of BAY-805 and this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_readout Experimental Readout cluster_interpretation Interpretation of Results Cell_Culture Cell Line with NF-κB Reporter System Vehicle Vehicle Control (e.g., DMSO) Cell_Culture->Vehicle BAY_805 BAY-805 (Active Compound) Cell_Culture->BAY_805 BAY_728 This compound (Negative Control) Cell_Culture->BAY_728 NFkB_Activation_Assay Measure NF-κB Reporter Activity Vehicle->NFkB_Activation_Assay Baseline Activity BAY_805->NFkB_Activation_Assay Increased Activity BAY_728->NFkB_Activation_Assay No Change in Activity Conclusion Effect is due to specific USP21 inhibition NFkB_Activation_Assay->Conclusion If BAY-805 shows activity and this compound does not Alternative Effect may be off-target NFkB_Activation_Assay->Alternative If both show activity or neither do

Caption: Experimental workflow demonstrating the use of this compound as a negative control to validate the specific effects of BAY-805.

Experimental Protocols

While specific, detailed protocols are proprietary to the developing institutions, the general methodologies for the key experiments cited can be outlined as follows:

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for USP21 Inhibition

  • Principle: This is a proximity-based assay that measures the enzymatic activity of USP21. A biotinylated ubiquitin substrate and a europium-labeled antibody are used. Cleavage of the substrate by USP21 results in a loss of the HTRF signal.

  • General Protocol:

    • Recombinant human USP21 enzyme is incubated with varying concentrations of the test compounds (BAY-805 or this compound).

    • The ubiquitin substrate is added to initiate the enzymatic reaction.

    • The reaction is stopped, and the HTRF detection reagents are added.

    • The fluorescence is read at two different wavelengths, and the ratio is calculated to determine the degree of inhibition.

    • IC50 values are determined by plotting the percent inhibition against the compound concentration.

2. Ubiquitin-Rhodamine 110 Assay

  • Principle: This assay utilizes a fluorogenic substrate, Ubiquitin-Rhodamine 110, which is non-fluorescent until cleaved by a DUB.

  • General Protocol:

    • USP21 enzyme is pre-incubated with the test compounds.

    • The Ubiquitin-Rhodamine 110 substrate is added.

    • The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a fluorescence plate reader.

    • The rate of reaction is calculated, and the percent inhibition is determined for each compound concentration to derive the IC50 value.

3. NF-κB Reporter Gene Assay

  • Principle: This cell-based assay measures the transcriptional activity of NF-κB. Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB response element.

  • General Protocol:

    • A suitable cell line (e.g., HEK293T) is transiently or stably transfected with the NF-κB reporter construct.

    • The cells are seeded into microplates and treated with a range of concentrations of BAY-805, this compound, or a vehicle control.

    • After an appropriate incubation period, the cells are lysed.

    • The reporter enzyme activity is measured using a luminometer or spectrophotometer.

    • EC50 values for NF-κB activation are calculated from the dose-response curves.

4. Cellular Thermal Shift Assay (CETSA)

  • Principle: CETSA is used to verify target engagement in a cellular context. The binding of a ligand (e.g., BAY-805) to its target protein (USP21) often increases the thermal stability of the protein.

  • General Protocol:

    • Intact cells are treated with the test compound or vehicle.

    • The cells are heated to a range of temperatures.

    • The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

    • The amount of soluble USP21 remaining at each temperature is quantified by a method such as Western blotting or a tag-based detection system (e.g., HiBiT).

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Investigating the Biology of USP21 with Chemical Probes

This guide provides a comprehensive overview of Ubiquitin-Specific Protease 21 (USP21), a deubiquitinating enzyme (DUB) implicated in a multitude of cellular processes and disease states. We delve into its biological functions, its role in key signaling pathways, and the chemical probes available to investigate its activity. Detailed experimental protocols and data are presented to equip researchers with the necessary tools to explore USP21 as a potential therapeutic target.

Introduction to USP21 Biology

Ubiquitin-Specific Protease 21 (USP21) is a member of the largest subfamily of DUBs, the ubiquitin-specific proteases.[1] DUBs counteract the process of ubiquitination by removing ubiquitin molecules from substrate proteins, thereby regulating protein stability, localization, and activity.[1][2]

Structure and Catalytic Activity: The structure of USP21 is relatively simple, featuring an intrinsically disordered N-terminal region and a C-terminal catalytic domain that contains the active site cysteine (C221).[1][3] USP21 exhibits broad substrate specificity, cleaving various ubiquitin chain linkages, including K27-, K48-, and K63-linked chains, as well as monoubiquitin.[1] This promiscuity allows it to regulate a wide array of cellular substrates.[1]

Subcellular Localization: USP21 is found in both the cytoplasm and the nucleus.[1] In the cytoplasm, it has been observed to associate with microtubules and centrosomes.[1][4] Its nuclear presence is supported by the identification of several nuclear substrates, such as histone H2A.[1][5]

Key Biological Functions and Substrates: USP21 is a critical regulator in numerous cellular pathways. Its first identified substrate was monoubiquitylated histone H2A, implicating it in epigenetic regulation and transcriptional control.[1][5] Since then, its substrate repertoire has expanded significantly, revealing its involvement in:

  • Cancer Progression: USP21 can act as either an oncoprotein or a tumor suppressor depending on the cellular context.[6] It has been shown to deubiquitinate and stabilize key proteins involved in cancer, such as MEK2, GATA3, FoxM1, and EZH2.[6][7]

  • Immune Response: USP21 negatively regulates the innate immune response by deubiquitinating and inactivating critical signaling molecules like RIG-I and STING.[6] It also plays a role in adaptive immunity by stabilizing transcription factors like GATA3 and FOXP3, which are essential for T-cell function.[6][8]

  • Signal Transduction: As detailed below, USP21 modulates several major signaling pathways, including NF-κB, MAPK/ERK, Wnt, and Hippo.[6][9]

  • Mitochondrial Function: Recent studies have shown that USP21 is critical for the expression of genes and proteins involved in mitochondrial function and regulates oxidative phosphorylation in cancer cells.[10]

USP21 in Core Signaling Pathways

USP21 is a key regulator of multiple signaling cascades that are fundamental to cell growth, proliferation, and apoptosis.[9] Its deubiquitinating activity on specific components of these pathways can either activate or inhibit signaling, making it a crucial node in cellular regulation.

NF-κB Signaling

USP21 has a complex, context-dependent role in NF-κB signaling. It can act as a negative regulator by deubiquitinating and inactivating Receptor-Interacting Protein 1 (RIP1), a key upstream activator of the NF-κB pathway.[11][12] Conversely, other studies suggest USP21 can enhance NF-κB activity by stabilizing IL-33, which in turn promotes the transcription of the p65 subunit of NF-κB.[6]

NF_kappa_B_Pathway cluster_nucleus TNFR TNF-α Receptor TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 IKK_complex IKK Complex RIP1->IKK_complex Activation Ub K63-Ub RIP1->Ub TRAF2->RIP1 IkappaB IκBα IKK_complex->IkappaB Phosphorylation IKK_complex->IkappaB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Survival) USP21 USP21 USP21->RIP1 Deubiquitinates (Inhibits)

Caption: USP21 negatively regulates TNF-α induced NF-κB signaling by deubiquitinating RIP1.
MAPK/ERK Pathway

In the context of cancer, particularly hepatocellular carcinoma, USP21 has been shown to positively regulate the MAPK/ERK pathway.[6] It directly interacts with and stabilizes MEK2 by removing K48-linked polyubiquitin (B1169507) chains, preventing its degradation and thus promoting downstream ERK activation.[6] Additionally, USP21 can promote the expression of MAPK1 (ERK2) by stabilizing the transcription factor GATA3.[6]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK2 MEK2 Raf->MEK2 ERK ERK MEK2->ERK Ub K48-Ub (Degradation) MEK2->Ub TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival TranscriptionFactors->Proliferation USP21 USP21 USP21->MEK2 Deubiquitinates (Stabilizes)

Caption: USP21 promotes MAPK/ERK signaling by deubiquitinating and stabilizing MEK2.
Other Key Pathways

  • Wnt/β-catenin Signaling: USP21 enhances Wnt signaling by deubiquitinating and stabilizing the long isoform of TCF7, a key transcription factor in this pathway.[6][8]

  • Hippo Signaling: The role of USP21 in Hippo signaling is complex. One study suggests it can suppress tumor growth by deubiquitinating and stabilizing MARK proteins, which in turn restrict the activity of the oncogenic effectors YAP/TAZ.[6][13]

Chemical Probes for USP21 Interrogation

Chemical probes are potent, selective, and cell-active small molecules that enable the interrogation of a protein's function in biological systems. The development of high-quality chemical probes for USP21 has been a recent breakthrough, providing invaluable tools for researchers.

BAY-805: A Potent and Selective USP21 Inhibitor

BAY-805 is the first-in-class, highly potent, and selective non-covalent inhibitor of USP21.[11][14] It serves as a valuable chemical probe to dissect the complex biology of USP21.[11][15] Its discovery and characterization have enabled the validation of USP21's role in cellular pathways, such as the NF-κB pathway, where its inhibition leads to pathway activation.[11]

Other Reported Modulators

Prior to the development of BAY-805, other compounds were reported to inhibit USP21, including disulfiram (B1670777) and 6-thioguanine. However, these compounds exhibit low affinity (in the micromolar range) and lack the selectivity required for a high-quality chemical probe.[11][15]

Quantitative Data for USP21 Chemical Probes

The following table summarizes the key quantitative data for the USP21 chemical probe BAY-805 and its corresponding negative control, BAY-728 (the less potent enantiomer).

CompoundTargetAssay TypeIC50 / KdCellular Target Engagement (CETSA ΔT)Cellular Potency (NF-κB Reporter)Reference
BAY-805 (21) hUSP21HTRF12.6 nM~4 °CStrong Activation[3][11][15]
hUSP21Ub-Rhodamine16.2 nM[3]
hUSP21SPRKd = 2.2 nM[3]
This compound (22) hUSP21HTRF>25000 nMNo significant shiftNo Activation[3][11][15]
hUSP21Ub-Rhodamine>25000 nM[3]
hUSP21SPRKd = 8686 nM[3]

Experimental Protocols for Studying USP21

A variety of assays are employed to characterize the activity of USP21 and the efficacy of its inhibitors.

Biochemical Assays for DUB Activity

These assays directly measure the enzymatic activity of purified USP21 protein.

Biochemical_Assay_Workflow Start Start Reagents Prepare Reagents: - Purified USP21 Enzyme - Fluorogenic Substrate (Ub-AMC) - Assay Buffer - Test Inhibitor (e.g., BAY-805) Start->Reagents Incubate Pre-incubate USP21 with Inhibitor or DMSO Reagents->Incubate AddSubstrate Add Ub-AMC Substrate to Initiate Reaction Incubate->AddSubstrate Measure Measure Fluorescence (λex=350nm, λem=460nm) over time AddSubstrate->Measure Analyze Analyze Data: - Calculate initial reaction rates - Determine IC50 values Measure->Analyze End End Analyze->End

Caption: Workflow for a fluorogenic biochemical assay to measure USP21 inhibitor potency.

Protocol: Fluorogenic DUB Assay (Ub-AMC)

This assay uses a synthetic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), where the fluorescent AMC group is quenched.[16][17] Cleavage by USP21 releases free AMC, resulting in a measurable increase in fluorescence.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris pH 7.5, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT).[4] Prepare serial dilutions of the test inhibitor (e.g., BAY-805) in DMSO, with a final DMSO concentration kept constant across all wells (e.g., <1%).

  • Enzyme/Inhibitor Incubation: In a 96-well plate, add purified USP21 enzyme to the assay buffer. Add the test inhibitor or DMSO (vehicle control) and pre-incubate for 15-30 minutes at room temperature to allow for binding.

  • Reaction Initiation: Add Ub-AMC substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorimeter capable of excitation at ~350 nm and emission detection at ~460 nm.[16][17] Monitor the increase in fluorescence over time (kinetic read).

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Biophysical Assays for Target Engagement

These methods confirm that a chemical probe directly binds to its intended target within a complex biological system.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein upon ligand binding.[11][14]

  • Cell Treatment: Culture cells (e.g., HEK293T) and treat them with the chemical probe (e.g., BAY-805) or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Heating: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots at a range of different temperatures for a short duration (e.g., 3 minutes). This heating causes proteins to denature and aggregate.

  • Separation: Centrifuge the heated samples to pellet the aggregated proteins.

  • Detection: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of soluble USP21 remaining at each temperature using Western blotting or a tag-based system (e.g., HiBiT).[15]

  • Data Analysis: Plot the fraction of soluble USP21 against temperature. A successful binding event will result in a rightward shift of the melting curve for the inhibitor-treated sample compared to the control, indicating protein stabilization.

Cell-Based Assays for Functional Readouts

These assays measure the downstream cellular consequences of USP21 inhibition.

Protocol: NF-κB Reporter Assay

This assay is used to measure the activation of the NF-κB signaling pathway, a known downstream effect of USP21 inhibition.[11]

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid containing a firefly luciferase gene under the control of an NF-κB response element and a control plasmid with a constitutively expressed Renilla luciferase (for normalization).

  • Inhibitor Treatment: After 24-48 hours, treat the transfected cells with various concentrations of the USP21 inhibitor (e.g., BAY-805) or a positive control (e.g., USP21 C221R mutant).[11]

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase signal indicates activation of the NF-κB pathway.

Proteomics-Based Substrate Identification

Combining potent chemical probes with mass spectrometry (MS) is a powerful strategy to identify the direct substrates of a DUB on a proteome-wide scale.[18]

Substrate_ID_Workflow Start Start: Identify USP21 Substrates CellCulture Culture Cells and Treat with USP21 Inhibitor (e.g., BAY-805) vs. DMSO Control Start->CellCulture Lysis Lyse Cells under Denaturing Conditions CellCulture->Lysis Enrichment Enrich Ubiquitinated Peptides (e.g., anti-diGly antibody) Lysis->Enrichment LCMS Analyze by LC-MS/MS Enrichment->LCMS DataAnalysis Quantitative Proteomic Analysis: Identify peptides with increased ubiquitination upon inhibition LCMS->DataAnalysis Validation Validate Putative Substrates (e.g., Western Blot, Co-IP) DataAnalysis->Validation End End: Confirmed Substrates Validation->End

Caption: A proteomics workflow to identify USP21 substrates using a selective inhibitor.

Protocol: Inhibitor-Coupled Proteomics

  • Cell Treatment: Treat cultured cells with a potent and selective USP21 inhibitor (or vehicle control) for a time course determined by the desired biological question.

  • Lysis and Digestion: Lyse the cells under denaturing conditions to inactivate endogenous DUBs and proteases. Digest the proteome into peptides using an enzyme like Trypsin.

  • Ubiquitinated Peptide Enrichment: Because ubiquitination leaves a di-glycine (diGly) remnant on the lysine (B10760008) residue of the substrate peptide after trypsin digestion, an antibody specific to this remnant can be used to enrich for ubiquitinated peptides.[18]

  • LC-MS/MS Analysis: Analyze the enriched peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequences of the ubiquitinated peptides and the specific sites of modification.

  • Data Analysis: Quantitatively compare the abundance of each identified ubiquitinated peptide between the inhibitor-treated and control samples. Peptides that show a significant increase in ubiquitination upon USP21 inhibition are considered putative substrates.

  • Validation: Validate high-priority candidates using orthogonal methods, such as co-immunoprecipitation or Western blotting for changes in the ubiquitination status of the endogenous protein.

Conclusion

USP21 is a multifaceted deubiquitinase that plays a pivotal role in regulating key cellular signaling pathways involved in cancer, immunity, and metabolism. The recent development of high-quality chemical probes like BAY-805 has unlocked the ability to precisely investigate its biological functions and validate it as a therapeutic target. The experimental methodologies outlined in this guide provide a robust framework for researchers to further unravel the complexities of USP21 biology and accelerate the development of novel therapeutics targeting this enzyme.

References

The Role of BAY-728 as a Negative Control in the Investigation of the USP21 Deubiquitinating Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of deubiquitinating enzyme (DUB) research, the identification and characterization of potent and selective inhibitors are paramount to understanding their physiological roles and therapeutic potential. Ubiquitin-specific protease 21 (USP21) has emerged as a significant target, particularly in the context of cancer and inflammatory diseases, due to its regulatory role in key signaling pathways. This technical guide focuses on BAY-728 and its crucial, albeit indirect, role in advancing our understanding of USP21. This compound is the less active enantiomer of BAY-805, a highly potent and selective inhibitor of USP21. As such, this compound serves as an indispensable negative control in experimental settings, enabling researchers to distinguish the specific effects of USP21 inhibition from off-target or non-specific compound effects. This guide will provide a comprehensive overview of the comparative data between BAY-805 and this compound, detailed experimental protocols where this compound is used as a control, and the relevant signaling pathways.

Data Presentation: Comparative Analysis of BAY-805 and this compound

The stark contrast in biochemical and biophysical activity between BAY-805 and its enantiomer, this compound, underscores the latter's utility as a negative control. The following tables summarize the quantitative data from various assays, highlighting the significant disparity in their potency against USP21.

CompoundhUSP21 (HTRF) IC50 [nM]hUSP21 (Ub-Rhodamine) IC50 [nM]hUSP2 (Ub-Rhodamine) IC50 [nM]Reference
BAY-805 62>25000[1]
This compound 1260016200>25000[1]
Table 1: Comparative biochemical IC50 values of BAY-805 and this compound against human USP21 and USP2.
CompoundSPR Kd [nM]Reference
BAY-805 2.2[1]
This compound 8686[1]
Table 2: Comparative binding affinity (Kd) of BAY-805 and this compound to human USP21 as determined by Surface Plasmon Resonance (SPR).
CompoundCellular NF-κB Reporter Assay EC50 [nM]Reference
BAY-805 17[2]
This compound No activation at 10 µM[1]
Table 3: Comparative cellular activity of BAY-805 and this compound in an NF-κB reporter assay.
CompoundCellular Thermal Shift Assay (CETSA) EC50 [nM]Reference
BAY-805 ~95[1][3]
This compound Not reported to induce significant thermal stabilization
Table 4: Cellular target engagement of BAY-805 as measured by HiBiT CETSA.

Experimental Protocols

The following are detailed methodologies for key experiments where this compound is used as a negative control to validate the specific inhibitory effects of BAY-805 on USP21.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for USP21 Inhibition

This assay is designed to measure the deubiquitinating activity of USP21 on a specific substrate.

Materials:

  • Recombinant human full-length USP21

  • STING-derived peptide substrate

  • Assay buffer (e.g., 50 mM Tris pH 8, 50 mM NaCl, 0.002% Tween-20, and 5 mM DTT)

  • BAY-805 and this compound (dissolved in DMSO)

  • HTRF detection reagents

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of BAY-805 and this compound in DMSO.

  • Add a small volume of the compound dilutions to the assay wells. Include a DMSO-only control.

  • Prepare a 2x solution of USP21 enzyme in assay buffer and add to the wells.

  • Incubate the compounds with the enzyme for a pre-determined time at room temperature to allow for binding.

  • Prepare a 2x solution of the STING-derived peptide substrate in assay buffer.

  • Initiate the enzymatic reaction by adding the substrate solution to the wells.

  • Allow the reaction to proceed for a specified time at room temperature.

  • Stop the reaction and add HTRF detection reagents according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.

Ubiquitin-Rhodamine 110 (Ub-Rho) Cleavage Assay

This fluorogenic assay measures the cleavage of a ubiquitin-rhodamine substrate by USP21.

Materials:

  • Recombinant human USP21

  • Ubiquitin-Rhodamine 110 substrate

  • Assay buffer (e.g., 50 mM Tris pH 8, 50 mM NaCl, 0.002% Tween-20, and 5 mM DTT)

  • BAY-805 and this compound (dissolved in DMSO)

  • 384-well assay plates

Procedure:

  • Dispense serial dilutions of BAY-805 and this compound into the assay wells. Include a DMSO-only control.

  • Add a solution of USP21 enzyme in assay buffer to the wells and incubate.

  • Initiate the reaction by adding the Ub-Rho substrate solution.

  • Monitor the increase in fluorescence over time using a plate reader (excitation/emission ~485 nm/535 nm).

  • The initial reaction velocity is calculated from the linear phase of the fluorescence curve.

  • Determine the IC50 values by plotting the reaction rates against the inhibitor concentrations.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of an inhibitor to its target protein in a cellular context.

Materials:

  • HEK293T cells transfected with a HiBiT-tagged USP21 construct

  • CETSA buffer (e.g., phenol-free high glucose DMEM with sodium pyruvate (B1213749) and 1x Glutamax)

  • BAY-805 and this compound (dissolved in DMSO)

  • LgBit solution and substrate

  • 384-well PCR plates

Procedure:

  • Seed the transfected HEK293T cells into 384-well PCR plates.

  • Treat the cells with various concentrations of BAY-805, this compound, or DMSO for 1 hour at 37°C.

  • Heat the plates for 3 minutes at a range of temperatures (e.g., 37°C to 57°C).

  • Cool the plates to room temperature.

  • Add LgBit solution followed by the luciferase substrate.

  • Measure the luminescence signal.

  • Plot the luminescence signal against the temperature for each compound concentration to generate thermal shift curves. A shift in the curve indicates ligand binding and stabilization of the target protein.

  • Calculate the EC50 for target engagement from the concentration-dependent thermal stabilization.

Signaling Pathways and Experimental Workflows

USP21-Mediated Regulation of the NF-κB Signaling Pathway

USP21 is a negative regulator of the TNFα-induced NF-κB signaling pathway. It achieves this by deubiquitinating Receptor-Interacting Protein 1 (RIP1), a key signaling intermediate.[4][5] Inhibition of USP21 by BAY-805 is expected to increase RIP1 ubiquitination, leading to enhanced NF-κB activation. This compound, being inactive against USP21, should not elicit this effect.

USP21_NFkB_Pathway USP21 Regulation of NF-kB Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR1 TNFR1 RIP1 RIP1 TNFR1->RIP1 Recruits TRAF2 TRAF2 TNFR1->TRAF2 TNFa TNFa TNFa->TNFR1 Binds IKK_Complex IKK Complex RIP1->IKK_Complex Activates Ub Ubiquitin RIP1->Ub Ubiquitination TRAF2->IKK_Complex IkBa IκBα IKK_Complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degradation Degradation IkBa->Degradation Ubiquitination & Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates USP21 USP21 USP21->RIP1 Deubiquitinates BAY-805 BAY-805 BAY-805->USP21 Inhibits This compound This compound This compound->USP21 No Inhibition Gene_Expression Target Gene Expression NFkB_nucleus->Gene_Expression Induces

Caption: USP21 negatively regulates NF-κB signaling by deubiquitinating RIP1.

Experimental Workflow for Validating USP21 Inhibition

The following diagram illustrates a typical workflow for confirming a compound's specific inhibitory activity against USP21, utilizing this compound as a negative control.

Experimental_Workflow Workflow for USP21 Inhibitor Validation Start Start: Putative Inhibitor (BAY-805) & Negative Control (this compound) Biochemical_Assays Biochemical Assays (HTRF, Ub-Rho) Start->Biochemical_Assays Biophysical_Assay Biophysical Assay (SPR) Start->Biophysical_Assay Data_Analysis Comparative Data Analysis Biochemical_Assays->Data_Analysis Biophysical_Assay->Data_Analysis Cellular_Target_Engagement Cellular Target Engagement (CETSA) Cellular_Functional_Assay Cellular Functional Assay (NF-κB Reporter) Cellular_Target_Engagement->Cellular_Functional_Assay Conclusion Conclusion: BAY-805 is a potent and selective USP21 inhibitor. This compound is an effective negative control. Cellular_Functional_Assay->Conclusion Data_Analysis->Cellular_Target_Engagement

Caption: A logical workflow for validating a specific USP21 inhibitor.

Conclusion

This compound, while not a direct tool for probing DUB activity, plays a fundamentally important role in the rigorous scientific validation of USP21 inhibitors like BAY-805.[6][7] Its structural similarity yet profound lack of activity against USP21 allows researchers to confidently attribute the observed biochemical and cellular effects of BAY-805 to the specific inhibition of USP21. The data and protocols presented in this guide demonstrate the necessity of employing such well-characterized negative controls to ensure the accuracy and reliability of findings in DUB research and drug development. The use of this compound alongside BAY-805 represents a best-practice approach for the clear elucidation of USP21's biological functions and its potential as a therapeutic target.

References

The Multifaceted Roles of Ubiquitin-Specific Protease 21 (USP21) in Cellular Homeostasis and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-specific protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a critical role in the regulation of a wide array of cellular processes by cleaving ubiquitin from target proteins, thereby modulating their stability, activity, and localization.[1][2] As a member of the ubiquitin-specific protease family, the largest and most diverse group of DUBs, USP21 has emerged as a key player in various physiological and pathological conditions, including cancer, inflammation, and immune responses.[2][3] Its ability to interact with and deubiquitinate a diverse range of substrates underscores its importance in maintaining cellular homeostasis.[1][4] Dysregulation of USP21 activity has been implicated in the progression of numerous diseases, making it an attractive therapeutic target for drug development.[2][5][6] This technical guide provides a comprehensive overview of the cellular functions of USP21, with a focus on its substrates, signaling pathways, and the experimental methodologies used to investigate its activity.

Core Cellular Functions and Substrates

USP21 exerts its influence on cellular function through the deubiquitination of a multitude of protein substrates. This activity can lead to either the stabilization or altered function of these targets, thereby impacting downstream signaling events. The known substrates of USP21 are involved in a variety of critical cellular processes.

Epigenetic Regulation

One of the earliest recognized functions of USP21 is its role in epigenetic regulation through the deubiquitination of monoubiquitinated histone H2A at lysine (B10760008) 119 (H2Aub).[1][4] This modification is generally associated with gene repression. By removing this ubiquitin mark, USP21 facilitates transcriptional activation.[1][4] For instance, USP21-mediated deubiquitination of H2Aub is crucial for the expression of genes involved in liver regeneration and is recruited by the pluripotency factor Nanog in embryonic stem cells to activate gene expression.[1]

Immune Response and Inflammation

USP21 is a critical regulator of the innate immune response. It has been shown to negatively regulate the RIG-I and STING signaling pathways by cleaving K63-linked and K27/63-linked polyubiquitin (B1169507) chains from RIG-I and STING, respectively, which suppresses the production of type I interferons during viral infections.[1][4] Conversely, USP21 can also promote inflammation. It stabilizes and activates the AIM2 inflammasome by deubiquitinating AIM2, a sensor for cytosolic double-stranded DNA.[7][8] Furthermore, USP21's role in the NF-κB signaling pathway is complex, with reports suggesting both positive and negative regulatory functions depending on the cellular context and specific substrates, such as RIP1 and IL-33.[1][9]

Cancer Biology

The role of USP21 in cancer is multifaceted, acting as both an oncoprotein and a tumor suppressor.[1] Its overexpression in several cancers, including hepatocellular carcinoma, colorectal cancer, and bladder cancer, often correlates with poor prognosis.[1] USP21 promotes cancer progression by deubiquitinating and stabilizing key oncogenic proteins:

  • MEK2: In hepatocellular carcinoma, USP21 stabilizes MEK2, a kinase in the MAPK/ERK signaling pathway, leading to sustained cell proliferation.[1]

  • FoxM1: USP21-mediated deubiquitination of the transcription factor FoxM1 contributes to cell growth and radioresistance in cervical cancer.[1]

  • EZH2: By stabilizing the histone methyltransferase EZH2, USP21 promotes cell proliferation and metastasis in bladder cancer and diffuse large B-cell lymphoma.[1][10][11]

  • GATA3: USP21 stabilizes the transcription factor GATA3, which is involved in gastric cancer progression.[12]

  • PD-L1: In lung cancer, USP21 deubiquitinates and stabilizes the immune checkpoint protein PD-L1, potentially contributing to immune evasion.[13]

Conversely, there are instances where USP21 may act as a tumor suppressor.[1]

Centrosome and Microtubule-Associated Functions

USP21 is uniquely localized to both centrosomes and microtubules, where it is involved in regulating microtubule dynamics.[14] Depletion of USP21 has been shown to impair the re-establishment of the microtubule network after depolymerization and to reduce the formation of primary cilia.[14]

Quantitative Data on USP21 Function

To provide a clearer understanding of the impact of USP21 on various cellular processes, the following tables summarize key quantitative data from the literature.

Table 1: Expression of USP21 in Cancer

Cancer TypeExpression ChangeDatabase/StudyReference
Breast CancerUpregulatedTCGA[1]
Renal Cell CarcinomaDysregulated in 9% of casesTCGA[5]
Colorectal CancerUpregulatedTCGA[6][15]
Gastric CancerUpregulatedTCGA-STAD[15]
Lung CancerUpregulatedTCGA[13]
CholangiocarcinomaUpregulatedTCGA, GEO[16]

Table 2: Effect of USP21 Modulation on Cellular Phenotypes

Cell LineModulationPhenotypic EffectQuantitative ChangeReference
MDA-MB-231 (Breast Cancer)siRNA knockdownInhibition of proliferation, migration, and invasion1007 genes differentially expressed (>2-fold)[1]
Bladder Cancer Cells (5637, T24)OverexpressionIncreased proliferation and invasionSignificant increase in invaded cells[10][17]
Bladder Cancer Cells (5637, T24)siRNA knockdownDecreased proliferation and invasionSignificant decrease in invaded cells[10][17]
Colorectal Cancer CellsshRNA knockdownDecreased proliferation, migration, and sphere formationSignificant decrease in colony and sphere formation[15]
DLBCL CellssiRNA knockdownDecreased cell proliferationDramatic decrease in proliferation rate[11]

Table 3: Kinetic Parameters and Inhibitor Potency of USP21

Substrate/InhibitorParameterValueAssayReference
Ub-AMCkcat/Km(Comparable to USP2)Fluorogenic Assay[18]
ISG15-AMCLower activity than Ub-AMC-Fluorogenic Assay[18]
BAY-805IC5011.8 µM (initial hit)HTRF Assay[14]
BaicaleinIC502.45 µMFluorescence Quenching Assay[19]
HypericinIC5017.68 µMFluorescence Quenching Assay[19]
ZINC02422616 (in silico)Kd422.8 nMMolecular Dynamics[5]
Compound 18Kd5.8 nMSPR[20]
Compound 21Kd2.2 nMSPR[20]

Key Signaling Pathways Regulated by USP21

USP21 is a critical node in several major signaling pathways, fine-tuning their output through the deubiquitination of key components.

MAPK/ERK Signaling Pathway

USP21 positively regulates the MAPK/ERK pathway by directly interacting with and stabilizing MEK2, a central kinase in this cascade.[1] This stabilization, achieved through the removal of K48-linked polyubiquitin chains, leads to the activation of ERK and promotes cell proliferation, particularly in hepatocellular carcinoma.[1]

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK2 MEK2 RAF->MEK2 ERK ERK MEK2->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation USP21 USP21 USP21->MEK2 Deubiquitinates (stabilizes) Ub Ub Ub->MEK2 Ubiquitination

Caption: USP21 positively regulates the MAPK/ERK signaling pathway.

NF-κB Signaling Pathway

The regulation of the NF-κB pathway by USP21 is complex and appears to be context-dependent.[1] In some instances, USP21 acts as a negative regulator by deubiquitinating K63-linked polyubiquitin chains on RIP1, a key adaptor protein in TNFα-induced NF-κB activation.[9][21] This prevents the recruitment of downstream signaling components and dampens NF-κB activity.[9][21] However, other studies have shown that USP21 can positively regulate NF-κB by stabilizing IL-33 or by associating with the p65 subunit.[1][9]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 RIP1 RIP1 TNFR1->RIP1 IKK Complex IKK Complex RIP1->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates (degradation) NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Translocates to USP21 USP21 USP21->RIP1 Deubiquitinates (inhibits) Ub Ub Ub->RIP1 K63-linked Ubiquitination

Caption: USP21 can negatively regulate TNFα-induced NF-κB signaling.

Wnt/β-catenin Signaling Pathway

USP21 has been shown to enhance Wnt/β-catenin signaling by deubiquitinating and stabilizing the long isoform of the transcription factor TCF7.[1] TCF7 is a key mediator of Wnt signaling, and its stabilization by USP21 leads to increased expression of Wnt target genes, promoting processes like cell proliferation.[1]

Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled Destruction Complex Destruction Complex Dishevelled->Destruction Complex Inhibits β-catenin β-catenin Destruction Complex->β-catenin Phosphorylates (degradation) TCF7 TCF7 Nucleus Nucleus β-catenin->Nucleus Gene Transcription Gene Transcription TCF7->Gene Transcription Activates Nucleus->Gene Transcription Translocates to USP21 USP21 USP21->TCF7 Deubiquitinates (stabilizes) Ub Ub Ub->TCF7 Ubiquitination

Caption: USP21 enhances Wnt/β-catenin signaling by stabilizing TCF7.

Experimental Protocols

Investigating the cellular functions of USP21 requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

In Vitro Deubiquitination Assay

This assay directly assesses the enzymatic activity of USP21 on a specific substrate.

Workflow Diagram:

DUB_Assay_Workflow cluster_materials Materials cluster_procedure Procedure Recombinant USP21 Recombinant USP21 Incubate USP21 and Substrate Incubate USP21 and Substrate Recombinant USP21->Incubate USP21 and Substrate Ubiquitinated Substrate Ubiquitinated Substrate Ubiquitinated Substrate->Incubate USP21 and Substrate DUB Assay Buffer DUB Assay Buffer DUB Assay Buffer->Incubate USP21 and Substrate Stop Reaction Stop Reaction Incubate USP21 and Substrate->Stop Reaction SDS-PAGE SDS-PAGE Stop Reaction->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Analyze Deubiquitination Analyze Deubiquitination Western Blot->Analyze Deubiquitination CoIP_Workflow Cell Lysate Cell Lysate Pre-clearing (optional) Pre-clearing (optional) Cell Lysate->Pre-clearing (optional) Antibody Incubation Antibody Incubation Pre-clearing (optional)->Antibody Incubation Bead Incubation Bead Incubation Antibody Incubation->Bead Incubation Washing Washing Bead Incubation->Washing Elution Elution Washing->Elution Western Blot Analysis Western Blot Analysis Elution->Western Blot Analysis

References

Inactive Enantiomer BAY-728: A Technical Guide for USP21 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BAY-728, the inactive enantiomer of the potent and selective USP21 inhibitor, BAY-805. Its primary utility in research is as a negative control to ensure that observed biological effects are specifically due to the inhibition of Ubiquitin-Specific Protease 21 (USP21) and not off-target or non-specific compound effects. A thorough understanding and correct application of this tool compound are critical for the robust validation of USP21 as a therapeutic target.

Introduction to USP21 and the Role of Enantiomers in Research

Ubiquitin-Specific Protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes, including signal transduction, protein degradation, and gene expression, by removing ubiquitin from target proteins.[1] Dysregulation of USP21 activity has been implicated in the pathogenesis of several diseases, particularly cancer, making it an attractive target for therapeutic intervention.[2][3]

In drug discovery and chemical biology, chiral molecules and their individual enantiomers are of paramount importance. Enantiomers are non-superimposable mirror images of each other and can exhibit significantly different pharmacological and toxicological properties.[4][5] The use of a stereochemically pure active compound alongside its less active or inactive enantiomer as a negative control is a gold standard practice for validating on-target effects in both in vitro and cellular assays.[4][6] this compound serves this critical role in the study of BAY-805 and its effects on USP21.[2][6]

Data Presentation: BAY-805 vs. This compound

The following tables summarize the quantitative data comparing the biochemical and cellular activities of the active enantiomer, BAY-805, and the inactive enantiomer, this compound, against USP21.

CompoundBiochemical AssayTargetIC50 (nM)Reference
BAY-805 HTRFhUSP216[1][7]
This compound HTRFhUSP2112600[3]
BAY-805 Ub-RhodaminehUSP212[3][7]
This compound Ub-RhodaminehUSP2116200[3]
CompoundBiophysical AssayTargetKd (nM)Reference
BAY-805 Surface Plasmon Resonance (SPR)hUSP212.2[3]
This compound Surface Plasmon Resonance (SPR)hUSP218686[3]
CompoundCellular AssayTarget Engagement/PathwayEC50 (nM)Reference
BAY-805 NF-κB Reporter AssayNF-κB Activation17[2][7]
This compound NF-κB Reporter AssayNF-κB Activation>10000[3]
BAY-805 HiBiT CETSAUSP21 Target Engagement95[1][3]
This compound HiBiT CETSAUSP21 Target EngagementNot substantial[2]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the USP21-mediated NF-κB signaling pathway and the general workflows for key experimental protocols used to characterize this compound and its active counterpart.

USP21_NFkB_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_downstream Downstream Signaling cluster_nucleus Nucleus cluster_usp21 USP21 Regulation TNFa TNFα TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex RIP1->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Gene Transcription NFkB_nuc->Gene USP21 USP21 USP21->RIP1 Deubiquitinates BAY805 BAY-805 BAY805->USP21 Inhibits ub Ub ub->RIP1 K63-linked polyubiquitination CETSA_Workflow start Start: Intact Cells compound_treatment Treat with Compound (e.g., this compound or BAY-805) or Vehicle (DMSO) start->compound_treatment heat_treatment Heat Treatment (Temperature Gradient) compound_treatment->heat_treatment cell_lysis Cell Lysis heat_treatment->cell_lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins cell_lysis->centrifugation supernatant_collection Collect Supernatant (Soluble Protein Fraction) centrifugation->supernatant_collection protein_quantification Quantify Soluble USP21 Protein (e.g., Western Blot, HiBiT) supernatant_collection->protein_quantification data_analysis Data Analysis: Generate Melt Curve and Determine Thermal Shift protein_quantification->data_analysis end End: Target Engagement Profile data_analysis->end

References

Methodological & Application

Application Notes: Utilizing BAY-728 as a Negative Control in a Cellular Thermal Shift Assay for USP21 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for confirming the engagement of a compound with its protein target within the complex environment of a cell.[1] The core principle of CETSA is based on ligand-induced thermal stabilization. When a small molecule binds to its target protein, it often increases the protein's conformational stability, leading to a higher melting temperature (Tm).[1] By subjecting cells to a temperature gradient and quantifying the amount of soluble target protein remaining, CETSA provides a direct measure of target engagement.[1]

These application notes provide a detailed protocol for the use of BAY-728 in a CETSA experiment. This compound is the less potent enantiomer of BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21).[2][3] As such, this compound serves as an ideal negative control to demonstrate the specificity of the thermal shift induced by BAY-805, confirming that the observed stabilization is due to specific on-target binding.

Target Background: USP21

Ubiquitin-Specific Protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes by cleaving ubiquitin from target proteins. Its activity has been implicated in the regulation of inflammatory signaling pathways, such as NF-κB, and it is being investigated as a potential therapeutic target in oncology.[2][4] BAY-805 has been identified as a potent and selective, non-covalent inhibitor of USP21.[2][5]

Principle of the Assay

In a CETSA experiment designed to validate the target engagement of BAY-805, cells are treated with either the active compound (BAY-805), the negative control (this compound), or a vehicle control. Following treatment, the cells are heated to a range of temperatures. At elevated temperatures, proteins begin to denature and aggregate. However, if BAY-805 is bound to USP21, the protein will be stabilized and remain in solution at higher temperatures compared to the vehicle-treated or this compound-treated cells. The amount of soluble USP21 at each temperature is then quantified, typically by Western blotting or other protein detection methods. A positive thermal shift (an increase in the apparent melting temperature) in the presence of BAY-805, but not with this compound, provides strong evidence of specific target engagement.

Experimental Design

Two primary CETSA formats are commonly used and can be adapted for this purpose:

  • Melt Curve (Thermal Shift) Assay: This experiment aims to determine the melting temperature (Tagg) of USP21 in the presence and absence of the compounds. A significant shift in the Tagg for BAY-805-treated cells compared to vehicle and this compound-treated cells indicates target stabilization.

  • Isothermal Dose-Response (ITDR) Assay: In this format, cells are heated at a single, fixed temperature (typically a temperature where a significant difference in soluble protein is observed in the melt curve). The cells are treated with a range of concentrations of BAY-805 or this compound. The resulting dose-response curve for BAY-805 allows for the determination of the EC50 value for target engagement. This compound should not exhibit a significant dose-dependent stabilization.

Experimental Protocols

Protocol 1: CETSA Melt Curve for USP21 with BAY-805 and this compound

Objective: To determine the thermal stability profile of USP21 in cells treated with BAY-805, this compound, and a vehicle control.

Materials:

  • Cell line expressing USP21 (e.g., HEK293T, Jurkat)

  • Cell culture medium and supplements

  • BAY-805

  • This compound (as a negative control)

  • DMSO (vehicle)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against USP21

  • Loading control antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Thermal cycler with a temperature gradient function

  • Centrifuge

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Prepare stock solutions of BAY-805 and this compound in DMSO.

    • On the day of the experiment, harvest and resuspend the cells in fresh culture medium at a density of 1-2 x 10^6 cells/mL.

    • Divide the cell suspension into three groups:

      • Vehicle control (e.g., 0.1% DMSO)

      • BAY-805 (at a fixed, saturating concentration, e.g., 10 µM)

      • This compound (at the same concentration as BAY-805)

    • Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

  • Heat Challenge:

    • Aliquot the cell suspension from each treatment group into PCR tubes.

    • Use a thermal cycler to heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments).[6]

    • Include an unheated control sample for each treatment group.

    • After heating, immediately cool the samples on ice.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by adding lysis buffer with protease inhibitors.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary anti-USP21 antibody and a loading control antibody.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for USP21 and the loading control using densitometry software.

    • Normalize the USP21 band intensity to the loading control.

    • Plot the normalized USP21 signal as a percentage of the unheated control against the temperature for each treatment group.

    • Fit the data to a sigmoidal curve to determine the Tagg for each condition.

Expected Results:

TreatmentExpected Tagg (°C)Interpretation
Vehicle (DMSO)Baseline TaggNo stabilization
BAY-805Tagg > Baseline TaggTarget Engagement
This compoundTagg ≈ Baseline TaggNo specific target engagement
Protocol 2: CETSA Isothermal Dose-Response (ITDR) for USP21

Objective: To determine the EC50 of BAY-805 for USP21 target engagement and to confirm the lack of engagement by this compound.

Procedure:

  • Cell Culture and Treatment:

    • Culture and harvest cells as described in Protocol 1.

    • Prepare serial dilutions of BAY-805 and this compound in cell culture medium. Keep the final DMSO concentration constant across all wells (e.g., 0.1%).

    • Treat the cells with the different concentrations of the compounds or vehicle control and incubate for 1-2 hours at 37°C.

  • Heat Challenge:

    • Based on the results from the melt curve experiment, select a single temperature that shows a significant difference in USP21 solubility between the vehicle and BAY-805 treated groups.

    • Heat all samples at this temperature for 3 minutes.

    • Include an unheated control for the vehicle-treated group.

  • Cell Lysis, Protein Quantification, and Analysis:

    • Follow the same steps for cell lysis, separation of soluble proteins, and protein quantification as in the melt curve protocol.

    • Analyze the soluble fractions by Western blotting for USP21 and a loading control.

  • Data Analysis:

    • Quantify and normalize the band intensities as described previously.

    • Plot the normalized USP21 signal against the logarithm of the compound concentration.

    • For BAY-805, fit the data to a dose-response curve to determine the EC50 value.

    • The data for this compound should not fit a dose-response curve and should show no significant increase in USP21 signal with increasing concentration.

Expected Results:

CompoundExpected EC50Interpretation
BAY-805In the nanomolar to low micromolar rangePotent target engagement
This compoundNo determinable EC50Lack of specific target engagement

Visualizations

CETSA_Workflow cluster_treatment 1. Cell Treatment cluster_heat 2. Heat Challenge cluster_lysis 3. Cell Lysis & Fractionation cluster_analysis 4. Protein Analysis cluster_data 5. Data Analysis Vehicle Vehicle (DMSO) Heat Apply Temperature Gradient Vehicle->Heat BAY805 BAY-805 (Active) BAY805->Heat BAY728 This compound (Negative Control) BAY728->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Quantification Protein Quantification (e.g., Western Blot) Centrifugation->Quantification MeltCurve Generate Melt Curves Quantification->MeltCurve ITDR Generate Dose-Response Curves Quantification->ITDR

Caption: CETSA Experimental Workflow.

USP21_Pathway cluster_pathway USP21 Signaling and Inhibition Protein Substrate Protein Ub_Protein Ubiquitinated Protein Protein->Ub_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_Protein Ub_Protein->Protein Deubiquitination Degradation Proteasomal Degradation Ub_Protein->Degradation USP21 USP21 USP21->Ub_Protein Catalyzes Downstream Downstream Signaling (e.g., NF-κB activation) USP21->Downstream Regulates BAY805 BAY-805 BAY805->USP21 Inhibits BAY728 This compound (Negative Control) BAY728->USP21 Does not inhibit

Caption: USP21 Deubiquitination Pathway and Inhibition.

References

Application Notes and Protocols for Using BAY-728 in an In Vitro Deubiquitination Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-728 is the less potent enantiomer of BAY-805, a highly potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21).[1][2][3][4] Due to its significantly reduced inhibitory activity, this compound serves as an ideal negative control for studying the effects of USP21 inhibition by BAY-805.[3][4] These application notes provide a detailed protocol for utilizing this compound in a fluorogenic in vitro deubiquitination (DUB) assay to validate the specific inhibitory action of its active counterpart, BAY-805, on USP21.

The described assay employs ubiquitin-rhodamine 110-glycine (Ub-Rho110) as a substrate.[5][6][7][8] Cleavage of the amide bond between the C-terminal glycine (B1666218) of ubiquitin and rhodamine 110 by a DUB results in a quantifiable increase in fluorescence, providing a sensitive measure of enzyme activity.[7][9]

Mechanism of Action and Signaling Pathway

USP21 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including the regulation of inflammatory and immune responses through the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] USP21 can deubiquitinate key components of this pathway, thereby modulating the transcriptional activity of NF-κB. Inhibition of USP21 by compounds like BAY-805 has been shown to enhance NF-κB activation.[2][3] this compound, as a negative control, is expected to have a minimal effect on this pathway.

USP21_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_regulation USP21 Regulation IKK IKK complex IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB IkBa_ub Ub-IκBα IkBa_p->IkBa_ub ubiquitination Proteasome 26S Proteasome IkBa_ub->Proteasome degradation NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome->NFkB releases Stimulus Pro-inflammatory Stimulus (e.g., TNFα) Stimulus->IKK activates DNA DNA (κB sites) NFkB_n->DNA binds Gene_Expression Target Gene Expression DNA->Gene_Expression activates USP21 USP21 USP21->IkBa_ub deubiquitinates BAY805 BAY-805 BAY805->USP21 inhibits BAY728 This compound (Negative Control) BAY728->USP21 no significant inhibition

USP21's role in the NF-κB signaling pathway and points of modulation.

Data Presentation

The following tables summarize the expected quantitative data when using this compound as a negative control in comparison to its active enantiomer, BAY-805, in a USP21 inhibition assay.

Table 1: Comparative Potency of BAY-805 and this compound against USP21

CompoundTargetAssay TypeIC50Reference
BAY-805USP21HTRF Assay6 nM[2]
BAY-805USP21Ub-Rhodamine Assay2 nM[2]
This compoundUSP21Ub-Rhodamine Assay> 12 µM[10]

Table 2: Recommended Concentration Ranges for In Vitro Assays

CompoundRecommended Concentration for USP21 InhibitionRecommended Concentration for Negative Control
BAY-8050.1 nM - 1 µMN/A
This compoundN/A0.1 nM - 10 µM (to match BAY-805 concentrations)

Experimental Protocol: In Vitro Deubiquitination Assay

This protocol is designed for a 384-well plate format suitable for inhibitor screening and characterization.

Materials and Reagents
  • Recombinant human USP21 enzyme

  • This compound (Negative Control)

  • BAY-805 (Positive Inhibitor Control)

  • Ubiquitin-Rhodamine 110-Glycine (Ub-Rho110) substrate

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.5 mM EDTA, 5 mM DTT, and 0.01% Tween-20

  • DMSO (for compound dilution)

  • Black, low-volume 384-well assay plates

  • Microplate reader with fluorescence detection capabilities (Excitation: 485 nm, Emission: 535 nm)

Experimental Workflow

Deubiquitination_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Detection A Prepare serial dilutions of this compound and BAY-805 in DMSO B Prepare 10x working solutions of compounds in Assay Buffer A->B C Prepare 2x USP21 enzyme solution in Assay Buffer D Prepare 2x Ub-Rho110 substrate solution in Assay Buffer E Add 5 µL of 10x compound solution (or DMSO control) to appropriate wells F Add 25 µL of Assay Buffer E->F G Add 10 µL of 2x USP21 enzyme solution to all wells except 'no enzyme' control F->G H Pre-incubate at room temperature for 15-30 minutes G->H I Initiate reaction by adding 10 µL of 2x Ub-Rho110 substrate solution H->I J Immediately place plate in microplate reader I->J K Monitor fluorescence increase (Ex: 485 nm, Em: 535 nm) kinetically over 60 minutes J->K L Analyze data: calculate initial reaction rates and determine % inhibition K->L

Workflow for the in vitro deubiquitination assay.

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare stock solutions of this compound and BAY-805 in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for dose-response analysis.

    • Prepare 10x working solutions of each compound concentration by diluting the DMSO stocks into Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup (Final Volume: 50 µL):

    • To the wells of a 384-well plate, add 5 µL of the 10x compound working solutions (this compound, BAY-805) or a DMSO control (for 0% inhibition) and Assay Buffer (for 100% activity).

    • Include "no enzyme" control wells containing 5 µL of the highest concentration of compound and 45 µL of Assay Buffer.

    • Add 10 µL of 2x USP21 enzyme solution to all wells except the "no enzyme" controls. A typical final concentration of USP21 is in the low nanomolar range, which should be optimized beforehand.

    • Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation and Detection of Reaction:

    • Initiate the deubiquitination reaction by adding 10 µL of 2x Ub-Rho110 substrate solution to all wells. A final substrate concentration of around 100-200 nM is generally recommended.[5]

    • Immediately place the plate into a pre-warmed microplate reader.

    • Monitor the increase in fluorescence kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes. Use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[7][9]

  • Data Analysis:

    • Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves for each well.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x [1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_DMSO - V₀_no_enzyme)]

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. For this compound, significant inhibition is not expected within the tested range.

Expected Results

  • BAY-805 should exhibit potent, dose-dependent inhibition of USP21 activity, with an IC50 value in the low nanomolar range.

  • This compound , when tested at the same concentrations as BAY-805, should show minimal to no inhibition of USP21 activity. This result confirms that the inhibition observed with BAY-805 is specific to its stereochemistry and not due to non-specific effects of the chemical scaffold.

Troubleshooting

  • High background fluorescence: Ensure the purity of the Ub-Rho110 substrate. Old or improperly stored substrate may have undergone spontaneous hydrolysis.

  • Low signal-to-background ratio: Optimize the concentrations of both the USP21 enzyme and the Ub-Rho110 substrate.

  • Compound precipitation: Visually inspect the wells after adding the compound solutions. If precipitation is observed, reduce the final concentration or adjust the DMSO percentage.

References

Application Note: Characterizing Small Molecule-Protein Interactions Using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Analysis of the interaction between the small molecule BAY-728 and the deubiquitinating enzyme USP21.

Audience: This document is intended for researchers, scientists, and drug development professionals involved in enzyme kinetics, drug discovery, and biophysical characterization of molecular interactions.

Introduction

Ubiquitin-Specific Protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes by removing ubiquitin from target proteins.[1] Its involvement in regulating key signaling pathways has made it an attractive therapeutic target, particularly in oncology.[1][2][3] The development of potent and selective inhibitors for DUBs is a significant area of research.

Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique used to study biomolecular interactions in real-time.[4][5] It provides quantitative data on binding affinity, kinetics (association and dissociation rates), and specificity, making it an invaluable tool in drug discovery for characterizing the interactions between small molecules and their protein targets.[6][7]

This application note provides a detailed protocol for using SPR to analyze the interaction between the small molecule this compound and the USP21 enzyme. This compound serves as a negative control for its potent enantiomer, BAY-805, a selective inhibitor of USP21.[8][9] By comparing the binding kinetics of both compounds, researchers can validate the specificity and activity of the potent inhibitor.

USP21 Signaling Pathway and Mechanism of Action

USP21 is known to regulate multiple signaling pathways. One well-characterized function is its role in the negative regulation of the NF-κB pathway. USP21 can deubiquitinate Receptor-Interacting Protein 1 (RIP1), a key component in the tumor necrosis factor-alpha (TNF-α) signaling cascade.[8] Deubiquitination of RIP1 by USP21 prevents the activation of the NF-κB pathway. Inhibition of USP21 by a potent molecule like BAY-805 leads to an accumulation of ubiquitinated RIP1, resulting in the activation of NF-κB signaling.[8] this compound, as the less active enantiomer, is expected to have a significantly weaker effect on this pathway.

USP21_Pathway cluster_inhibition Pharmacological Intervention cluster_pathway Cellular Signaling BAY-805 BAY-805 USP21 USP21 Enzyme BAY-805->USP21 Potent Inhibition This compound This compound This compound->USP21 Weak Inhibition Ub-RIP1 Ubiquitinated RIP1 Ub-RIP1->USP21 Substrate NFkB_Activation NF-κB Pathway Activation Ub-RIP1->NFkB_Activation Promotes RIP1 RIP1 USP21->RIP1 Deubiquitination RIP1->NFkB_Activation Prevents

Caption: USP21-mediated deubiquitination of RIP1 and its inhibition.

Quantitative Data Summary

SPR analysis provides precise measurements of binding kinetics. The key parameters are the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.

The following table summarizes the binding affinity data for the interaction of BAY-805 (potent inhibitor) and this compound (negative control) with human USP21, as determined by SPR.[10]

CompoundAnalyteLigandka (1/Ms)kd (1/s)KD (nM)
BAY-805 USP21 InhibitorHuman USP21Not ReportedNot Reported2.2
This compound Negative ControlHuman USP21Not ReportedNot Reported8686

Data sourced from a presentation by Bayer on the USP21 Probe BAY-805.[10] The vast difference in KD values confirms that BAY-805 is a high-affinity binder to USP21, while this compound exhibits a significantly weaker interaction, validating its use as a negative control.

Detailed Experimental Protocol: SPR Analysis

This protocol outlines the steps for analyzing the binding of a small molecule analyte (e.g., this compound) to an immobilized protein ligand (USP21) using SPR.

Materials and Reagents
  • SPR Instrument: Biacore series instrument or similar.

  • Sensor Chip: CM5 sensor chip (or equivalent carboxylated surface).

  • Ligand: High-purity recombinant human USP21 protein.

  • Analytes: this compound and BAY-805, dissolved in 100% DMSO (stock solution) and serially diluted in running buffer.

  • Immobilization Reagents:

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) or a similar buffer, filtered and degassed. The final DMSO concentration should be matched across all samples and kept low (e.g., 1-2%) to minimize solvent effects.

  • Regeneration Solution: A solution capable of removing the analyte without denaturing the ligand (e.g., 10 mM Glycine pH 2.0). This must be optimized for the specific protein.

Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. System Priming (Running Buffer) B 2. Sensor Chip Activation (EDC/NHS) A->B C 3. Ligand Immobilization (USP21 in Acetate Buffer) B->C D 4. Surface Deactivation (Ethanolamine) C->D E 5. Analyte Preparation (Serial Dilution of this compound) D->E F 6. Binding Assay (Analyte Injection) E->F G 7. Surface Regeneration (Glycine Injection) F->G H 8. Data Processing (Reference Subtraction) G->H I 9. Kinetic Modeling (e.g., 1:1 Langmuir) H->I J 10. Determine ka, kd, KD I->J

Caption: Standard workflow for a Surface Plasmon Resonance experiment.

Detailed Methodology

Step 1: System Preparation and Chip Priming

  • Launch the instrument control software and prime the system with degassed running buffer to ensure a stable baseline.

  • Insert the CM5 sensor chip. Perform a normalization cycle if required.

Step 2: Ligand Immobilization (Amine Coupling)

  • Activate the carboxyl groups on the sensor surface by injecting a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Inject the USP21 protein (typically 20-50 µg/mL in 10 mM acetate buffer, pH 5.0) over the activated surface. The target immobilization level for small molecule analysis is generally between 2000-10000 Response Units (RU).

  • Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters on the surface.

  • A reference flow cell should be prepared simultaneously using the same activation/deactivation chemistry but without injecting the USP21 protein. This allows for the subtraction of bulk refractive index changes and non-specific binding.

Step 3: Analyte Binding Analysis

  • Prepare a dilution series of this compound (and BAY-805 for comparison) in running buffer. A typical concentration range for an unknown interaction might be 0.1 nM to 10 µM. For this compound, given its high KD, concentrations in the micromolar range will be necessary.

  • Perform a solvent correction test by injecting a series of running buffer samples with slightly varying DMSO concentrations to determine the solvent response.

  • Inject the prepared analyte concentrations over the ligand (USP21) and reference flow cells. For kinetic analysis, a single-cycle kinetics (SCK) approach is often preferred for small molecules.[8] This involves sequential injections of increasing analyte concentrations without a regeneration step in between.

    • Association Phase: Inject analyte for a defined period (e.g., 60-120 seconds).

    • Dissociation Phase: Flow running buffer over the chip to monitor the dissociation of the analyte from the ligand (e.g., 120-600 seconds).

Step 4: Surface Regeneration

  • After each full binding cycle (or at the end of an SCK series), inject the optimized regeneration solution (e.g., a short pulse of 10 mM Glycine, pH 2.0) to remove all bound analyte and prepare the surface for the next injection.

  • Confirm that the regeneration step returns the baseline to the starting level without affecting the activity of the immobilized USP21.

Step 5: Data Analysis

  • Process the raw data by subtracting the response from the reference flow cell and then subtracting a "zero-concentration" (buffer only) injection.

  • Fit the processed sensorgrams to a suitable binding model. For a 1:1 interaction, the Langmuir binding model is typically used.

  • The fitting process will yield the kinetic parameters ka and kd. The equilibrium dissociation constant, KD, is then calculated from the ratio of these rates (kd/ka).

Conclusion

Surface Plasmon Resonance provides a robust and efficient method for the detailed characterization of small molecule interactions with protein targets. The data presented here clearly demonstrates the utility of SPR in distinguishing between a potent, high-affinity inhibitor (BAY-805) and its corresponding weak-binding negative control (this compound) for the USP21 enzyme. The detailed protocol and workflow provided in this note offer a comprehensive guide for researchers aiming to perform similar analyses, enabling the confident determination of binding kinetics and affinity, which are critical for advancing drug discovery programs.

References

Application Notes and Protocols for BAY 11-7082 in NF-κB Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "BAY-728" indicate it is a negative control compound for the USP21 inhibitor BAY-805 and is not associated with NF-κB reporter gene assays.[1][2][3] It is highly likely that the intended compound for this query was BAY 11-7082 , a well-documented inhibitor of the NF-κB pathway.[4][5][6][7] The following application notes and protocols are based on this assumption and focus on the use of BAY 11-7082.

Introduction

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor family that regulates a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis.[6] The canonical NF-κB pathway is activated by various stimuli, such as tumor necrosis factor-alpha (TNFα), which leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4][6] This event allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA response elements and induces the transcription of target genes.[4]

Reporter gene assays are powerful tools for studying the activity of signal transduction pathways like NF-κB.[8][9] In a typical NF-κB luciferase reporter assay, cells are engineered to express a luciferase reporter gene under the control of NF-κB response elements.[9] The amount of light produced by the luciferase enzyme is directly proportional to the activity of the NF-κB transcription factor.[6][9]

BAY 11-7082 is an irreversible inhibitor of IκBα phosphorylation, which effectively blocks the activation of NF-κB.[4][6][7] It is a valuable tool for studying the role of the NF-κB pathway in various biological processes. These application notes provide a detailed protocol for using BAY 11-7082 in NF-κB reporter gene assays.

Quantitative Data for BAY 11-7082 in NF-κB Reporter Gene Assays

The inhibitory activity of BAY 11-7082 on the NF-κB pathway can be quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the NF-κB activity by 50%. The following table summarizes typical quantitative data for BAY 11-7082 in NF-κB reporter gene assays. It is important to note that these values can vary depending on the cell line, experimental conditions, and the specific reporter construct used.

ParameterTypical ValueCell LinesNotes
IC50 for NF-κB Inhibition 5 - 10 µMHEK293, HeLa, JurkatThis is the half-maximal inhibitory concentration for TNFα-induced NF-κB activation.[5][6]
Working Concentration 1 - 10 µMVarious cell linesEffective concentration range for cell culture assays.[7]
Pre-incubation Time 1 - 2 hoursVaries by experimentTime for the inhibitor to permeate the cells and interact with its target before stimulation.[6]
Stimulation Time 6 - 24 hoursVaries by experimentDuration of stimulation with an NF-κB activator (e.g., TNFα) to induce reporter gene expression.[6]

Experimental Protocols

This section provides a detailed methodology for performing an NF-κB luciferase reporter gene assay to evaluate the inhibitory effect of BAY 11-7082.

Materials and Reagents
  • Cell Line: A suitable mammalian cell line (e.g., HEK293T, HeLa)

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Plasmids:

    • NF-κB firefly luciferase reporter plasmid

    • Renilla luciferase control plasmid (for normalization)

  • Transfection Reagent: Lipofectamine 2000 or similar

  • BAY 11-7082: Stock solution in DMSO

  • NF-κB Inducing Agent: Tumor necrosis factor-alpha (TNFα) or other suitable stimulus

  • Lysis Buffer: 1X Passive Lysis Buffer

  • Luciferase Assay System: Dual-Luciferase® Reporter Assay System or similar

Procedure
  • Cell Seeding:

    • One day before transfection, seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare the transfection mix according to the manufacturer's protocol. Co-transfect the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

    • Add the transfection mix to the cells and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of BAY 11-7082 in cell culture medium.

    • Aspirate the transfection medium from the cells and add the medium containing different concentrations of BAY 11-7082. Include a vehicle control (DMSO) and a no-treatment control.

    • Pre-incubate the cells with BAY 11-7082 for 1-2 hours at 37°C.[6]

    • Add the NF-κB inducing agent (e.g., TNFα at 10 ng/mL) to the appropriate wells. Include an unstimulated control.

    • Incubate for an additional 6-24 hours.[6]

  • Cell Lysis:

    • Remove the medium from the wells.

    • Wash the cells once with PBS.

    • Add 20-100 µL of 1X Passive Lysis Buffer to each well.

    • Incubate for 15 minutes at room temperature on a shaker to ensure complete lysis.

  • Luciferase Assay:

    • Equilibrate the Luciferase Assay Reagent (firefly substrate) and the Stop & Glo® Reagent (Renilla substrate) to room temperature.

    • Add 100 µL of Luciferase Assay Reagent to each well and measure the firefly luminescence immediately using a luminometer.

    • Add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luminescence.

  • Data Analysis:

    • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the concentration of BAY 11-7082 to determine the IC50 value.

Visualizations

NF-κB Signaling Pathway

Caption: Canonical NF-κB signaling pathway activated by TNFα.

Experimental Workflow for NF-κB Reporter Gene Assay

NF_kappa_B_Reporter_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells transfect Co-transfect with NF-κB Luciferase & Renilla Plasmids seed_cells->transfect incubate1 Incubate for 24h transfect->incubate1 treat Treat with BAY 11-7082 (1-2h pre-incubation) incubate1->treat stimulate Stimulate with TNFα (6-24h incubation) treat->stimulate lyse Lyse Cells stimulate->lyse measure Measure Firefly & Renilla Luminescence lyse->measure analyze Analyze Data (Normalize & Plot) measure->analyze end End analyze->end

Caption: Step-by-step workflow of the NF-κB luciferase reporter assay.

Mechanism of Action of BAY 11-7082

BAY_11_7082_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_downstream Downstream Events IKK_complex IKK Complex IkappaB IκBα IKK_complex->IkappaB Phosphorylates IkappaB_degradation IκBα Degradation IkappaB_NFkB IkappaB->IkappaB_NFkB IkappaB->IkappaB_degradation NFkB NF-κB (p65/p50) NFkB->IkappaB_NFkB NFkB_translocation NF-κB Translocation NFkB->NFkB_translocation IkappaB_NFkB->NFkB Release BAY BAY 11-7082 BAY->IKK_complex Inhibits Gene_expression Gene Expression NFkB_translocation->Gene_expression

Caption: BAY 11-7082 inhibits IKK, preventing IκBα phosphorylation.

References

Application Notes and Protocols for BAY-728 Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and utilization of BAY-728, a crucial negative control compound for studies involving its active enantiomer, BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21).

Compound Information

This compound is the (S)-enantiomer and serves as a less potent control for BAY-805, the (R)-enantiomer, which actively inhibits USP21.[1][2] The use of this compound is essential to distinguish the specific effects of USP21 inhibition from any off-target or compound-related effects not associated with the inhibition of the intended target.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name (S)-enantiomer of BAY-805[2]
Molecular Formula C₂₄H₂₈F₃N₅O₂SMedChemExpress
Molecular Weight 507.58 g/mol MedChemExpress
Target Negative control for USP21 inhibition[1][2]
Solubility Soluble in DMSOMedChemExpress

Proper Handling and Storage

Adherence to proper handling and storage protocols is critical to maintain the integrity and stability of this compound.

Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage Conditions

Proper storage is vital to prevent degradation of the compound.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationRecommendationsReference
Solid (Powder) -20°CUp to 24 monthsStore in a tightly sealed vial, protected from light and moisture.MedChemExpress
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials.MedChemExpress
Stock Solution (in DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials.[3]

Protocol for Preparation of Stock Solution (10 mM):

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, to 1 mg of this compound (MW: 507.58 g/mol ), add 197.02 µL of DMSO.

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended in Table 2.

Experimental Protocols

This compound should be used in parallel with its active enantiomer, BAY-805, in all experiments to serve as a negative control. The following are example protocols for common assays where BAY-805 is active.

Biochemical Assay: USP21 Inhibition (Ubiquitin-Rhodamine 110 Assay)

This assay measures the deubiquitinase activity of USP21 by monitoring the cleavage of a fluorogenic substrate.[4][5][6][7][8]

Materials:

  • Recombinant human USP21 enzyme

  • Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)

  • BAY-805 and this compound stock solutions in DMSO

  • 384-well black assay plates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

Protocol:

  • Prepare serial dilutions of BAY-805 and this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • In a 384-well plate, add the diluted compounds or DMSO (vehicle control) to the respective wells.

  • Add recombinant USP21 enzyme to all wells except for the no-enzyme control.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding the Ub-Rho110 substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction rates (slope of the linear phase of fluorescence increase). Plot the percentage of inhibition against the log concentration of the compounds to determine the IC50 values. This compound is expected to have a significantly higher IC50 value compared to BAY-805.[2]

Cellular Assay: Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA assesses the binding of a compound to its target protein in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[1][2][9][10]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Cell culture medium

  • BAY-805 and this compound stock solutions in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against USP21 for Western blotting or an appropriate detection method (e.g., HiBiT CETSA)

  • PCR tubes and a thermal cycler

Protocol:

  • Culture HEK293T cells to ~80% confluency.

  • Harvest the cells and resuspend them in cell culture medium.

  • Treat the cell suspension with various concentrations of BAY-805, this compound, or DMSO (vehicle control) for 1 hour at 37°C.[2]

  • Aliquot the treated cell suspensions into PCR tubes.

  • Heat the tubes at a specific temperature (e.g., 49°C) for 3 minutes in a thermal cycler, followed by a cooling step.[10]

  • Lyse the cells by adding ice-cold lysis buffer and incubating on ice.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble USP21 in the supernatant by Western blotting or another sensitive detection method.

  • Data Analysis: Quantify the band intensities (or other readout) and plot the amount of soluble USP21 against the compound concentration. A shift in the thermal stability of USP21 in the presence of BAY-805, but not this compound, indicates specific target engagement.

Cellular Assay: Downstream Signaling (NF-κB Reporter Assay)

USP21 inhibition by BAY-805 has been shown to induce NF-κB activation.[1][11] This assay quantifies the effect of the compounds on the NF-κB signaling pathway.[12][13][14][15][16]

Materials:

  • HEK293 cells stably expressing an NF-κB luciferase reporter construct

  • Cell culture medium

  • BAY-805 and this compound stock solutions in DMSO

  • TNF-α (as a positive control for NF-κB activation)

  • Luciferase assay reagent

  • 96-well white, opaque cell culture plates

  • Luminometer

Protocol:

  • Seed the NF-κB reporter cells in a 96-well white plate and incubate overnight.

  • Pre-treat the cells with serial dilutions of BAY-805, this compound, or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway. Include an unstimulated control.

  • After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability). Plot the fold induction of NF-κB activity against the compound concentration. BAY-805 is expected to induce NF-κB activation in a dose-dependent manner, while this compound should show significantly weaker or no activity.[1]

Visualization of Pathways and Workflows

Signaling Pathway

USP21_NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB degradation of IκB USP21 USP21 USP21->IKK deubiquitinates (inhibits) BAY805 BAY-805 (Active Inhibitor) BAY805->USP21 inhibits BAY728 This compound (Negative Control) BAY728->USP21 weakly inhibits Ub Ub Gene_Expression Gene Expression (e.g., Luciferase) NFkB_nuc->Gene_Expression activates

Caption: USP21's role in the NF-κB pathway and the effect of BAY-805/BAY-728.

Experimental Workflow

Experimental_Workflow cluster_treatments Parallel Treatments Biochemical_Assay Biochemical Assay (e.g., Ub-Rho110) Data_Analysis Data Analysis & Comparison Biochemical_Assay->Data_Analysis Cellular_Target_Engagement Cellular Target Engagement (CETSA) Cellular_Target_Engagement->Data_Analysis Downstream_Signaling Downstream Signaling (NF-κB Reporter Assay) Downstream_Signaling->Data_Analysis Conclusion Conclusion: Confirm Specific Activity of BAY-805 Data_Analysis->Conclusion BAY805_Treatment Active Compound (BAY-805) BAY805_Treatment->Biochemical_Assay BAY805_Treatment->Cellular_Target_Engagement BAY805_Treatment->Downstream_Signaling BAY728_Treatment Negative Control (this compound) BAY728_Treatment->Biochemical_Assay BAY728_Treatment->Cellular_Target_Engagement BAY728_Treatment->Downstream_Signaling Vehicle_Control Vehicle Control (DMSO) Vehicle_Control->Biochemical_Assay Vehicle_Control->Cellular_Target_Engagement Vehicle_Control->Downstream_Signaling Start Start Start->BAY728_Treatment Start->Vehicle_Control

Caption: General workflow for using this compound as a negative control.

References

Application Notes and Protocols for BAY-728 Reconstitution and Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-728 is a crucial chemical probe that serves as the less potent enantiomer and negative control for BAY-805, a potent and selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 21 (USP21).[1] The use of a negative control like this compound is essential for validating the on-target effects of its active counterpart, BAY-805, in cellular and biochemical assays. This document provides detailed protocols for the reconstitution and handling of this compound in Dimethyl Sulfoxide (DMSO) to ensure accurate and reproducible experimental outcomes.

Physicochemical Properties and Solubility Data

Proper reconstitution of this compound is critical for its effective use in research. The following table summarizes its key physicochemical properties and solubility in DMSO.

PropertyValue
Molecular Formula C₂₄H₂₈F₃N₅O₂S
Molecular Weight 507.58 g/mol
Target Deubiquitinase (DUB), USP21 (Negative Control)
Solubility in DMSO 10 mM

Experimental Protocols

Materials Required
  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator or water bath

Protocol for Reconstituting this compound to a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Preparation: Before opening, bring the vial of this compound powder to room temperature for at least 30 minutes to prevent moisture condensation.

  • Calculation: To prepare a 10 mM stock solution, the required amount of DMSO is calculated based on the mass of the this compound powder. For example, to reconstitute 1 mg of this compound:

    • Volume of DMSO (in µL) = (Mass of this compound in mg / Molecular Weight of this compound in g/mol ) * 1,000,000 / Stock Concentration in mM

    • Volume of DMSO (in µL) = (1 mg / 507.58 g/mol ) * 1,000,000 / 10 mM = 197.01 µL

  • Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be observed. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Storage:

    • Short-term (up to 1 month): Aliquot the stock solution into smaller, single-use volumes and store in tightly sealed vials at -20°C.

    • Long-term (up to 6 months): For longer storage, aliquots should be stored at -80°C.

    • Avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions

For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Intermediate Dilutions: It is recommended to perform serial dilutions of the 10 mM stock solution in DMSO to create intermediate stocks before the final dilution into aqueous buffer or cell culture medium. This minimizes the risk of precipitation.

  • Final Dilution: Add the desired volume of the intermediate DMSO stock to your aqueous experimental medium. It is crucial to add the DMSO solution to the aqueous medium and not the other way around to prevent the compound from precipitating out of solution. Mix gently but thoroughly.

  • Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO as the test samples.

Signaling Pathway

This compound, as a negative control for the USP21 inhibitor BAY-805, is used to confirm that the observed biological effects of BAY-805 are due to the specific inhibition of USP21. USP21 is a deubiquitinating enzyme involved in multiple signaling pathways that regulate key cellular processes such as gene expression, cell proliferation, and immune responses. Inhibition of USP21 by BAY-805 has been shown to lead to the activation of the NF-κB signaling pathway.

USP21_Signaling_Pathway cluster_upstream Upstream Regulation cluster_usp21 USP21 Activity cluster_downstream Downstream Signaling Pathways cluster_inhibitor Pharmacological Intervention Ubiquitination Ubiquitination (E1, E2, E3 ligases) Target_Protein Target Protein Ubiquitination->Target_Protein Adds Ubiquitin chains USP21 USP21 Target_Protein->USP21 USP21->Target_Protein Removes Ubiquitin chains (Deubiquitination) NF_kB NF-κB Pathway USP21->NF_kB Regulates MAPK_ERK MAPK/ERK Pathway USP21->MAPK_ERK Regulates Wnt Wnt/β-catenin Pathway USP21->Wnt Regulates Hippo Hippo Pathway USP21->Hippo Regulates BAY805 BAY-805 BAY805->USP21 Inhibits BAY728 This compound (Negative Control) BAY728->USP21 No significant inhibition BAY728_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay start This compound Powder reconstitute Reconstitute in DMSO to 10 mM start->reconstitute stock 10 mM Stock Solution reconstitute->stock aliquot Aliquot and Store at -80°C stock->aliquot intermediate Prepare Intermediate Dilutions in DMSO stock->intermediate Use for dilution final_dilution Final Dilution in Cell Culture Medium intermediate->final_dilution treat_cells Treat Cells with Working Solution final_dilution->treat_cells incubate Incubate treat_cells->incubate analyze Analyze Results incubate->analyze

References

Application Notes and Protocols for Utilizing BAY-728 in Live-Cell Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-728 is the inactive enantiomer of BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21).[1][2][3][4] In experimental biology, this compound serves as a crucial negative control to ensure that the observed cellular effects are due to the specific inhibition of USP21 by BAY-805 and not from off-target or non-specific chemical effects. These application notes provide a detailed framework for incorporating this compound into live-cell imaging studies to validate the on-target activity of its active counterpart, BAY-805.

USP21 is a deubiquitinating enzyme (DUB) that removes ubiquitin from target proteins, thereby regulating a multitude of cellular processes, including immune response, cancer cell growth, and microtubule dynamics.[2][4][5][6] Live-cell imaging allows for the real-time observation of these dynamic processes within living cells. When studying the effects of a USP21 inhibitor like BAY-805, it is essential to use this compound concurrently to distinguish specific inhibitory effects from other cellular responses.

Principle of Use in Live-Cell Imaging

The primary application of this compound in live-cell imaging is to serve as a negative control in experiments investigating the function of USP21 using the selective inhibitor BAY-805. A common experimental design involves monitoring a fluorescently-tagged substrate of USP21. In the presence of an active inhibitor (BAY-805), the substrate is expected to remain ubiquitinated and may accumulate or localize to specific cellular compartments, leading to a change in the fluorescent signal. In contrast, cells treated with the inactive control, this compound, should exhibit a fluorescent signal comparable to untreated or vehicle-treated cells, demonstrating the specificity of BAY-805 for USP21.

Signaling Pathway and Compound Mechanism

The following diagram illustrates the role of USP21 in deubiquitinating a substrate and the differential effects of BAY-805 and this compound.

USP21_Pathway Mechanism of USP21 Inhibition and the Role of this compound cluster_0 Cellular Process cluster_1 Enzymatic Regulation Ub_Substrate Ubiquitinated Substrate-GFP Substrate Substrate-GFP Ub_Substrate->Substrate Deubiquitination Degradation Downstream Signaling or Proteasomal Degradation Substrate->Degradation Cellular Fate USP21 USP21 BAY805 BAY-805 (Active Inhibitor) BAY805->USP21 Inhibits BAY728 This compound (Inactive Control) BAY728->USP21 No Inhibition Live_Cell_Imaging_Workflow Live-Cell Imaging Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_imaging Image Acquisition cluster_analysis Data Analysis Cell_Seeding Seed cells on imaging plates Transfection Transfect with Substrate-GFP plasmid Cell_Seeding->Transfection Incubation Incubate for 24-48h for protein expression Transfection->Incubation Pre_Treatment_Imaging Acquire baseline (t=0) images Incubation->Pre_Treatment_Imaging Add_Compounds Add Vehicle, this compound, or BAY-805 Pre_Treatment_Imaging->Add_Compounds Time_Lapse Perform time-lapse fluorescence microscopy Add_Compounds->Time_Lapse Segmentation Image segmentation to identify cells Time_Lapse->Segmentation Quantification Quantify fluorescence intensity per cell Segmentation->Quantification Statistics Statistical analysis and plotting Quantification->Statistics

References

Application Notes and Protocols for BAY-728 in High-Throughscreening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of BAY-728 in USP21 Inhibitor Screening

This compound is a crucial chemical tool for researchers engaged in high-throughput screening (HTS) campaigns, particularly those targeting the ubiquitin-specific protease 21 (USP21). It is the less potent enantiomer of BAY-805, a potent and selective, non-covalent inhibitor of USP21.[1][2] As such, this compound serves as an ideal negative control.[1][2][3]

In any HTS assay, the use of a well-characterized negative control is fundamental to data quality and the reliable identification of true "hit" compounds.[4][5] A negative control helps establish a baseline for no-effect, allowing for the accurate calculation of inhibitory activity and the identification of false positives that may arise from non-specific interactions or assay interference.[4][6] this compound is particularly valuable because its structure is highly similar to the active inhibitor BAY-805, yet it exhibits significantly reduced activity against USP21, making it an excellent tool to ensure that the observed effects of active compounds are specific to the target.[1][7]

These notes provide a framework for utilizing this compound in an HTS campaign designed to identify novel inhibitors of USP21, a deubiquitinating enzyme (DUB) involved in multiple signaling pathways, including NF-κB, MAPK/ERK, and Hippo signaling.[8][9][10]

Application Notes

Purpose of a Negative Control in HTS

In the context of an HTS campaign for USP21 inhibitors, this compound serves several critical functions:

  • Establish Baseline Activity: It provides the signal level corresponding to zero or minimal enzyme inhibition, representing the baseline against which all other compounds are compared.

  • Calculate Percent Inhibition: The signal from wells containing this compound (or another negative control like DMSO vehicle) is used as the "high" signal (100% enzyme activity) in the calculation for the percentage of inhibition of test compounds.

  • Determine Assay Quality: Along with a positive control (like BAY-805), this compound is essential for calculating the Z'-factor, a statistical metric used to evaluate the quality and robustness of an HTS assay.[11] An acceptable Z'-factor (typically > 0.5) indicates that the assay has a large enough signal window and low enough variability to reliably identify active compounds.

  • Identify False Positives: If a compound shows activity but is structurally similar to known inactive scaffolds, or if its activity profile resembles that of an assay artifact, comparing it to the inert behavior of this compound can help flag it as a potential false positive.

Expected Results for this compound

When used in a biochemical assay measuring USP21 activity (e.g., cleavage of a fluorogenic ubiquitin substrate), this compound is expected to show minimal to no inhibition of the enzyme, even at high concentrations. Its IC50 value is reported to be greater than 12 micromolar, in stark contrast to BAY-805, which has an IC50 in the low nanomolar range (e.g., 6 nM in an HTRF assay).[7][12][13] Therefore, the signal generated in wells treated with this compound should be nearly identical to the signal from wells containing only the enzyme and substrate in the vehicle (e.g., DMSO).

Data Presentation: Hypothetical HTS Results

The table below illustrates the expected data from a single 384-well plate in a primary screen for USP21 inhibitors. The data is hypothetical and serves to demonstrate the role of this compound as a negative control.

Compound IDCompound TypeConcentration (µM)Raw Fluorescence Units (RFU)% InhibitionHit Status
BAY-805Positive Control11,50095.0-
This compoundNegative Control1029,5001.7-
DMSOVehicle Control-30,0000.0-
Library Cmpd 1Test Compound1028,9003.7Inactive
Library Cmpd 2Test Compound108,00073.3Hit
Library Cmpd 3Test Compound1031,000-3.3Inactive

Note: % Inhibition calculated using the formula: 100 * (1 - (RFU_Test - RFU_Min) / (RFU_Max - RFU_Min)), where RFU_Max is the average of DMSO/BAY-728 wells and RFU_Min is the average of BAY-805 wells.

Experimental Protocols

This section provides a generalized protocol for a high-throughput biochemical assay to identify inhibitors of USP21, incorporating this compound as a negative control. This protocol is based on a common format for DUB assays that uses a fluorogenic substrate.[14][15]

Assay Principle

Recombinant human USP21 enzyme cleaves a fluorogenic substrate, such as Ubiquitin-Rhodamine 110 or Ubiquitin-AMC, releasing the fluorophore and causing an increase in fluorescence intensity. A potent inhibitor (like BAY-805) will prevent this cleavage, resulting in a low fluorescence signal. A negative control (this compound) or an inactive compound will not inhibit the enzyme, leading to a high fluorescence signal.

Materials and Reagents
  • Enzyme: Recombinant Human USP21 (full-length or catalytic domain).

  • Substrate: Ubiquitin-Rhodamine 110 (Ub-Rho) or Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 0.5 mM EDTA, 5 mM DTT, 0.01% Tween-20.

  • Positive Control: BAY-805.

  • Negative Control: this compound.

  • Compound Plates: 384-well plates containing library compounds, BAY-805, and this compound dissolved in DMSO.

  • Assay Plates: Low-volume, 384-well black plates (e.g., Greiner Bio-One #784076).

  • Plate Reader: Capable of kinetic fluorescence reading with appropriate excitation/emission filters (e.g., Ex/Em 490/525 nm for Rhodamine 110 or 360/460 nm for AMC).

High-Throughscreen Workflow

HTS_Workflow cluster_prep Preparation cluster_screen Primary Screen cluster_analysis Data Analysis & Hit Selection cluster_followup Hit Follow-up Lib_Prep Compound Library (incl. Controls BAY-805/BAY-728) Dilution in DMSO Dispense_Cmpd Dispense Compounds (25-50 nL) into Assay Plate Lib_Prep->Dispense_Cmpd Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Dispense_Enz Add USP21 Enzyme Pre-incubate Reagent_Prep->Dispense_Enz Dispense_Cmpd->Dispense_Enz Dispense_Sub Add Ub-Substrate to Initiate Reaction Dispense_Enz->Dispense_Sub Read_Plate Kinetic Fluorescence Reading (e.g., 30 min) Dispense_Sub->Read_Plate Data_Norm Normalize Data using BAY-805 (Min) & this compound (Max) Read_Plate->Data_Norm Calc_Inhib Calculate % Inhibition Data_Norm->Calc_Inhib Z_Factor Calculate Z'-Factor (Assess Assay Quality) Data_Norm->Z_Factor Hit_Select Select Hits (e.g., % Inhibition > 50%) Calc_Inhib->Hit_Select Dose_Resp Dose-Response (IC50) Hit_Select->Dose_Resp Orthogonal Orthogonal & Secondary Assays (e.g., CETSA) Dose_Resp->Orthogonal SAR Structure-Activity Relationship (SAR) Orthogonal->SAR

Caption: High-throughput screening workflow for identifying USP21 inhibitors.

Detailed Assay Protocol (384-well format)
  • Compound Plating: Using an acoustic liquid handler, transfer 40 nL of compounds and controls from source plates to the 384-well black assay plates.

    • Columns 1-2: Controls.

      • Column 1: 40 nL of this compound (10 mM stock) for negative control (final concentration 10 µM).

      • Column 2: 40 nL of BAY-805 (1 mM stock) for positive control (final concentration 1 µM).

    • Columns 3-46: 40 nL of library compounds.

    • Columns 47-48: 40 nL of DMSO for vehicle control.

  • Enzyme Addition: Add 20 µL of USP21 solution (e.g., 2X final concentration, ~5 nM) in assay buffer to all wells.

  • Incubation: Centrifuge plates briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of Ub-Rho substrate solution (e.g., 2X final concentration, ~100 nM) in assay buffer to all wells to start the reaction. The final assay volume is 40 µL.

  • Signal Detection: Immediately transfer the plate to a plate reader and begin kinetic measurement of fluorescence every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of RFU vs. time) for each well.

    • Define controls:

      • High Control (0% Inhibition): Average reaction rate from DMSO and this compound wells.

      • Low Control (100% Inhibition): Average reaction rate from BAY-805 wells.

    • Calculate the Z'-Factor for the plate: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|. A Z' > 0.5 is considered excellent.

    • Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - (Rate_compound - Mean_low) / (Mean_high - Mean_low)).

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the test compound population).

USP21 Signaling Pathway Context

USP21 regulates multiple cellular processes by removing ubiquitin from target proteins, thereby preventing their degradation or altering their function. A key pathway influenced by USP21 is the NF-κB signaling cascade.[1][8]

USP21_Pathway cluster_ub Ubiquitin-Proteasome System cluster_dub Deubiquitination cluster_nfkB Downstream NF-κB Signaling E1 E1 Ub-Activating E2 E2 Ub-Conjugating E1->E2 E3 E3 Ligase E2->E3 Target Target Protein (e.g., RIPK1) E3->Target Ub_Target Ubiquitylated Target Protein Target->Ub_Target Recycling Protein Stabilization & Recycling Target->Recycling Proteasome Proteasome Ub_Target->Proteasome USP21 USP21 Ub_Target->USP21 IKK IKK Complex Ub_Target->IKK Activates Degradation Degradation Proteasome->Degradation USP21->Target Deubiquitination IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Inhibitor BAY-805 (Inhibitor) Inhibitor->USP21 Control This compound (Negative Control) Control->USP21 No Effect

Caption: Role of USP21 in protein deubiquitination and NF-κB signaling.

References

Application Notes and Protocols for Studying Off-Target Effects of BAY-805 using BAY-728

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-805 is a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21), a deubiquitinating enzyme (DUB) implicated in various cellular processes, including tumor development and growth.[1][2][3] To facilitate robust investigation into the cellular functions of USP21 and to validate the on-target effects of BAY-805, its less potent enantiomer, BAY-728, has been developed as a negative control.[1][4] The use of a structurally related but less active control compound is crucial for distinguishing the specific effects of USP21 inhibition from potential off-target activities of the chemical probe.[5][6]

These application notes provide detailed protocols for utilizing this compound to investigate the off-target effects of BAY-805. The included methodologies cover key in vitro and cellular assays to assess target engagement, enzyme inhibition, and downstream signaling pathways.

Data Presentation

Table 1: In Vitro Potency of BAY-805 and this compound against USP21
CompoundAssay TypeTargetIC50 (nM)Reference
BAY-805HTRFhUSP216[7]
BAY-805Ub-RhodaminehUSP212[7]
This compoundHTRF & Ub-RhodaminehUSP21> 12,000[8][9]
Table 2: Cellular Activity of BAY-805
CompoundAssay TypeCellular EffectEC50 (nM)Reference
BAY-805NF-κB Reporter AssayNF-κB Activation17[7]
BAY-805HiBiT Target EngagementUSP21 Binding95[8][9]
Table 3: Off-Target Selectivity Profile of BAY-805 and this compound
CompoundConcentration (µM)Target/PanelInhibition (%)IC50 (µM)Reference
BAY-80510Acetylcholine Esterase727.61[1][10]
BAY-80510Adenosine Transporters62-[1][10]
BAY-80510PRAK(h) (Kinase)588.6[1][10]
BAY-80510TrkA(h) (Kinase)57> 10[1][10]
BAY-8051 & 10DUBprofiler™ (44 DUBs)<15% for most DUBs-[10]
BAY-80510 & 50SGC DUB panel (10 USPs)~50% residual activity for USP10 & USP22-[10]
This compound10Acetylcholinesterase75-[1]
BAY-805 & this compound-6 Cysteine Proteases-> 20[1]
BAY-805 & this compound10Kinase Selectivity Panel (>360 kinases)Minor inhibitory activity-[1]

Mandatory Visualizations

G cluster_0 Experimental Workflow for Off-Target Assessment A Primary Screen: BAY-805 (Active Probe) vs. This compound (Negative Control) B Phenotypic Observation (e.g., Cell Viability, Reporter Gene) A->B C Is the phenotype observed with BAY-805 but not this compound? B->C D Conclusion: Phenotype is likely on-target (USP21-mediated) C->D Yes E Conclusion: Phenotype may be due to off-target effects C->E No G cluster_1 USP21-Mediated NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR RIP1 RIP1 TNFR->RIP1 recruits NFkB_activation NF-κB Activation RIP1->NFkB_activation promotes Ub Ubiquitin (K63-linked) Ub->RIP1 ubiquitinates USP21 USP21 USP21->RIP1 deubiquitinates BAY805 BAY-805 BAY805->USP21 inhibits

References

Troubleshooting & Optimization

Navigating the Challenges of BAY-728 Insolubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the insolubility of compounds in aqueous buffers is a frequent experimental hurdle. This technical support center provides a comprehensive guide to troubleshooting issues related to the solubility of BAY-728, a less potent enantiomer and negative control for the USP21 inhibitor, BAY-805. Here, you will find frequently asked questions, detailed troubleshooting protocols, and visual guides to the signaling pathways involving USP21.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous buffer from a DMSO stock solution?

A1: This is a common phenomenon for hydrophobic compounds like this compound. While highly soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), its solubility in aqueous solutions is significantly lower. When a concentrated DMSO stock is diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to crash out of solution.

Q2: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A2: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% to avoid cytotoxic effects. However, the tolerance can vary depending on the cell line and the duration of the experiment. It is always best to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific experimental setup.

Q3: Can I heat or sonicate my this compound solution to improve solubility?

A3: Gentle warming (e.g., to 37°C) and sonication can be effective methods to aid in the dissolution of this compound. However, prolonged exposure to heat can potentially degrade the compound. It is recommended to use these methods judiciously and for short durations.

Q4: How does pH affect the solubility of this compound?

Troubleshooting Guide

If you are encountering insolubility issues with this compound, follow this step-by-step guide to systematically troubleshoot the problem.

dot

G start Insolubility Issue Observed check_stock 1. Verify Stock Solution (Clear, no precipitate?) start->check_stock prep_fresh Prepare Fresh Stock Solution check_stock->prep_fresh No optimize_dilution 2. Optimize Dilution Method check_stock->optimize_dilution Yes prep_fresh->check_stock serial_dilution Use Serial Dilutions in Buffer optimize_dilution->serial_dilution add_slowly Add Stock to Buffer Slowly with Vortexing optimize_dilution->add_slowly modify_buffer 3. Modify Aqueous Buffer serial_dilution->modify_buffer add_slowly->modify_buffer adjust_ph Adjust pH modify_buffer->adjust_ph add_cosolvent Increase Co-solvent (e.g., DMSO) modify_buffer->add_cosolvent use_solubilizer 4. Employ Solubilizing Agents adjust_ph->use_solubilizer add_cosolvent->use_solubilizer surfactants Surfactants (e.g., Tween-80) use_solubilizer->surfactants cyclodextrins Cyclodextrins use_solubilizer->cyclodextrins final_check 5. Final Concentration Check (Is the concentration too high?) surfactants->final_check cyclodextrins->final_check lower_conc Lower Final Concentration final_check->lower_conc Yes success Issue Resolved final_check->success No lower_conc->success fail Consult Technical Support

Caption: Troubleshooting workflow for this compound insolubility.

Quantitative Solubility Data

The following tables summarize the available solubility data for BAY-805, the active enantiomer of this compound. Given their structural similarity, these values can serve as a strong proxy for this compound.

SolventSolubility (mg/mL)Molar Concentration (mM)
Dimethyl Sulfoxide (DMSO)50.76100
Ethanol50.76100

Table 1: Solubility of BAY-805 in Organic Solvents.

Buffer ConditionSolubility (µM)
Aqueous Buffer (pH 6.5)3.37

Table 2: Aqueous Solubility of BAY-805. [1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Accurately weigh the desired amount of this compound powder.

  • Calculate the volume of high-purity, anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Thaw a frozen aliquot of the this compound DMSO stock solution and bring it to room temperature.

  • Perform serial dilutions of the stock solution in your aqueous buffer of choice (e.g., PBS, TRIS-HCl).

  • To minimize precipitation, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring the buffer.

  • Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically <0.5%).

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, consider lowering the final concentration of this compound or optimizing the buffer composition as described in the troubleshooting guide.

Signaling Pathways Involving USP21

This compound acts as a negative control for BAY-805, an inhibitor of Ubiquitin-Specific Protease 21 (USP21). USP21 is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability and activity of various proteins involved in key cellular signaling pathways. Understanding these pathways is essential for interpreting experimental results obtained using this compound and BAY-805.

dot

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Translocates & Activates USP21 USP21 USP21->MEK Deubiquitinates & Stabilizes Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription->Gene_Expression

Caption: MAPK/ERK Signaling Pathway and the role of USP21.

dot

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates USP21 USP21 USP21->RIP1 Deubiquitinates Gene_Expression Gene Expression (Inflammation, Survival) NFkB_n->Gene_Expression

Caption: NF-κB Signaling Pathway and the role of USP21.

dot

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Receptor Dsh Dishevelled Frizzled->Dsh Wnt binding activates LRP LRP5/6 LRP->Dsh Axin Axin Dsh->Axin Inhibits Destruction Complex GSK3b GSK-3β Axin->GSK3b APC APC APC->GSK3b Beta_catenin β-catenin GSK3b->Beta_catenin Phosphorylates for Degradation (Wnt OFF) Beta_catenin_n β-catenin Beta_catenin->Beta_catenin_n Accumulates & Translocates (Wnt ON) USP21 USP21 USP21->Beta_catenin Deubiquitinates & Stabilizes TCF_LEF TCF/LEF Beta_catenin_n->TCF_LEF Gene_Expression Gene Expression (Cell Fate, Proliferation) TCF_LEF->Gene_Expression

Caption: Wnt/β-catenin Signaling Pathway and the role of USP21.

dot

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST MST1/2 LATS LATS1/2 MST->LATS Phosphorylates SAV1 SAV1 SAV1->MST YAP_TAZ YAP/TAZ LATS->YAP_TAZ Phosphorylates for Cytoplasmic Retention MOB1 MOB1 MOB1->LATS YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocates when Unphosphorylated USP21 USP21 USP21->LATS Deubiquitinates & Stabilizes TEAD TEAD YAP_TAZ_n->TEAD Gene_Expression Gene Expression (Cell Growth, Proliferation) TEAD->Gene_Expression

Caption: Hippo Signaling Pathway and the role of USP21.

References

Potential off-target effects of BAY-728 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Compound-X

Disclaimer: Publicly available information for a kinase inhibitor designated "BAY-728" is not available. The compound is described as a negative control for the USP21 inhibitor BAY-805.[1] This technical guide uses a hypothetical but representative ATP-competitive kinase inhibitor, "Compound-X," to illustrate how to investigate potential off-target effects at high concentrations, a common challenge in kinase inhibitor research.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Compound-X?

A1: Compound-X is a potent, ATP-competitive inhibitor of the novel Serine/Threonine Kinase 1 (STK1). It is designed to block the STK1-mediated signaling pathway, which is implicated in cancer cell survival. In validated cell models, inhibition of STK1 by Compound-X leads to a decrease in the phosphorylation of its primary substrate, Protein Alpha, inducing apoptosis.

Q2: My cells are showing a different phenotype (e.g., cell cycle arrest instead of apoptosis) than expected after treatment with high concentrations of Compound-X. What could be the cause?

A2: Unexpected cellular phenotypes are a common challenge when working with kinase inhibitors, especially at high concentrations.[2] The observed phenotype may be due to several factors, including:

  • Off-Target Effects: At concentrations significantly above the IC50 for the primary target, Compound-X may inhibit other kinases with lower affinity.[4] This can modulate other signaling pathways, resulting in a different biological outcome.[3][5]

  • Cell Line Specificity: The genetic background of your cell line could make it sensitive to the inhibition of a secondary target that is not critical in other models.[2]

  • Pathway Cross-talk: Inhibition of the primary target can lead to feedback or compensatory effects on other pathways that produce the unexpected phenotype.[4]

Q3: I'm observing significant cytotoxicity at concentrations where I expect to see specific inhibition. What does this suggest?

A3: High cytotoxicity can suggest that Compound-X is inhibiting one or more off-target kinases that are essential for cell survival.[2][3] It is crucial to compare the concentration at which you observe cytotoxicity (the GI50 from a cell viability assay) with the concentration required to inhibit the primary target in cells (the cellular IC50 for STK1). A large discrepancy, where cytotoxicity occurs at similar concentrations to on-target inhibition, may indicate that the toxicity is an off-target effect.[3]

Q4: How can I experimentally distinguish between on-target and off-target effects of Compound-X?

A4: A multi-pronged approach is recommended to dissect on-target versus off-target effects:[4]

  • Use a Structurally Unrelated Inhibitor: Confirm your findings with a second, structurally different inhibitor against the same primary target (STK1). If the phenotype persists, it is more likely to be an on-target effect.[3][4]

  • Perform a Rescue Experiment: If the phenotype is on-target, it should be reversible by expressing a version of STK1 that is resistant to Compound-X but still active.

  • Target Knockdown/Knockout: Use genetic tools like siRNA or CRISPR/Cas9 to specifically deplete STK1. If the phenotype from genetic knockdown matches the phenotype from the inhibitor, it strongly supports an on-target mechanism.[4]

  • Kinome Profiling: Perform a broad-panel kinase screen to identify other potential targets of Compound-X at various concentrations.[3]

Troubleshooting Guide: Unexpected Phenotypes at High Concentrations

This guide provides a structured approach to interpreting unexpected outcomes when using Compound-X at concentrations above 5 µM.

Observed Issue Potential Cause Recommended Action(s) Rationale
Unexpected cytostatic effect (cell cycle arrest) instead of apoptosis. Off-target inhibition of a kinase involved in cell cycle progression, such as Casein Kinase 2 (CK2).1. Perform a dose-response Western blot for phospho-p27 (a CK2 substrate) and cleaved PARP (an apoptosis marker).2. Test a known selective CK2 inhibitor to see if it phenocopies the effect.3. Lower the concentration of Compound-X to a range where only STK1 is inhibited.1. To determine the concentration at which on-target (apoptosis) vs. potential off-target (cell cycle) pathways are modulated.2. To confirm if CK2 inhibition is responsible for the observed phenotype.3. To verify the on-target phenotype at selective concentrations.
Paradoxical activation of a stress pathway (e.g., JNK activation). Off-target inhibition of a kinase in a negative feedback loop, such as p38 MAPK.[4]1. Analyze the phosphorylation status of p38 and its downstream targets (e.g., MK2) via Western blot.2. Use a structurally distinct p38 MAPK inhibitor alongside Compound-X to see if the effect is altered.1. To confirm engagement of the suspected off-target pathway.2. To dissect the interplay between Compound-X and the p38 pathway.
High cytotoxicity that tracks closely with the on-target IC50. Off-target inhibition of a kinase essential for general cell survival.[3]1. Perform a kinome-wide selectivity screen at the cytotoxic concentration.[3]2. Compare the cytotoxic IC50 with the on-target cellular IC50.3. Test a structurally distinct inhibitor of STK1.[3]1. To identify unintended kinase targets that could explain the toxicity.2. A small difference between the two values suggests potential off-target toxicity.3. If toxicity persists with a different chemical scaffold, it may be an unavoidable on-target effect in that specific cell line.

Quantitative Data: Kinase Selectivity Profile of Compound-X

The inhibitory activity of Compound-X was assessed against its primary target (STK1) and key potential off-targets identified through broad-panel screening. IC50 values represent the concentration of an inhibitor required to reduce the enzyme's activity by 50% in biochemical assays.

Target Kinase Kinase Family Biochemical IC50 (nM) Notes
STK1 Serine/Threonine Kinase15 Primary Target
CK2 Serine/Threonine Kinase6,500 Potential Off-Target (Cell Cycle)
p38α MAPK Serine/Threonine Kinase8,200 Potential Off-Target (Stress Response)
PKA Serine/Threonine Kinase> 25,000Counter-Screen Target
CDK2 Serine/Threonine Kinase> 25,000Counter-Screen Target

Data are representative and derived from in vitro kinase assays performed at an ATP concentration equal to the Km for each respective kinase.

Experimental Protocols

Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation

This protocol assesses the inhibition of STK1 and the potential off-target engagement of CK2 in a cellular context by measuring the phosphorylation of their respective downstream targets.

  • Cell Treatment: Plate cells (e.g., HCT116) and allow them to adhere overnight. Treat with a dose range of Compound-X (e.g., 0.01, 0.1, 1, 5, 10 µM) for the desired time (e.g., 6 hours). Include a vehicle control (e.g., DMSO).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Protein Alpha (STK1 target), total Protein Alpha, phospho-p27 (CK2 target), total p27, and a loading control (e.g., GAPDH). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal and the loading control.

Protocol 2: Cell Viability Assay (Luminescence-based)

This protocol measures the effect of Compound-X on cell viability to determine the growth inhibition 50% (GI50) concentration.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of Compound-X (typically from 0.001 to 50 µM) for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and fit to a dose-response curve to calculate the GI50 value.

Visualizations

G cluster_0 A Unexpected Result Observed (e.g., Wrong Phenotype, High Toxicity) B Is concentration >100x on-target IC50? A->B C Perform Dose-Response Analysis (On-target vs. Phenotype) B->C Yes B->C No D Does phenotype track with on-target IC50? C->D E Likely On-Target Effect D->E Yes F Potential Off-Target Effect D->F No G Validate with Orthogonal Methods: 1. Genetic Knockdown (siRNA/CRISPR) 2. Structurally Different Inhibitor E->G H Identify Off-Target(s): 1. Kinome Screen 2. Western Blot for Suspected Pathways F->H

Caption: Troubleshooting workflow for suspected off-target effects.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway (>5 µM) STK1 STK1 ProtA Protein Alpha STK1->ProtA P Apoptosis Apoptosis ProtA->Apoptosis CK2 CK2 p27 p27 CK2->p27 P Arrest Cell Cycle Arrest p27->Arrest CompoundX Compound-X CompoundX->STK1 Inhibits (High Affinity) CompoundX->CK2 Inhibits (Low Affinity)

Caption: On-target vs. potential off-target signaling of Compound-X.

G cluster_0 A 1. Treat Cells (Vehicle vs. Compound-X) B 2. Prepare Lysates & Quantify Protein A->B C 3. Western Blot (p-Protein Alpha / p-p27) B->C D 4. Detect & Quantify Band Intensity C->D E 5. Analyze Data (Compare On- vs. Off-Target IC50) D->E

References

Technical Support Center: Optimizing BAY 11-7082 Concentration to Mitigate Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates a likely confusion between BAY-728 and the widely studied compound BAY 11-7082 . This technical support guide focuses on BAY 11-7082, an inhibitor of IκB kinase (IKK) and the NF-κB signaling pathway, which is known to induce apoptosis and cytotoxicity at certain concentrations. This compound is primarily documented as a negative control for BAY-805, an inhibitor of USP21, with limited available data on its cytotoxic profile.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BAY 11-7082 that leads to cytotoxicity?

A1: BAY 11-7082 is a selective and irreversible inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] It prevents the phosphorylation of IκB-α (inhibitor of kappa B), which is a crucial step for the activation of NF-κB. By inhibiting IκB-α phosphorylation, BAY 11-7082 blocks the translocation of the NF-κB p65/p50 dimer to the nucleus, thereby preventing the transcription of target genes involved in cell survival, proliferation, and inflammation.[1][3] This inhibition of the pro-survival NF-κB pathway can lead to the induction of apoptosis (programmed cell death), which is the primary mechanism of its cytotoxic effect.[3][4]

Q2: At what concentrations does BAY 11-7082 typically exhibit cytotoxic effects?

A2: The cytotoxic concentration of BAY 11-7082 is highly dependent on the cell line and the duration of exposure. Generally, concentrations above 5-10 µM are often reported to induce significant cytotoxicity and apoptosis.[2][5] For instance, in multiple myeloma cell lines, concentrations of 30 µM induced complete cell death.[5] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration for your intended effect while minimizing off-target cytotoxicity.

Q3: How can I determine the optimal, non-cytotoxic concentration of BAY 11-7082 for my experiments?

A3: To determine the optimal concentration, a dose-response curve should be generated using a cell viability assay, such as the MTT or CCK-8 assay. This involves treating your cells with a range of BAY 11-7082 concentrations for a specific duration (e.g., 24, 48, 72 hours) and then measuring the percentage of viable cells compared to an untreated control. The goal is to identify a concentration that effectively inhibits the target pathway with minimal impact on cell viability.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death observed at the desired inhibitory concentration. The chosen concentration is above the cytotoxic threshold for the specific cell line.Perform a detailed dose-response analysis with smaller concentration increments to identify a more precise non-toxic working concentration. Consider reducing the treatment duration.
Inconsistent results between experiments. Instability of BAY 11-7082 in solution. Improper storage.Prepare fresh stock solutions of BAY 11-7082 in a suitable solvent like DMSO.[2] Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Do not store aqueous solutions for more than one day.[2]
No significant inhibition of the NF-κB pathway at non-cytotoxic concentrations. The cell line may be less sensitive to BAY 11-7082. The experimental endpoint may require a longer treatment time.Confirm the activity of your BAY 11-7082 stock. If possible, use a positive control. Increase the treatment duration and re-evaluate both pathway inhibition and cytotoxicity.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of BAY 11-7082 for NF-κB inhibition and cytotoxicity in various cell lines. These values should be used as a reference, and it is recommended to determine the IC50 for your specific experimental system.

Cell Line Assay Parameter IC50 Value Reference
Human Endothelial CellsAdhesion Molecule ExpressionInhibition5-10 µM[2]
HEK293NF-κB Luciferase ReporterInhibition5-10 µM[6]
HEK293CytotoxicityIC505 µM[7]
HGC-27 (Gastric Cancer)Cell Proliferation (MTT)IC50 (48h)6.72 nM[8]
MKN45 (Gastric Cancer)Cell Proliferation (MTT)IC50 (48h)11.22 nM[8]
DU-145 (Prostate Cancer)Clonogenic AssayIC507.7 µM[9]
22Rv1 (Prostate Cancer)Clonogenic AssayIC505.24 µM[9]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration of BAY 11-7082 using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of BAY 11-7082 in DMSO.[2] Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 50 µM). Include a vehicle control (DMSO at the highest concentration used for dilutions).

  • Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of BAY 11-7082.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the BAY 11-7082 concentration to determine the IC50 value.

Protocol 2: Assessing Apoptosis Induction by BAY 11-7082 using Annexin V/PI Staining

  • Cell Treatment: Plate cells in a 6-well plate and treat with different concentrations of BAY 11-7082 for the desired duration. Include both untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the controls.

Visualizations

BAY_11_7082_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK_complex->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active) IkBa_p65_p50->p65_p50 Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation BAY117082 BAY 11-7082 BAY117082->IKK_complex Inhibition DNA DNA p65_p50_nuc->DNA Gene_Transcription Gene Transcription (Anti-apoptotic, Pro-inflammatory) DNA->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition

Caption: BAY 11-7082 inhibits the NF-κB pathway, leading to apoptosis.

Cytotoxicity_Workflow start Start: Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of BAY 11-7082 (Include Vehicle Control) start->prepare_compound treat_cells Treat Cells with Different Concentrations prepare_compound->treat_cells incubate Incubate for Desired Time (e.g., 24h, 48h, 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CCK-8) incubate->viability_assay read_plate Measure Absorbance/Fluorescence viability_assay->read_plate analyze_data Analyze Data: Calculate % Viability vs. Control read_plate->analyze_data determine_ic50 Plot Dose-Response Curve and Determine IC50 analyze_data->determine_ic50 optimize Select Optimal Concentration for Experiments (Below Cytotoxic Threshold) determine_ic50->optimize end End optimize->end

Caption: Workflow for determining the optimal concentration of BAY 11-7082.

References

Interpreting unexpected results with BAY-728 negative control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using BAY-728 as a negative control in their experiments. This compound is the less active enantiomer of BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21).[1][2][3][4] An ideal negative control should be structurally similar to the active compound but lack its specific biological activity, helping to ensure that the observed effects are due to the inhibition of the intended target and not off-target effects or properties of the chemical scaffold.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected behavior of this compound in my experiment?

A1: this compound is designed to be a negative control for BAY-805, a potent inhibitor of the deubiquitinating enzyme USP21.[1][2][5] Therefore, in assays measuring USP21 activity or downstream signaling pathways, this compound should exhibit significantly lower or no inhibitory activity compared to BAY-805. For example, in a cellular NF-κB reporter assay, treatment with BAY-805 should result in strong activation of the pathway, while this compound should have a minimal effect.[2]

Q2: At what concentration should I use this compound?

A2: this compound should be used at the same concentration as its active counterpart, BAY-805. This ensures that any observed differences in effect are due to the specific activity of BAY-805 against USP21 and not due to concentration-dependent artifacts.

Q3: Why is an enantiomer used as a negative control?

A3: Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In many cases, biological targets like enzymes are chiral and will interact differently with each enantiomer. Using the less active enantiomer as a negative control is a powerful tool because it has the same physicochemical properties as the active compound (e.g., solubility, molecular weight) but lacks the specific stereochemical configuration required for high-affinity binding to the target. This helps to rule out non-specific effects of the chemical compound.

Troubleshooting Unexpected Results

Unexpected results with a negative control can be perplexing. This section provides guidance on interpreting and troubleshooting such outcomes.

Issue 1: I am observing a significant biological effect with this compound.

If this compound is producing an effect that is comparable to, or a substantial fraction of, the effect seen with BAY-805, consider the following possibilities:

  • High Concentration Leading to Off-Target Effects: While this compound is significantly less potent against USP21, like many small molecules, it can exhibit off-target activities at higher concentrations. For instance, at a concentration of 10 µM, this compound has been shown to cause moderate inhibition of acetylcholinesterase.[2] If your experimental system is sensitive to the inhibition of such off-targets, you may observe a biological effect.

  • Compound Purity and Integrity: Ensure the purity and integrity of your this compound stock. Degradation of the compound or contamination could lead to unexpected activity.

  • Non-Target-Related Effects: The observed effect may be unrelated to USP21 inhibition and could be a result of the chemical scaffold interacting with other cellular components.

Issue 2: I am observing cytotoxicity with this compound.

If you observe cell death or a significant reduction in cell viability upon treatment with this compound, consider these points:

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line. Run a vehicle-only control to assess this.

  • Compound-Specific Cytotoxicity: At high concentrations, some small molecules can induce cytotoxicity through mechanisms independent of their intended target. It is recommended to perform a dose-response curve for both BAY-805 and this compound to determine a non-toxic working concentration.

Issue 3: The results with my negative control are inconsistent between experiments.

Inconsistent results can be frustrating and can point to several issues in the experimental setup:

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact the outcome of cell-based assays.[1]

  • Reagent Preparation: Inconsistent preparation of compound dilutions or other reagents can lead to variability.

  • Assay Performance: Ensure that your assay is robust and has a good signal-to-noise ratio.

Data Presentation

The following table summarizes the in vitro potency of BAY-805 and its negative control, this compound, against USP21.

CompoundAssay TypeTargetIC50
BAY-805HTRF AssayUSP216 nM
This compoundHTRF AssayUSP21> 12 µM

Data sourced from the Structural Genomics Consortium and related publications.[3][4]

Experimental Protocols

General Protocol for Cellular Assays with BAY-805 and this compound

  • Compound Preparation: Prepare stock solutions of BAY-805 and this compound in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM). Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Cell Seeding: Seed cells in appropriate well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Compound Treatment: On the day of the experiment, thaw the compound aliquots and prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells, including the vehicle control.

  • Incubation: Treat the cells with the compounds (BAY-805, this compound) and controls (vehicle, positive control if applicable) and incubate for the desired period.

  • Assay Readout: Perform the specific assay to measure the biological response of interest (e.g., cell viability, reporter gene expression, protein levels).

  • Data Analysis: Analyze the data, comparing the effects of BAY-805 to this compound and the vehicle control.

Visualizations

USP21_Signaling_Pathway cluster_ubiquitination Ubiquitination Machinery E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Transfers Ub E3 E3 Ubiquitin Ligase E2->E3 Binds Target_Protein Target Protein E3->Target_Protein Recognizes Ub_Target_Protein Ubiquitinated Target Protein E3->Ub_Target_Protein Attaches Ub Ub Ubiquitin Ub->E1 Target_Protein->Ub_Target_Protein USP21 USP21 Ub_Target_Protein->USP21 Substrate for USP21->Target_Protein Deubiquitinates Downstream_Signaling Downstream Signaling (e.g., NF-κB pathway) USP21->Downstream_Signaling Regulates BAY805 BAY-805 BAY805->USP21 Inhibits BAY728 This compound (Negative Control) BAY728->USP21 Inactive Biological_Response Biological Response Downstream_Signaling->Biological_Response

Caption: Mechanism of action of BAY-805 and the role of this compound as a negative control in the context of USP21-mediated deubiquitination and downstream signaling.

Troubleshooting_Workflow Start Unexpected Activity with this compound Check_Concentration Is the concentration > 1 µM? Start->Check_Concentration High_Concentration_Issue Potential off-target effects. Consider lowering concentration. Check_Concentration->High_Concentration_Issue Yes Check_Purity Verify compound purity and integrity. Check_Concentration->Check_Purity No Impure_Compound Source a new batch of the compound. Check_Purity->Impure_Compound No Check_Assay Review experimental protocol and controls. Check_Purity->Check_Assay Yes Protocol_Issue Optimize assay conditions (e.g., cell density, incubation time). Check_Assay->Protocol_Issue No Non_Specific_Effect Consider non-target-related effects of the chemical scaffold. Check_Assay->Non_Specific_Effect Yes

Caption: A troubleshooting workflow for interpreting unexpected biological activity observed with the this compound negative control.

References

Technical Support Center: Stability and Use of BAY-728 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and effective use of BAY-728 in cell culture experiments. This compound serves as a negative control for BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21).[1][2][3] Given the limited publicly available stability data for this compound, this guide provides generalized protocols and troubleshooting advice applicable to small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell culture experiments?

A1: this compound is the less active enantiomer of BAY-805 and is used as a negative control in experiments investigating the effects of USP21 inhibition.[3][4] Its use helps to ensure that the observed cellular effects are due to the specific inhibition of USP21 by BAY-805 and not due to off-target effects of the chemical scaffold.[5]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a sterile solvent such as DMSO.[4] This stock solution should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[6]

Q3: What is the recommended final concentration of the solvent (e.g., DMSO) in the cell culture medium?

A3: The final concentration of the solvent in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A final concentration of less than 0.1% is ideal, and it should generally not exceed 0.5%.[7] It is crucial to include a vehicle control in your experiments with the same final solvent concentration as the compound-treated wells.[7]

Q4: How stable is this compound in cell culture media at 37°C?

A4: There is no specific stability data publicly available for this compound in cell culture media. The stability of a small molecule in media can be influenced by various factors, including the composition of the media, pH, and the presence of serum.[6] It is highly recommended to determine the stability of this compound under your specific experimental conditions. A general protocol for assessing compound stability is provided in this guide.

Troubleshooting Guide

Issue Encountered Possible Cause Suggested Solution
Precipitate observed in the cell culture medium after adding this compound. The compound's concentration may exceed its solubility in the aqueous medium.[8] The stock solution was not fully dissolved or was added to cold media.Use a lower final concentration of the compound. Ensure the stock solution is completely dissolved before dilution; gentle warming and vortexing can help. Use pre-warmed (37°C) cell culture media for dilution.[8]
Inconsistent or variable results between experimental replicates. Inconsistent cell seeding density.[9] Variability in compound concentration due to incomplete solubilization or degradation.[8] Differences in incubation times or reagent preparation.[9]Use a cell counter to ensure uniform cell seeding. Prepare fresh dilutions of the compound for each experiment and visually inspect for precipitates. Standardize all incubation times and ensure consistent preparation of all solutions and media.
Cells are rounding up and detaching from the culture plate. The concentration of this compound or the solvent (e.g., DMSO) may be causing cytotoxicity.[7] The target pathway, even for a control compound, might have some basal impact on cell adhesion at high concentrations.Perform a dose-response experiment to identify a non-toxic concentration range. Ensure the final solvent concentration is below 0.1%.[7]
No observable difference between BAY-805 (active compound) and this compound (negative control) treated cells. The chosen concentration may be too high, leading to off-target effects for both compounds. The specific cell line may not be sensitive to USP21 inhibition. The compound may be unstable in the media over the course of the experiment.Perform a thorough dose-response analysis to find a concentration that shows a clear difference between the active compound and the negative control. Confirm the expression and activity of USP21 in your cell line. Assess the stability of both compounds in your cell culture medium over the experimental duration.[7]

Data Presentation: Stability of a Small Molecule in Cell Culture Media

Since specific stability data for this compound is not available, the following table provides a hypothetical example of how to present stability data for a generic small molecule inhibitor ("Inhibitor-Y") in two common cell culture media, with and without Fetal Bovine Serum (FBS), over 48 hours at 37°C. Researchers are encouraged to generate similar data for this compound under their specific experimental conditions.

Time (hours) DMEM + 10% FBS (% Remaining) DMEM - FBS (% Remaining) RPMI-1640 + 10% FBS (% Remaining) RPMI-1640 - FBS (% Remaining)
0 100100100100
2 98.597.299.198.0
8 92.189.595.493.8
24 75.368.782.678.2
48 54.845.165.959.4

Note: This data is for illustrative purposes only and does not represent actual stability data for this compound.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general method for determining the stability of a small molecule like this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[6][10]

1. Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS

  • 24-well sterile culture plates

  • Acetonitrile (B52724) (HPLC grade) with an internal standard

  • HPLC vials

  • C18 reverse-phase HPLC column

2. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a working solution by diluting the stock solution in the desired cell culture media (with and without 10% FBS) to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.

3. Experimental Procedure:

  • Add 1 mL of the this compound working solution to triplicate wells of a 24-well plate for each media condition.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.

  • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a known concentration of an internal standard to precipitate proteins.

  • Vortex the samples for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to HPLC vials for analysis.

4. HPLC-MS Analysis:

  • Analyze the samples using a validated HPLC-MS method to quantify the concentration of this compound.

  • The percentage of this compound remaining at each time point is calculated by normalizing the peak area of this compound to that of the internal standard and comparing it to the time 0 sample.

Calculation: % Remaining = [(Peak Area of this compound at time t) / (Peak Area of Internal Standard at time t)] / [(Average Peak Area of this compound at time 0) / (Average Peak Area of Internal Standard at time 0)] x 100

Mandatory Visualization

experimental_workflow prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 10 µM in Culture Media prep_stock->prep_working plate_samples Aliquot into 24-well Plate prep_working->plate_samples incubate Incubate at 37°C plate_samples->incubate collect_samples Collect Aliquots at Time Points incubate->collect_samples process_samples Protein Precipitation & Centrifugation collect_samples->process_samples analyze HPLC-MS Analysis process_samples->analyze calculate Calculate % Remaining analyze->calculate

Caption: Experimental workflow for assessing compound stability.

usp21_signaling cluster_pathways Downstream Signaling Pathways cluster_substrates USP21 Substrates usp21 USP21 mek2 MEK2 usp21->mek2 Deubiquitinates rip1 RIP1 usp21->rip1 Deubiquitinates tcf7 TCF7 usp21->tcf7 Deubiquitinates mark MARK usp21->mark Deubiquitinates bay805 BAY-805 bay805->usp21 Inhibits ubiquitin Ubiquitin ubiquitin->mek2 ubiquitin->rip1 ubiquitin->tcf7 ubiquitin->mark mapk MAPK/ERK Pathway nfkb NF-κB Pathway wnt Wnt/β-catenin Pathway hippo Hippo Pathway mek2->mapk rip1->nfkb tcf7->wnt mark->hippo

Caption: USP21 regulated signaling pathways.

References

Technical Support Center: Minimizing Variability in CETSA Results with BAY-728

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing variability in Cellular Thermal Shift Assay (CETSA) results, with a specific focus on the use of BAY-728 as a negative control.

Frequently Asked Questions (FAQs)

Q1: What is the intended use of this compound in a CETSA experiment?

A1: this compound is the negative control for BAY-805, a potent and selective inhibitor of Ubiquitin Specific Peptidase 21 (USP21).[1][2] In a CETSA experiment, this compound is used to distinguish between specific, on-target engagement and non-specific or off-target effects.[3] Ideally, the active compound (BAY-805) should induce a thermal shift in its target protein (USP21), while the negative control (this compound) should not.

Q2: I am observing a thermal shift with my target protein when using this compound. What could be the cause?

A2: Observing a thermal shift with a negative control like this compound is a critical observation that requires investigation. Potential causes include:

  • Compound Aggregation: At high concentrations, small molecules can form aggregates that may non-specifically interact with proteins, leading to apparent stabilization.

  • Off-Target Effects: Although designed as a negative control, this compound might have unexpected off-target interactions at the concentrations tested.

  • Experimental Artifacts: Issues such as inconsistent heating, incomplete cell lysis, or variability in protein quantification can lead to misleading results.

Q3: Why am I not observing a thermal shift with my active compound, BAY-805?

A3: Several factors can contribute to the lack of a thermal shift with an active compound:

  • Insufficient Compound Concentration: The intracellular concentration of the compound may not be high enough to achieve significant target occupancy. It is often recommended to use compound concentrations 5-20 times higher than the cellular EC50 value in CETSA melt curve experiments.[4]

  • Cell Permeability: The compound may have poor cell membrane permeability, resulting in low intracellular concentrations.

  • Incorrect Heating Conditions: The chosen temperature for the isothermal dose-response (ITDR) experiment may not be optimal for detecting a thermal shift for the specific target.

  • Target Protein Characteristics: Some proteins may not exhibit a significant thermal shift upon ligand binding, or they may be intrinsically very stable or unstable.[5]

Q4: How can I optimize my CETSA protocol to minimize variability?

A4: To minimize variability, it is crucial to standardize and optimize several steps of the CETSA protocol:

  • Consistent Cell Handling: Use cells at a consistent passage number and confluency. Ensure uniform cell seeding density in multi-well plates.

  • Precise Compound Treatment: Prepare fresh compound dilutions for each experiment and ensure thorough mixing.

  • Uniform Heating and Cooling: Use a thermal cycler that provides consistent temperature control across all samples.[6] Controlled cooling is also an important step.[7]

  • Complete and Consistent Cell Lysis: Incomplete lysis is a major source of variability.[7] Optimize the lysis method (e.g., freeze-thaw cycles, detergents) for your specific cell type and target.

  • Accurate Protein Quantification: Use a reliable method for protein quantification and ensure equal protein loading for downstream analysis like Western blotting.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High well-to-well variability in the soluble protein fraction. Inconsistent cell number per well.Use a cell counter for accurate cell density determination and automated cell dispensing if possible.
Uneven heating across the plate.Ensure the thermal cycler is properly calibrated and provides uniform heating. Avoid "edge effects" by not using the outer wells of the plate or by filling them with a buffer.
Incomplete or variable cell lysis.Optimize the lysis procedure. Ensure thorough mixing after adding lysis buffer.[7] Consider alternative lysis buffers or methods (e.g., sonication).[8]
No discernible melting curve for the target protein. The protein is highly stable or unstable.Adjust the temperature range of the heat challenge. For highly stable proteins, you may need to go to higher temperatures. For unstable proteins, a lower temperature range might be necessary.
The antibody for Western blotting is not specific or sensitive enough.Validate the antibody specificity using positive and negative controls. Optimize antibody concentration and incubation times.
Unexpected thermal shift observed with the negative control (this compound). Compound precipitation at high concentrations.Visually inspect the compound solution for precipitates. Test a lower concentration range of the negative control.
Non-specific binding or off-target effects.Perform orthogonal target engagement assays (e.g., NanoBRET) to confirm the lack of binding.[9]
No thermal shift observed with the active compound (BAY-805). The chosen temperature for ITDR is not optimal.First, perform a melt curve experiment to determine the Tagg (aggregation temperature) of the target protein in the absence of the ligand. The optimal temperature for the ITDR experiment is typically at or slightly above the Tagg.[4]
The compound incubation time is too short.Perform a time-course experiment to determine the optimal incubation time for the compound to enter the cells and bind to its target.

Experimental Protocols

Protocol 1: CETSA Melt Curve Generation

This protocol aims to determine the thermal stability of a target protein in the presence and absence of a ligand.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency.

  • Treat cells with a high concentration of BAY-805 (e.g., 10 µM) or this compound (e.g., 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

2. Cell Harvesting and Heat Shock:

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler, followed by a 3-minute cooling step to room temperature.

3. Cell Lysis and Separation of Soluble Fraction:

  • Lyse the cells using three freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

4. Protein Quantification and Western Blot Analysis:

  • Determine the protein concentration of the soluble fraction (e.g., using a BCA assay).

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Perform Western blot analysis using a primary antibody specific for the target protein and a suitable loading control (e.g., GAPDH).

  • Quantify the band intensities and normalize them to the unheated control.

  • Plot the percentage of soluble protein against the temperature to generate melt curves.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

This protocol is used to determine the potency of a compound in stabilizing its target at a single, fixed temperature.

1. Determine Optimal Temperature:

  • From the melt curve analysis, select a temperature that results in approximately 50% denaturation of the target protein in the vehicle-treated sample.

2. Cell Treatment with a Dose-Response of Inhibitor:

  • Prepare serial dilutions of BAY-805 and this compound (e.g., from 0.01 µM to 100 µM).

  • Treat cells with the different concentrations of the inhibitors or vehicle and incubate for 1-2 hours at 37°C.

3. Heat Treatment and Sample Processing:

  • Heat all samples at the predetermined optimal temperature for 3 minutes.

  • Perform cell lysis, separation of the soluble fraction, and protein quantification as described in Protocol 1.

4. Data Analysis:

  • Perform Western blot analysis to detect the soluble target protein.

  • Plot the amount of soluble target protein against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the inhibitor required to achieve 50% of the maximal thermal stabilization.

Data Presentation

Table 1: Hypothetical Melt Curve Data for USP21
Temperature (°C)% Soluble USP21 (Vehicle)% Soluble USP21 (10 µM BAY-805)% Soluble USP21 (10 µM this compound)
40100100100
439810097
46859986
49529553
52258824
55106511
585406
612203
Table 2: Hypothetical Isothermal Dose-Response Data for USP21 at 52°C
CompoundConcentration (µM)% Soluble USP21
BAY-8050.0128
0.145
175
1088
10090
This compound0.0125
0.126
124
1025
10023

Mandatory Visualizations

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heat_lysis Heat Shock & Lysis cluster_analysis Analysis cell_culture 1. Cell Culture compound_treatment 2. Compound Treatment (e.g., BAY-805, this compound, Vehicle) cell_culture->compound_treatment cell_harvest 3. Cell Harvesting compound_treatment->cell_harvest heat_shock 4. Heat Shock (Temperature Gradient or Isothermal) cell_harvest->heat_shock lysis 5. Cell Lysis (e.g., Freeze-Thaw) heat_shock->lysis centrifugation 6. Separation of Soluble Fraction (Centrifugation) lysis->centrifugation quantification 7. Protein Quantification centrifugation->quantification western_blot 8. Western Blot Analysis quantification->western_blot data_analysis 9. Data Analysis (Melt Curve or ITDR Curve) western_blot->data_analysis

Caption: A generalized experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Target_Engagement_Principle cluster_active Active Compound (BAY-805) cluster_negative Negative Control (this compound) active_compound BAY-805 USP21 (Target) binding Binding & Stabilization active_compound:f0->binding active_compound:f1->binding heat_active Heat binding->heat_active stable USP21 Remains Soluble heat_active->stable negative_control This compound USP21 (Target) no_binding No Binding negative_control->no_binding heat_negative Heat no_binding->heat_negative denatured USP21 Denatures & Aggregates heat_negative->denatured

Caption: Principle of target engagement validation using an active compound versus a negative control in CETSA.

References

Technical Support Center: Ensuring Proper Use of BAY-728 as a Negative Control in Functional Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the correct implementation of BAY-728 as a negative control in functional cellular assays. It addresses potential issues that may arise, such as unexpected cellular activity, and offers troubleshooting strategies to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the intended function of this compound in a cellular assay?

A1: this compound is designed to serve as a negative control alongside its active counterpart, BAY-805, a potent and selective inhibitor of USP21.[1][2][3] As a structurally related but less potent enantiomer, this compound should ideally exhibit no or significantly diminished biological activity on the intended target, USP21. Its primary purpose is to help researchers differentiate between on-target effects of BAY-805 and non-specific or off-target effects that may arise from the chemical scaffold.

Q2: I am observing a phenotype with this compound. What are the potential causes?

A2: Observing a biological effect with a negative control like this compound can be perplexing. Several factors could contribute to this observation:

  • High Concentration: The concentration of this compound used may be high enough to induce off-target effects or non-specific cytotoxicity.[4][5]

  • Compound Instability or Degradation: The compound may have degraded into a more active species due to improper storage or handling, or it may be unstable in your specific assay conditions.[6][7][8]

  • Off-Target Effects: The chemical scaffold, while inactive against USP21, might interact with other cellular targets, especially at higher concentrations.[5]

  • Experimental Artifacts: The observed phenotype could be an artifact of the experimental system, such as solvent toxicity (e.g., DMSO) or interactions with other assay components.[7][9]

Q3: How can I confirm the on-target activity of my active compound (e.g., BAY-805) and the inactivity of this compound?

A3: To validate the specificity of your active compound and confirm the inertness of your negative control, consider the following approaches:

  • Dose-Response Comparison: Perform a parallel dose-response experiment with both the active inhibitor and this compound. A significant potency difference, ideally several orders of magnitude, would support on-target activity of the active compound.

  • Use of a Structurally Unrelated Inhibitor: If another inhibitor for the same target with a different chemical structure is available, it should produce a similar phenotype to your active compound, while this compound should remain inactive.[9]

  • Genetic Validation: The phenotype observed with the active inhibitor should be consistent with the phenotype observed upon genetic knockdown (e.g., siRNA) or knockout (e.g., CRISPR) of the target protein.[5]

Troubleshooting Guide: Unexpected Activity of this compound

This guide provides a systematic approach to troubleshooting unexpected biological effects observed with the negative control compound this compound.

Issue 1: A significant cellular phenotype is observed with this compound treatment.

Potential Causes & Solutions

Potential CauseRecommended Solution
High Compound Concentration Perform a dose-response experiment with this compound, starting from a low concentration and extending to the concentration at which the effect was observed. Determine the concentration at which the phenotype appears and compare it to the effective concentration of the active compound (BAY-805). Ideally, the negative control should be used at the same concentration as the active compound.
Compound Degradation Verify the purity and integrity of your this compound stock solution using analytical methods like HPLC-MS. Prepare a fresh stock solution from solid material, ensuring proper dissolution. Review your storage and handling procedures to prevent degradation from light, temperature fluctuations, or repeated freeze-thaw cycles.[6][8]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is below a level that causes cellular toxicity (typically <0.5%).[7][9]
Off-Target Activity Investigate the scientific literature for known off-target effects of similar chemical scaffolds. If the observed phenotype is inconsistent with the known function of the intended target (USP21), it may suggest an off-target interaction.
Cellular Metabolism Cells may metabolize this compound into an active compound. Assess the stability of this compound in your cell culture medium in the presence and absence of cells over the time course of your experiment.[7]
Issue 2: Inconsistent or variable results with this compound between experiments.

Potential Causes & Solutions

Potential CauseRecommended Solution
Inconsistent Stock Solution Prepare fresh stock solutions of this compound for each experiment or use single-use aliquots to avoid variability from freeze-thaw cycles.[8] Visually inspect for any precipitation before use.
Variability in Cell Culture Standardize cell passage number, seeding density, and overall health for all experiments.[9] Inconsistent cell conditions can lead to variable responses to chemical treatments.
Assay-Related Variability Ensure consistent incubation times, reagent concentrations, and instrument settings across all experiments.[9]

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound and Active Compound

Objective: To determine and compare the concentration-dependent effects of this compound and the active inhibitor on a specific cellular phenotype.

Methodology:

  • Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.[5]

  • Compound Preparation: Prepare serial dilutions of both this compound and the active inhibitor in cell culture medium. A typical starting point would be a 10-point, 3-fold dilution series.[5]

  • Treatment: Replace the existing medium with the medium containing the various concentrations of the compounds. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired treatment duration.

  • Phenotypic Readout: Measure the biological response using a suitable assay (e.g., cell viability assay, reporter gene assay, Western blot for a downstream marker).[5]

  • Data Analysis: Plot the response against the log of the compound concentration and fit a dose-response curve to determine the EC50 or IC50 for the active compound. The curve for this compound should ideally be flat or show a significantly right-shifted and shallow response.

Protocol 2: Compound Stability Assessment in Cell Culture Medium

Objective: To evaluate the stability of this compound in the experimental medium over time.

Methodology:

  • Incubation Setup: Prepare two sets of tubes containing cell culture medium with a working concentration of this compound. One set will be incubated in the absence of cells (cell-free), and the other in the presence of your cells.

  • Time Points: At various time points throughout the duration of your typical experiment (e.g., 0, 6, 12, 24, 48 hours), collect an aliquot from each set.

  • Sample Preparation: Process the samples to extract the compound (e.g., protein precipitation with acetonitrile).

  • Analytical Measurement: Analyze the concentration of intact this compound in each sample using a suitable analytical method like HPLC-MS.

  • Data Analysis: Plot the concentration of this compound against time for both the cell-free and cell-containing conditions. A significant decrease in concentration over time indicates instability. A faster decrease in the presence of cells suggests cellular metabolism.[7]

Visualizations

troubleshooting_workflow start Unexpected Phenotype with this compound check_concentration Is the concentration appropriate? start->check_concentration dose_response Perform Dose-Response Analysis check_concentration->dose_response No appropriate_conc Concentration is Appropriate check_concentration->appropriate_conc Yes high_conc High Concentration Identified dose_response->high_conc check_compound Is the compound stock reliable? appropriate_conc->check_compound verify_stock Verify Stock Purity/Integrity (HPLC-MS) check_compound->verify_stock No stock_ok Stock is Intact check_compound->stock_ok Yes degraded Degradation Confirmed verify_stock->degraded check_assay Are there experimental artifacts? stock_ok->check_assay verify_solvent Check Solvent Effects & Controls check_assay->verify_solvent Unsure assay_ok Assay Controls are Clean check_assay->assay_ok Yes artifact Artifact Identified (e.g., Solvent Toxicity) verify_solvent->artifact consider_off_target Consider Off-Target Effects or Metabolism assay_ok->consider_off_target

Caption: Troubleshooting workflow for unexpected this compound activity.

signaling_pathway cluster_0 Hypothetical USP21 Signaling USP21 USP21 Deub_Substrate Substrate USP21->Deub_Substrate Substrate Substrate-Ub Substrate->USP21 Deubiquitination Downstream Downstream Signaling Deub_Substrate->Downstream BAY805 BAY-805 (Active Inhibitor) BAY805->USP21 Inhibits BAY728 This compound (Negative Control) BAY728->USP21 No Significant Inhibition OffTarget Off-Target Protein BAY728->OffTarget Potential Interaction (at high concentrations)

Caption: Intended vs. potential off-target effects of this compound.

References

Technical Support Center: Troubleshooting Potential Assay Interference by BAY-728

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using BAY-728 in their experiments and suspect it may be interfering with their assay readouts. The following frequently asked questions (FAQs) and troubleshooting guides provide a structured approach to identifying and mitigating potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is documented as a negative control for BAY-805, a potent and selective inhibitor of USP21.[1] While designed to be inactive against the primary target of BAY-805, like any small molecule, this compound has the potential to interfere with assay readouts through various mechanisms that are independent of its intended biological inactivity.[2][3][4] Such interference can lead to misleading results, such as false positives or false negatives.

Q2: What are the common mechanisms of small molecule interference in assays?

Small molecules like this compound can cause assay artifacts through several mechanisms, including:

  • Light-Based Interference:

    • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in a fluorescence-based assay, leading to a false-positive signal.[2]

    • Fluorescence Quenching: The compound might absorb the light emitted by the assay's fluorophore, resulting in a false-negative signal.[2]

    • Light Scattering: In absorbance-based assays, the compound, particularly if it forms aggregates, can scatter light and affect the optical density measurement.

  • Chemical Reactivity: The compound may chemically react with assay components, such as the target protein, substrates, or detection reagents.[2]

  • Colloidal Aggregation: At certain concentrations, some small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[2][5]

  • Chelation: The compound could chelate metal ions that are essential for the function of an enzyme or as cofactors in the assay.[2]

Troubleshooting Guides

If you suspect this compound is interfering with your assay, follow these troubleshooting steps to diagnose the issue.

Issue 1: Unexpected Signal in a Fluorescence-Based Assay

Symptoms:

  • A dose-dependent increase in signal in the presence of this compound, even in the absence of the target enzyme or substrate.

  • A dose-dependent decrease in the signal from a known fluorescent probe.

Troubleshooting Workflow:

start Start: Suspected Fluorescence Interference check_autofluorescence Perform Autofluorescence Check: Measure signal of this compound alone in assay buffer start->check_autofluorescence is_autofluorescent Is there a dose-dependent signal from this compound? check_autofluorescence->is_autofluorescent autofluorescence_positive Conclusion: This compound is autofluorescent. Change filter sets or use an orthogonal assay. is_autofluorescent->autofluorescence_positive Yes check_quenching Perform Quenching Check: Measure signal of a stable fluorophore with and without this compound is_autofluorescent->check_quenching No is_quenching Is there a dose-dependent decrease in signal? check_quenching->is_quenching quenching_positive Conclusion: This compound is a quencher. Use a different fluorophore or an orthogonal assay. is_quenching->quenching_positive Yes no_interference Conclusion: No direct light-based interference detected. is_quenching->no_interference No

Caption: Workflow to diagnose fluorescence interference.

Issue 2: Non-Specific Inhibition Observed

Symptoms:

  • Inhibition is observed across multiple, unrelated assays.

  • The dose-response curve is unusually steep.

  • Inhibition increases with pre-incubation time of this compound with the target protein.[2]

Troubleshooting Workflow:

start Start: Suspected Non-Specific Inhibition detergent_assay Perform Assay with Non-Ionic Detergent: (e.g., 0.01% Triton X-100) start->detergent_assay is_aggregation Is inhibition significantly reduced with detergent? detergent_assay->is_aggregation aggregation_positive Conclusion: Inhibition is likely due to colloidal aggregation. is_aggregation->aggregation_positive Yes check_reactivity Perform Time-Dependent Inhibition Assay is_aggregation->check_reactivity No is_reactive Does inhibition increase with pre-incubation time? check_reactivity->is_reactive reactivity_positive Conclusion: Potential chemical reactivity. is_reactive->reactivity_positive Yes no_interference Conclusion: Inhibition may be specific or another mechanism is at play. is_reactive->no_interference No

Caption: Workflow to diagnose non-specific inhibition.

Experimental Protocols

Protocol 1: Autofluorescence and Fluorescence Quenching Assessment

Objective: To determine if this compound exhibits intrinsic fluorescence or quenches the fluorescence of an assay's reporter molecule.

Materials:

  • This compound stock solution

  • Assay buffer

  • 96-well black microplate

  • Fluorescence plate reader

  • (For quenching) A stable fluorescent molecule (e.g., fluorescein) at a concentration similar to your assay's probe.

Methodology:

  • Autofluorescence:

    • Prepare a serial dilution of this compound in the assay buffer in a 96-well plate.

    • Include wells with only assay buffer as a blank control.

    • Read the plate using the same excitation and emission wavelengths as your primary assay.

    • Analysis: A dose-dependent increase in fluorescence intensity compared to the blank indicates autofluorescence.

  • Fluorescence Quenching:

    • Prepare wells containing the stable fluorescent molecule at a fixed concentration in assay buffer.

    • Add a serial dilution of this compound to these wells.

    • Include control wells with the fluorophore and buffer only.

    • Read the plate using the appropriate wavelengths for the fluorophore.

    • Analysis: A dose-dependent decrease in fluorescence intensity indicates quenching.

Data Presentation:

Table 1: Autofluorescence Data

This compound Concentration (µM)Relative Fluorescence Units (RFU)
100
50
25
12.5
6.25
0 (Blank)

Table 2: Fluorescence Quenching Data

This compound Concentration (µM)Relative Fluorescence Units (RFU) of Probe% Quenching
100
50
25
12.5
6.25
0 (Control)0%
Protocol 2: Detergent Assay for Colloidal Aggregation

Objective: To determine if the observed inhibition by this compound is due to the formation of colloidal aggregates.

Materials:

  • This compound stock solution

  • Assay buffer

  • Assay buffer containing 0.01% (v/v) Triton X-100

  • All other components of your primary assay (enzyme, substrate, etc.)

Methodology:

  • Prepare two sets of serial dilutions of this compound: one in the standard assay buffer and one in the assay buffer containing Triton X-100.

  • Run your standard enzymatic assay in parallel using both sets of this compound dilutions.

  • Pre-incubate the enzyme with the this compound dilutions for 15 minutes before initiating the reaction by adding the substrate.

  • Measure the reaction rates and calculate the IC50 values for both conditions.

Data Presentation:

Table 3: IC50 Values with and without Detergent

ConditionIC50 (µM)
Standard Assay Buffer
Assay Buffer + 0.01% Triton X-100

Analysis: A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 is strong evidence that the inhibition is caused by colloidal aggregation.[5]

Protocol 3: Time-Dependent Inhibition Assay

Objective: To assess if this compound causes time-dependent inhibition, which may suggest chemical reactivity.

Materials:

  • This compound stock solution

  • All components of your primary assay

Methodology:

  • Prepare two sets of reactions.

  • Set A (Pre-incubation): Incubate the enzyme and this compound together for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.

  • Set B (Control): Pre-incubate the enzyme and buffer. Add this compound and the substrate simultaneously to start the reaction.

  • Measure the reaction rates for all conditions.

Data Presentation:

Table 4: Effect of Pre-incubation on Inhibition

Pre-incubation Time (min)% Inhibition (Set A)% Inhibition (Set B)
0
15
30
60

Analysis: If the inhibition in Set A increases with longer pre-incubation times compared to Set B, it suggests a time-dependent mechanism, possibly due to covalent modification of the enzyme.[2]

By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively identify and mitigate the risks of assay interference from this compound, ensuring the integrity and reliability of their experimental findings.

References

Cell permeability issues with BAY-728 and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY-728. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on potential cell permeability issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

This compound is a chemical compound that serves as the less potent enantiomer and negative control for BAY-805, a potent and selective inhibitor of Ubiquitin Specific Protease 21 (USP21).[1][2][3][4][5] Its primary role in research is to be used alongside BAY-805 to help ensure that any observed biological effects are due to the specific inhibition of USP21 by BAY-805 and not due to off-target effects or the chemical scaffold itself.

Q2: What are the known physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for designing experiments and interpreting results. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC24H28F3N5O2S[1]
Molecular Weight507.58 g/mol [1]
Solubility10 mM in DMSO[1]
Purity>98%[6]

Q3: I am observing lower than expected activity with this compound in my cell-based assays. Could this be a cell permeability issue?

While this compound is intended to be a less active control, if you observe significantly lower than anticipated effects even at high concentrations, or inconsistent results, poor cell permeability could be a contributing factor. Factors that can influence the passive diffusion of a compound across the cell membrane include its molecular size, lipophilicity, and the presence of efflux pumps that actively remove the compound from the cell. For compounds with low aqueous solubility and high permeability (BCS Class II) or low solubility and low permeability (BCS Class IV), formulation strategies may be needed to improve cellular uptake.[7][8]

Q4: What general strategies can be employed to enhance the cell permeability of small molecules like this compound?

Several formulation strategies can be explored to improve the cellular uptake of compounds with potential permeability issues:

  • Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of the cell membrane.[9]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its absorption.[7][10]

  • Nanoparticle Formulation: Encapsulating the compound in nanoparticles can facilitate its entry into cells.[10][11]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility and potentially their cellular uptake.[9][10]

  • Inhibition of Efflux Pumps: Co-administration with an efflux pump inhibitor can increase the intracellular concentration of the compound if it is a substrate for these pumps.[12][13][14][15]

Troubleshooting Guides

Guide 1: Low or No Apparent Cellular Activity

If you are observing minimal or no effect of this compound in your cellular assays, even when used as a negative control, consider the following troubleshooting steps.

Potential Cause & Solution Table

Potential CauseSuggested Solution
Poor Cell Permeability 1. Increase Incubation Time: Allow more time for the compound to penetrate the cells. 2. Optimize Compound Concentration: Perform a dose-response curve to determine the optimal concentration range. 3. Use a Permeabilizing Agent: A low concentration of a gentle permeabilizing agent like digitonin (B1670571) (use with caution as it can affect cell health) may be used as a positive control for uptake. 4. Formulation Strategies: Consider the formulation strategies mentioned in FAQ Q4.
Compound Degradation 1. Prepare Fresh Solutions: Prepare fresh stock solutions of this compound in DMSO for each experiment.[2] 2. Proper Storage: Store stock solutions at -20°C or -80°C to prevent degradation.[2]
Incorrect Assay Conditions 1. Validate Assay: Ensure your cell viability or functional assay is working correctly with known positive and negative controls. 2. Check Cell Health: Confirm that the cells are healthy and in the logarithmic growth phase before treatment.

Experimental Workflow for Troubleshooting Low Activity

G start Start: Low/No Cellular Activity Observed check_solubility Verify Compound Solubility in Media start->check_solubility increase_conc Increase Compound Concentration check_solubility->increase_conc If soluble extend_incubation Extend Incubation Time increase_conc->extend_incubation check_cell_health Assess Cell Health and Density extend_incubation->check_cell_health use_permeabilizer Positive Control: Use a Mild Permeabilizing Agent check_cell_health->use_permeabilizer formulation_strategies Consider Formulation Strategies (e.g., SEDDS, Nanoparticles) use_permeabilizer->formulation_strategies evaluate_efflux Investigate Efflux Pump Involvement formulation_strategies->evaluate_efflux end Resolution evaluate_efflux->end

Caption: Troubleshooting workflow for addressing low cellular activity of this compound.

Guide 2: Inconsistent Results Between Experiments

Variability in results can be frustrating. This guide provides steps to improve the reproducibility of your experiments with this compound.

Potential Cause & Solution Table

Potential CauseSuggested Solution
Inconsistent Cell Culture Conditions 1. Standardize Cell Passaging: Use cells within a consistent passage number range. 2. Control Cell Density: Seed cells at the same density for each experiment.
Variability in Compound Preparation 1. Use a Calibrated Pipette: Ensure accurate pipetting of the compound. 2. Vortex Thoroughly: Vortex the stock solution and dilutions well before use.
Presence of Serum in Media 1. Serum Interaction: Components in serum can bind to the compound, reducing its effective concentration. Consider reducing the serum concentration during treatment, if possible for your cell line.

Experimental Protocols

Protocol 1: Cell Viability Assay (Resazurin-Based)

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Resazurin-based cell viability reagent (e.g., CellQuanti-Blue™)[16]

  • 96-well clear-bottom black plates

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of the resazurin-based reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Cellular Uptake Assay using LC-MS/MS

This protocol is to quantify the intracellular concentration of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile (B52724) with an internal standard

  • LC-MS/MS system

Procedure:

  • Seed cells in a 6-well plate and grow to ~80-90% confluency.

  • Treat cells with the desired concentration of this compound for various time points (e.g., 1, 4, 24 hours).

  • After treatment, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Lyse the cells with an appropriate volume of lysis buffer and collect the lysate.

  • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Precipitate the proteins by adding three volumes of cold acetonitrile containing an internal standard.

  • Centrifuge at high speed to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of this compound.

  • Normalize the intracellular concentration of this compound to the protein concentration of the cell lysate.

Signaling Pathway and Visualization

As this compound is the inactive enantiomer of BAY-805, a USP21 inhibitor, understanding the USP21 signaling context is important. USP21 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from target proteins, thereby regulating their stability and function.

G cluster_0 Cell Membrane BAY805 BAY-805 (Active Inhibitor) USP21 USP21 BAY805->USP21 Inhibits BAY728 This compound (Negative Control) Ub_Protein Ubiquitinated Substrate Protein USP21->Ub_Protein Deubiquitinates Protein Substrate Protein Ub_Protein->Protein Degradation Proteasomal Degradation Ub_Protein->Degradation Biological_Effect Downstream Biological Effects Protein->Biological_Effect

Caption: Simplified signaling context for USP21, the target of BAY-805.

Disclaimer: This technical support guide is for research purposes only. The information provided is based on general principles of cell biology and pharmacology and may need to be adapted for your specific experimental setup.

References

Validation & Comparative

A Comparative Guide to the USP21 Inhibitors: BAY-805 and BAY-728

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two chemical probes, BAY-805 and its enantiomer BAY-728, focusing on their activity on Ubiquitin-Specific Protease 21 (USP21). USP21 is a deubiquitinating enzyme (DUB) that has emerged as a promising therapeutic target in oncology due to its role in various cellular processes, including apoptosis, DNA repair, and signal transduction.[1] This document is intended for researchers, scientists, and professionals in drug development interested in the pharmacological modulation of USP21.

Introduction to BAY-805 and this compound

BAY-805 is a potent, selective, and cell-active non-covalent inhibitor of USP21.[1][2] It was identified through high-throughput screening and subsequent structure-based optimization.[1][2] this compound is the less potent enantiomer of BAY-805 and serves as a valuable negative control for in vitro and cellular assays to ensure that observed effects are due to specific inhibition of USP21.[1][2]

Quantitative Comparison of Activity on USP21

The following table summarizes the key quantitative data comparing the activity of BAY-805 and this compound on USP21.

ParameterBAY-805This compoundReference(s)
Biochemical Potency
hUSP21 HTRF IC506 nM> 12 µM (2100-fold less potent)[3][4][5]
hUSP21 Ub-Rhodamine IC502 nM> 12 µM (8100-fold less potent)[3][5]
Binding Affinity
SPR Kd2.2 nMNot Reported[5]
Cellular Activity
NF-κB Reporter Assay EC5017 nMNo NF-κB activation at 10 µM[3][5]
HiBiT CETSA EC5095 nM @ 49°CNot Reported[4][5]

Signaling Pathway Modulation

USP21 is known to negatively regulate the nuclear factor kappa B (NF-κB) signaling pathway by deubiquitinating RIP1 (Receptor-Interacting Protein 1).[1] Inhibition of USP21 by BAY-805 leads to increased ubiquitination of RIP1, resulting in the activation of the NF-κB pathway.[1][2] This mechanism is crucial for various cellular responses, including inflammation and immunity.

USP21_NFkB_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFα TNFα TNFR TNFR TNFα->TNFR RIP1 RIP1 TNFR->RIP1 recruits RIP1_Ub Ub-RIP1 RIP1->RIP1_Ub + Ub Ub Ubiquitin IKK_Complex IKK Complex RIP1_Ub->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates IκBα_NF-κB IκBα-NF-κB (Inactive) NF-κB p50/p65 NF-κB_active p50/p65 (Active) NF-κB->NF-κB_active translocates IκBα_NF-κB->NF-κB releases USP21 USP21 USP21->RIP1_Ub deubiquitinates BAY-805 BAY-805 BAY-805->USP21 inhibits Gene_Expression Gene Expression NF-κB_active->Gene_Expression promotes

Caption: USP21-mediated regulation of the NF-κB signaling pathway and its inhibition by BAY-805.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies used to characterize BAY-805 and this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay was used to determine the half-maximal inhibitory concentration (IC50) of the compounds against USP21. The assay measures the deubiquitination of a specific substrate by recombinant human full-length USP21.

HTRF_Workflow Start Start Reagents Prepare Assay Components: - Recombinant hUSP21 - Ubiquitinated Substrate - Donor & Acceptor Fluorophores Start->Reagents Incubation Incubate USP21 with BAY-805 / this compound Reagents->Incubation Reaction Add Substrate to Initiate Deubiquitination Reaction Incubation->Reaction Detection Measure TR-FRET Signal Reaction->Detection Analysis Calculate IC50 Values Detection->Analysis End End Analysis->End

Caption: Workflow for the USP21 Homogeneous Time-Resolved Fluorescence (HTRF) Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA was employed to confirm the engagement of BAY-805 with USP21 within a cellular environment. This assay measures the thermal stabilization of a target protein upon ligand binding.

Protocol Summary:

  • Cell Treatment: Cells expressing HiBiT-tagged USP21 are treated with either BAY-805 or a vehicle control (DMSO).

  • Heating: The treated cells are heated to a specific temperature (e.g., 49°C) to induce protein denaturation.

  • Lysis and Detection: Cells are lysed, and the amount of soluble (non-denatured) HiBiT-USP21 is quantified using a luminescent detection reagent.

  • Analysis: An increase in the amount of soluble USP21 in the presence of BAY-805 indicates target engagement and thermal stabilization.

NF-κB Reporter Assay

This cell-based assay was utilized to measure the functional consequence of USP21 inhibition.

Protocol Summary:

  • Cell Transfection: Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with a constitutively expressed Renilla luciferase.

  • Compound Treatment: The transfected cells are treated with varying concentrations of BAY-805 or this compound.

  • Luciferase Measurement: After incubation, the activities of both firefly and Renilla luciferases are measured.

  • Data Normalization and Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. The EC50 value, representing the concentration at which half-maximal activation of the NF-κB pathway is observed, is then calculated.

Selectivity Profile

BAY-805 demonstrates high selectivity for USP21. In a DUBprofiler™ screen against 48 other deubiquitinating enzymes, BAY-805 showed excellent selectivity.[5] Furthermore, it displayed low activity against a panel of kinases and cysteine proteases, highlighting its specific inhibitory action on USP21.[5]

Conclusion

BAY-805 is a highly potent and selective chemical probe for studying the biological functions of USP21. Its well-characterized activity, coupled with the availability of the negative control this compound, makes it an invaluable tool for the scientific community. The data and protocols presented in this guide provide a comprehensive overview for researchers aiming to investigate the role of USP21 in health and disease.

References

On-Target Engagement of BAY-805: A Comparative Guide to Validation Using BAY-728

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data to validate the on-target engagement of BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21). We detail the use of its less active enantiomer, BAY-728, as a crucial negative control to ensure that the observed effects of BAY-805 are specifically due to its interaction with USP21. This document outlines the biochemical, biophysical, and cellular methods employed, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation

The on-target engagement of BAY-805 with USP21 has been rigorously validated through a series of biochemical and cellular assays. The data consistently demonstrates the high potency and selectivity of BAY-805 for USP21, particularly when compared to its negative control, this compound.

Assay TypeParameterBAY-805This compoundFold Difference
Biochemical Assays
HTRF AssayIC₅₀ (nM)6126002100x
Ub-Rhodamine AssayIC₅₀ (nM)2162008100x
Biophysical Assay
Surface Plasmon Resonance (SPR)K_d_ (nM)2.286863948x
Cellular Assay
HiBiT CETSAEC₅₀ (nM)~95>10,000>105x
NF-κB Reporter AssayEC₅₀ (nM)17Inactive-

Table 1: Comparative Potency of BAY-805 and this compound in various assays. This table summarizes the half-maximal inhibitory concentration (IC₅₀), dissociation constant (K_d_), and half-maximal effective concentration (EC₅₀) for BAY-805 and this compound, highlighting the significant difference in their activity against USP21.[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Cellular Thermal Shift Assay (CETSA)

This biophysical assay confirms target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[4][5]

1. Cell Culture and Treatment:

  • Culture HEK293T cells expressing a HiBiT-tagged USP21 construct in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Treat the cells with varying concentrations of BAY-805 or this compound (or DMSO as a vehicle control) for 1 hour at 37°C.

2. Heat Challenge:

  • Heat the cell plates in a thermal cycler for 3 minutes at a specific temperature (e.g., 49°C, determined from a preliminary melt curve experiment).[1]

3. Cell Lysis:

  • Lyse the cells by adding a suitable lysis buffer containing protease inhibitors.

  • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

4. Protein Quantification and Detection:

  • Transfer the supernatant (soluble protein fraction) to a new plate.

  • Quantify the amount of soluble HiBiT-USP21 using a Nano-Glo® HiBiT Lytic Detection System, which measures luminescence.

  • Plot the luminescence signal against the compound concentration to determine the EC₅₀ of thermal stabilization.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay measures the enzymatic activity of USP21.[6]

1. Reagents and Setup:

  • Recombinant human USP21 enzyme.

  • A specific substrate, such as a ubiquitinated peptide, labeled with a FRET donor (e.g., terbium cryptate).

  • An antibody or binding partner for the deubiquitinated product, labeled with a FRET acceptor (e.g., d2).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA).

2. Assay Procedure:

  • Add the USP21 enzyme to the wells of a low-volume 384-well plate containing serial dilutions of BAY-805 or this compound.

  • Incubate for a pre-determined time at room temperature.

  • Initiate the enzymatic reaction by adding the ubiquitinated substrate.

  • Allow the reaction to proceed for a specific duration (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents (FRET acceptor-labeled antibody).

  • Incubate to allow for binding.

3. Data Acquisition and Analysis:

  • Measure the HTRF signal (ratio of acceptor emission at 665 nm to donor emission at 620 nm) using a compatible plate reader.

  • The HTRF signal is proportional to the amount of deubiquitinated product.

  • Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Ubiquitin-Rhodamine 110 Assay

This is another biochemical assay to measure deubiquitinase activity.[4][7][8][9]

1. Reagents and Setup:

  • Recombinant human USP21 enzyme.

  • Ubiquitin-Rhodamine 110 substrate.

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT).

2. Assay Procedure:

  • In a black 96-well plate, add the USP21 enzyme to the assay buffer containing different concentrations of BAY-805 or this compound.

  • Pre-incubate the enzyme with the inhibitors for 15-30 minutes at room temperature.

  • Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate.

3. Data Acquisition and Analysis:

  • Monitor the increase in fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a fluorescence plate reader. The cleavage of the rhodamine 110 from ubiquitin results in a significant increase in fluorescence.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀.

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity between an inhibitor and its target protein.[10][11][12][13][14]

1. Chip Preparation and Ligand Immobilization:

  • Use a sensor chip (e.g., CM5) and activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Immobilize recombinant human USP21 onto the chip surface via amine coupling to a target density.

  • Deactivate any remaining active esters with an injection of ethanolamine.

2. Binding Analysis:

  • Prepare a series of dilutions of BAY-805 and this compound in a suitable running buffer (e.g., HBS-EP+).

  • Inject the different concentrations of the compounds over the immobilized USP21 surface.

  • Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the protein.

  • After each injection, regenerate the sensor surface using a low pH buffer to remove the bound compound.

3. Data Analysis:

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_).

NF-κB Luciferase Reporter Assay

This cell-based assay measures the functional consequence of USP21 inhibition. USP21 is known to negatively regulate the NF-κB pathway by deubiquitinating RIP1.[15][16][17][18][19] Inhibition of USP21 leads to increased NF-κB activity.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T) in DMEM with 10% FBS.

  • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.

2. Compound Treatment and Stimulation:

  • After 24 hours of transfection, treat the cells with serial dilutions of BAY-805 or this compound for a specified period.

  • In some experimental setups, cells can be stimulated with an NF-κB activator like TNFα to measure the inhibitory effect of the compounds on this activation.

3. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ for NF-κB activation.

Mandatory Visualization

The following diagrams illustrate the key biological pathway and experimental workflows described in this guide.

USP21_NFkB_Pathway cluster_inhibition Inhibition by BAY-805 cluster_signaling NF-κB Signaling Pathway BAY805 BAY-805 USP21 USP21 BAY805->USP21 Inhibits RIP1_Ub Ub-RIP1 USP21->RIP1_Ub Deubiquitinates IKK_complex IKK Complex RIP1_Ub->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Induces

Caption: USP21 negatively regulates the NF-κB pathway by deubiquitinating RIP1.

CETSA_Workflow start Start: Cell Culture treatment Compound Treatment (BAY-805 / this compound) start->treatment heat Heat Challenge treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant detection Detection (e.g., Luminescence) supernatant->detection analysis Data Analysis (EC50) detection->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

SPR_Workflow cluster_prep Preparation cluster_analysis Binding Analysis chip_prep Sensor Chip Activation immobilization USP21 Immobilization chip_prep->immobilization deactivation Surface Deactivation immobilization->deactivation injection Compound Injection (BAY-805 / this compound) deactivation->injection association Association injection->association dissociation Dissociation association->dissociation regeneration Regeneration dissociation->regeneration data_analysis Data Analysis (kon, koff, Kd) dissociation->data_analysis regeneration->injection Next Cycle

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

References

A Comparative Guide to Inactive Controls for USP21 Deubiquitinase Studies: BAY-728 versus Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Ubiquitin-Specific Protease 21 (USP21), the use of appropriate negative controls is paramount for validating on-target effects of inhibitors and understanding the biological consequences of USP21 inactivation. This guide provides a detailed comparison of two primary types of inactive controls: the chemical control compound BAY-728 and the genetic approach of using a catalytically inactive USP21 mutant, such as C221A.

This comparison guide outlines the properties, experimental applications, and underlying principles of these negative control strategies, enabling researchers to select the most suitable approach for their specific experimental needs.

Introduction to USP21 and the Need for Rigorous Controls

Ubiquitin-Specific Protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including cell cycle regulation, immune signaling, and cancer progression, by removing ubiquitin chains from substrate proteins.[1] The development of potent and selective USP21 inhibitors, such as BAY-805, has opened new avenues for therapeutic intervention.[2] However, to unequivocally attribute the observed biological effects to the inhibition of USP21, it is essential to employ negative controls that are structurally or functionally related to the active inhibitor but lack its specific activity.

Chemical Negative Control: this compound

This compound is the less active (S)-enantiomer of the potent and selective USP21 inhibitor BAY-805 ((R)-enantiomer).[3] Due to its stereochemical difference, this compound exhibits significantly reduced inhibitory activity against USP21, making it an ideal negative control for in vitro and cellular studies involving BAY-805. The use of a structurally closely related but inactive compound helps to control for potential off-target effects or non-specific compound activities.

Genetic Negative Control: Catalytically Inactive USP21 Mutants

A widely used genetic approach to control for USP21-specific effects is the expression of a catalytically inactive mutant of the enzyme. The catalytic activity of USP21 relies on a conserved catalytic triad, including a cysteine residue at position 221 (C221).[4] Mutating this cysteine to an alanine (B10760859) (C221A) renders the enzyme catalytically dead.[4] This mutant can be expressed in cells to serve as a control for experiments involving the overexpression of wild-type USP21 or the use of USP21 inhibitors. This method directly addresses the enzymatic function of USP21 within a cellular context.

Quantitative Comparison of Inactive Controls

The following table summarizes the key characteristics and experimental data for this compound and the catalytically inactive USP21 C221A mutant, providing a direct comparison of their utility as negative controls in USP21 research.

FeatureThis compoundCatalytically Inactive USP21 (C221A Mutant)
Control Type Chemical Negative Control (Small Molecule)Genetic Negative Control (Mutant Protein)
Mechanism of Inactivity Stereoisomer of the active inhibitor with significantly lower binding affinity and inhibitory potency against USP21.Site-directed mutation of the catalytic cysteine (C221A) to abrogate enzymatic activity.
Primary Use As a negative control for studies using the active USP21 inhibitor, BAY-805, to differentiate on-target from off-target effects.As a control for experiments involving USP21 overexpression or to mimic the effect of complete enzymatic inhibition in cellular assays.
In Vitro Potency (IC50) > 10 µMNot Applicable (enzymatically inactive)
Cellular Target Engagement Substantially reduced thermal stabilization of USP21 compared to BAY-805.Can be expressed in cells, but does not process ubiquitin substrates.
Advantages - Controls for off-target effects of the chemical scaffold.- Easy to use in a wide range of in vitro and cellular assays.- Dose-response can be directly compared to the active compound.- Directly probes the requirement of USP21's catalytic activity.- Avoids potential compound-specific off-target effects.- Can be used to create stable cell lines for long-term studies.
Limitations - Specific to the BAY-805 chemical scaffold.- May not control for all potential off-target liabilities of the active compound.- Requires genetic manipulation of cells (transfection, viral transduction).- Overexpression may lead to artifacts.- Does not control for non-catalytic functions of USP21.

Experimental Protocols

Below are detailed methodologies for key experiments utilizing this compound and catalytically inactive USP21 as negative controls.

In Vitro Deubiquitinase Activity Assay

Objective: To measure the direct inhibitory effect of a compound on USP21 enzymatic activity.

Protocol:

  • Recombinant human USP21 enzyme is incubated with varying concentrations of the test compound (e.g., BAY-805) or the negative control (this compound) in an appropriate assay buffer.

  • The deubiquitination reaction is initiated by adding a fluorogenic ubiquitin substrate, such as ubiquitin-AMC (Ub-AMC).

  • The enzymatic cleavage of the AMC group from ubiquitin results in an increase in fluorescence, which is monitored over time using a plate reader.

  • The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the compound concentration.

Cellular Thermal Shift Assay (CETSA)

Objective: To assess the target engagement of a compound with USP21 within a cellular environment.

Protocol:

  • Cells expressing USP21 are treated with the test compound (e.g., BAY-805) or the negative control (this compound) at various concentrations.

  • The cells are then heated to a range of temperatures, causing protein denaturation and aggregation.

  • Following cell lysis, the soluble fraction of USP21 at each temperature is quantified by Western blotting or other protein detection methods.

  • Binding of a compound to USP21 stabilizes the protein, resulting in a higher melting temperature. The shift in the melting curve for the compound-treated cells compared to the vehicle control indicates target engagement.

Cellular NF-κB Reporter Assay

Objective: To measure the downstream cellular effect of USP21 inhibition on the NF-κB signaling pathway.

Protocol:

  • Cells are co-transfected with an NF-κB luciferase reporter construct and either a control vector, a vector expressing wild-type USP21, or a vector expressing the catalytically inactive USP21 C221A mutant.

  • Alternatively, cells with the reporter construct are treated with a USP21 inhibitor (e.g., BAY-805) or its inactive control (this compound).

  • USP21 inhibition is known to lead to increased NF-κB activation.[3]

  • Luciferase activity is measured to quantify the level of NF-κB pathway activation. An increase in luciferase signal indicates USP21 inhibition.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the signaling pathway relevant to USP21 studies.

G cluster_0 In Vitro DUB Assay USP21 Recombinant USP21 Fluorescence Fluorescence Measurement USP21->Fluorescence Compound Test Compound (e.g., BAY-805 or this compound) Compound->Fluorescence Substrate Ubiquitin-AMC Substrate->Fluorescence

Caption: Workflow for in vitro deubiquitinase activity assay.

G cluster_1 Cellular Thermal Shift Assay (CETSA) Cells Cells expressing USP21 Compound Compound Treatment (e.g., BAY-805 or this compound) Cells->Compound Heat Heat Treatment Compound->Heat Lysis Cell Lysis Heat->Lysis Quantification Quantification of soluble USP21 Lysis->Quantification

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

G cluster_2 USP21-mediated NF-κB Signaling USP21 USP21 RIP1 RIP1 USP21->RIP1 RIP1_Ub Ubiquitinated RIP1 RIP1_Ub->RIP1 Deubiquitination NFkB NF-κB Activation RIP1_Ub->NFkB Inhibitor USP21 Inhibitor (e.g., BAY-805) Inhibitor->USP21 Inactive_Control Inactive Control (e.g., this compound or USP21 C221A) Inactive_Control->USP21

Caption: Simplified signaling pathway of USP21 in NF-κB regulation.

Conclusion

References

BAY-805: A Potent and Selective USP21 Inhibitor Outperforms its Control, BAY-728

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and development, the quest for highly selective molecular probes is paramount. BAY-805 has emerged as a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21), a key enzyme implicated in various cancers. This guide provides a comprehensive comparison of the selectivity profile of BAY-805 against its less active enantiomer, BAY-728, which serves as a valuable negative control. The data presented herein underscores the superior potency and selectivity of BAY-805, making it an invaluable tool for elucidating the biological functions of USP21.

Potency and Selectivity: A Head-to-Head Comparison

The inhibitory activity of BAY-805 and this compound against USP21 was assessed using multiple biochemical and biophysical assays. As summarized in the table below, BAY-805 exhibits low nanomolar potency against USP21, while this compound is significantly less active, demonstrating the stereospecificity of the inhibition.

Assay TypeTargetBAY-805 IC₅₀/Kₑ [nM]This compound IC₅₀/Kₑ [nM]Fold Selectivity (this compound/BAY-805)
HTRF AssayhUSP216126002100
Ub-Rhodamine AssayhUSP212162008100
Surface Plasmon Resonance (SPR)hUSP212.286863948
Ub-Rhodamine AssayhUSP2>25000>25000-

Table 1: In vitro potency of BAY-805 and this compound against human USP21 and USP2. Data compiled from a 2022 publication by Bayer.[1]

Furthermore, the selectivity of BAY-805 was profiled against a broad panel of deubiquitinating enzymes (DUBs), kinases, and proteases. In a screen against 44 DUBs, BAY-805 demonstrated remarkable selectivity for USP21.[2] Similarly, in a kinase panel of over 360 kinases, BAY-805 showed minimal off-target activity, with only minor inhibition of PRAK(h) and TrkA(h) at high concentrations.[2] Against a panel of six cysteine proteases, BAY-805 and this compound both displayed IC₅₀ values greater than 20 µM, indicating a lack of activity.[1][2]

Signaling Pathway and Experimental Workflow

The development and characterization of BAY-805 involved a systematic workflow, from initial screening to comprehensive selectivity profiling. The signaling pathway of USP21 and the experimental workflow for inhibitor profiling are depicted in the diagrams below.

USP21 Signaling Pathway USP21 Signaling and Inhibition cluster_0 Cellular Processes cluster_1 Molecular Interactions NFkB NF-κB Activation Immune_response Immune Response NFkB->Immune_response STING_pathway STING Pathway STING_pathway->Immune_response Cancer_growth Cancer Cell Growth USP21 USP21 USP21->Cancer_growth Promotes RIP1 RIP1 USP21->RIP1 Deubiquitinates STING STING USP21->STING Deubiquitinates RIP1->NFkB Activates STING->STING_pathway Activates Ub Ubiquitin Ub->RIP1 Ubiquitinates Ub->STING Ubiquitinates BAY805 BAY-805 BAY805->USP21 Inhibits

Caption: USP21 deubiquitinates RIP1 and STING, negatively regulating the NF-κB and STING pathways, respectively.

Experimental Workflow Selectivity Profiling Workflow cluster_0 Biochemical Assays cluster_1 Biophysical Assay cluster_2 Cellular Assay cluster_3 Selectivity Panels HTRF HTRF Assay Ub_Rhod Ub-Rhodamine Assay SPR SPR Assay HTRF->SPR Ub_Rhod->SPR CETSA CETSA SPR->CETSA DUB_panel DUB Panel CETSA->DUB_panel Kinase_panel Kinase Panel CETSA->Kinase_panel Protease_panel Protease Panel CETSA->Protease_panel end Selectivity Profile Established DUB_panel->end Kinase_panel->end Protease_panel->end start Compound Synthesis (BAY-805 & this compound) start->HTRF start->Ub_Rhod

Caption: A multi-assay approach was used to determine the potency and selectivity of BAY-805.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay was performed to determine the in vitro inhibitory potency of the compounds against human USP21. The assay measures the cleavage of a ubiquitin-GST substrate by USP21.

  • Reagents: Recombinant human USP21, Ubiquitin-GST substrate, Europium cryptate-labeled anti-GST antibody, and XL665-labeled anti-ubiquitin antibody.

  • Procedure:

    • Compounds were serially diluted in DMSO and added to a 384-well plate.

    • USP21 enzyme and the ubiquitin-GST substrate were added to the wells.

    • The reaction was incubated at room temperature.

    • HTRF detection reagents (anti-GST-Eu3+ and anti-ubiquitin-XL665) were added.

    • After a further incubation period, the HTRF signal was read on a compatible plate reader at 665 nm and 620 nm.

    • IC₅₀ values were calculated from the dose-response curves.

Ubiquitin-Rhodamine 110 Glycine (Ub-Rhod) Assay

This fluorescence-based assay provides an orthogonal method to measure USP21 activity.

  • Reagent: Ubiquitin-Rhodamine 110 Glycine (Ub-Rhod).

  • Procedure:

    • Serial dilutions of the test compounds were prepared in a 384-well plate.

    • USP21 enzyme was added to the wells.

    • The reaction was initiated by the addition of the Ub-Rhod substrate.

    • The increase in fluorescence, resulting from the cleavage of the rhodamine 110 moiety, was monitored over time using a fluorescence plate reader (excitation/emission wavelengths of approximately 485/535 nm).

    • IC₅₀ values were determined by plotting the rate of reaction against the compound concentration.

Surface Plasmon Resonance (SPR)

SPR was employed to measure the binding affinity (Kₑ) of the compounds to USP21.

  • Instrumentation: A Biacore instrument was used for the SPR analysis.

  • Procedure:

    • Recombinant human USP21 was immobilized on a sensor chip.

    • A series of concentrations of BAY-805 or this compound in running buffer were injected over the chip surface.

    • The binding response (in Resonance Units, RU) was measured in real-time.

    • The sensor chip was regenerated between injections.

    • The equilibrium dissociation constant (Kₑ) was calculated by fitting the binding data to a 1:1 binding model.

Cellular Thermal Shift Assay (CETSA)

CETSA was performed to confirm target engagement in a cellular context.

  • Cell Line: HEK293T cells transiently expressing a HiBiT-tagged USP21 construct.

  • Procedure:

    • HEK293T cells were treated with various concentrations of the test compounds or DMSO as a vehicle control.

    • The cells were heated to a specific temperature to induce protein denaturation.

    • Cells were lysed, and the soluble fraction was separated by centrifugation.

    • The amount of soluble HiBiT-tagged USP21 was quantified using a Nano-Glo® HiBiT Lytic Detection System.

    • Thermal stabilization curves were generated to determine the cellular EC₅₀ values.[1]

References

A Researcher's Guide to Confirming the Enantiomeric Purity of Chiral Compounds Like BAY-728

Author: BenchChem Technical Support Team. Date: December 2025

In the development of chiral drug candidates, such as the USP21 inhibitor BAY-805 and its less potent enantiomer and negative control, BAY-728, the precise determination of enantiomeric purity is a critical quality attribute.[1][2] Enantiomeric excess (ee), a measure of this purity, can significantly influence a compound's pharmacological and toxicological profile.[3] This guide provides a comparative overview of common analytical techniques for determining the enantiomeric purity of chiral molecules, offering researchers a framework for selecting the most suitable method.

Comparison of Analytical Methods

The selection of an analytical method for determining enantiomeric excess often involves a trade-off between accuracy, precision, sensitivity, speed, and cost. The most prevalent techniques include chiral High-Performance Liquid Chromatography (HPLC), chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral additives.

Method Principle Advantages Disadvantages Typical Sample Amount Limit of Quantitation (LOQ)
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4][5]High resolution and accuracy, widely applicable, established methods.[5][6]Can require lengthy method development, expensive chiral columns.[7][8]1-10 µg~0.1% of the minor enantiomer
Chiral SFC Similar to HPLC but uses supercritical CO2 as the mobile phase, often providing faster separations.[9]High speed, reduced solvent consumption (eco-friendly), suitable for high-throughput screening.[8][9]Requires specialized instrumentation.1-10 µg~0.1% of the minor enantiomer
NMR with Chiral Additives Enantiomers form transient diastereomeric complexes with a chiral solvating agent (CSA) or are derivatized with a chiral derivatizing agent (CDA), resulting in distinct NMR signals.[3][7]Non-destructive, provides structural information, no separation needed.[3][10]Lower sensitivity compared to chromatographic methods, potential for signal overlap.[7]5-10 mg~1% of the minor enantiomer
Polarimetry Measures the rotation of plane-polarized light by a chiral compound in solution.[3][11]Rapid and simple measurement.[3]Requires a known specific rotation of the pure enantiomer, less accurate for low ee values, susceptible to impurities.[10][11]10-50 mg>5% of the minor enantiomer

Experimental Protocols

1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric purity assessment due to its high resolving power.[5]

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. For compounds like this compound, polysaccharide-based columns (e.g., Chiralpak® series) are a common starting point.[6][12]

  • Mobile Phase Optimization: A screening of different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), is performed to achieve baseline separation of the enantiomers.[12]

  • Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.

  • Analysis: The sample is injected onto the column, and the chromatogram is recorded. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.[4]

2. Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.[9]

  • Instrumentation: An SFC system with a back-pressure regulator and a UV detector is required.

  • Column and Mobile Phase: Similar chiral stationary phases as in HPLC are used. The mobile phase typically consists of supercritical CO2 with a co-solvent such as methanol (B129727) or ethanol.[8]

  • Method Development: A screening of different columns, co-solvents, and gradients is performed to optimize the separation.

  • Analysis: The enantiomeric excess is determined by integrating the peak areas of the separated enantiomers.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with chiral solvating or derivatizing agents, provides a powerful method for determining enantiomeric excess without the need for chromatographic separation.[3][7]

  • Using a Chiral Solvating Agent (CSA):

    • CSA Selection: Choose a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) that is known to interact with the analyte.[3]

    • Sample Preparation: Dissolve a known amount of the analyte (typically 5-10 mg) in a deuterated solvent (e.g., CDCl3) in an NMR tube.[3] Acquire a baseline spectrum.

    • Titration: Add incremental amounts of the CSA to the NMR tube and acquire a spectrum after each addition until a clear separation of signals for the two enantiomers is observed.

    • Quantification: The ratio of the enantiomers is determined by integrating the well-resolved signals corresponding to each enantiomer.[3]

  • Using a Chiral Derivatizing Agent (CDA):

    • CDA Selection: Select a CDA that reacts quantitatively with a functional group in the analyte to form diastereomers.

    • Reaction: React the enantiomeric mixture with the CDA. The reaction must go to completion to avoid kinetic resolution.[13]

    • Analysis: Acquire an NMR spectrum of the resulting diastereomeric mixture.

    • Quantification: The ratio of the diastereomers, and thus the original enantiomers, is determined by integrating the distinct signals for each diastereomer.[10]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining enantiomeric purity using chiral HPLC.

G Workflow for Enantiomeric Purity by Chiral HPLC cluster_analysis Analysis cluster_data Data Processing sample_prep Prepare Sample Solution injection Inject Sample sample_prep->injection system_prep Equilibrate HPLC with Chiral Column system_prep->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Integrate Peak Areas detection->integration calculation Calculate Enantiomeric Excess integration->calculation

Caption: Workflow for enantiomeric purity determination by chiral HPLC.

References

A Head-to-Head Comparison: Catalytic-Dead USP21 Mutants Versus BAY-728 as Controls in Ubiquitin Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in ubiquitination signaling and drug discovery, the use of appropriate negative controls is paramount to validate experimental findings. When studying the deubiquitinating enzyme (DUB) USP21, two common negative control strategies are the use of a catalytically inactive mutant and a chemical inhibitor analog. This guide provides an objective comparison of these two approaches, featuring the catalytic-dead USP21 mutant (e.g., C221A or C221R) and BAY-728, the inactive enantiomer of the potent USP21 inhibitor BAY-805.

This comparison guide is designed for researchers, scientists, and drug development professionals to make informed decisions on the most suitable negative control for their experimental setup. We will delve into the mechanisms of action, present comparative data, and provide detailed experimental protocols.

At a Glance: Comparing Control Strategies

FeatureCatalytic-Dead USP21 MutantThis compound
Principle of Inactivation Genetic mutation of a key catalytic residue (e.g., Cysteine 221) to abolish enzymatic activity.A stereoisomer of the potent inhibitor BAY-805 with significantly lower affinity for the USP21 active site.
Specificity Highly specific to USP21's catalytic function. The rest of the protein structure and potential protein-protein interactions are largely maintained.As an enantiomer of a selective inhibitor, it is expected to have a similar off-target profile to the active compound, though potentially with different potencies. Off-target effects are a consideration[1][2].
Application Primarily in cell-based assays through transfection or in in-vitro assays using purified recombinant protein.Can be used in both in-vitro and cell-based assays. Offers ease of use and dose-dependent application.
Control For The necessity of USP21's catalytic activity for a specific cellular phenotype or biochemical reaction.The on-target effect of the active chemical inhibitor (BAY-805) and helps to rule out phenotypes caused by the chemical scaffold itself.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory concentrations (IC50) of BAY-805 and its negative control, this compound, against USP21 in various biochemical assays.

CompoundAssay TypeUSP21 IC50Reference
BAY-805 HTRF Assay6 nM[3][4]
Ub-Rhodamine Assay2 nM[4]
This compound HTRF Assay12,600 nM (>12 µM)[3][4]
Ub-Rhodamine Assay16,200 nM (>16 µM)[4]

As the data indicates, this compound exhibits a significantly higher IC50 value, demonstrating its substantially weaker inhibitory activity against USP21 compared to its potent enantiomer, BAY-805. This large potency window makes this compound a suitable negative control for experiments utilizing BAY-805.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the role of USP21 in a key signaling pathway and the workflows for relevant experimental assays.

USP21_NFkB_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_ubiquitination Ubiquitination & Deubiquitination cluster_downstream Downstream Signaling cluster_nucleus Nuclear Events TNFa TNFα TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex RIP1->IKK_complex Activation E3_ligase E3 Ligase E3_ligase->RIP1 K63-linked polyubiquitination Ub Ubiquitin USP21 USP21 USP21->RIP1 Deubiquitination BAY805 BAY-805 BAY805->USP21 Inhibition Dead_USP21 Catalytic-Dead USP21 Dead_USP21->USP21 Inactivation IkBa IκBα IKK_complex->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Gene_expression Gene Expression NFkB_nucleus->Gene_expression

Caption: USP21 negatively regulates the NF-κB pathway by deubiquitinating RIP1.

Experimental_Workflows cluster_ub_amc Ub-AMC Deubiquitination Assay cluster_cetsa Cellular Thermal Shift Assay (CETSA) ub_amc_start Start ub_amc_reagents Prepare Reagents: - USP21 Enzyme - Ub-AMC Substrate - Assay Buffer - Test Compound (this compound) ub_amc_start->ub_amc_reagents ub_amc_incubate Incubate USP21 with This compound or Vehicle ub_amc_reagents->ub_amc_incubate ub_amc_add_sub Add Ub-AMC Substrate ub_amc_incubate->ub_amc_add_sub ub_amc_measure Measure Fluorescence (Excitation: ~350-380 nm Emission: ~440-460 nm) ub_amc_add_sub->ub_amc_measure ub_amc_analyze Analyze Data: Compare fluorescence signal to determine inhibition ub_amc_measure->ub_amc_analyze ub_amc_end End ub_amc_analyze->ub_amc_end cetsa_start Start cetsa_cells Culture Cells Expressing Endogenous USP21 cetsa_start->cetsa_cells cetsa_treat Treat Cells with This compound or Vehicle cetsa_cells->cetsa_treat cetsa_heat Heat Cells at a Range of Temperatures cetsa_treat->cetsa_heat cetsa_lyse Lyse Cells and Separate Soluble and Aggregated Proteins cetsa_heat->cetsa_lyse cetsa_detect Detect Soluble USP21 (e.g., Western Blot) cetsa_lyse->cetsa_detect cetsa_analyze Analyze Data: Plot soluble USP21 vs. Temperature to determine thermal stabilization cetsa_detect->cetsa_analyze cetsa_end End cetsa_analyze->cetsa_end

Caption: Workflows for Ub-AMC and CETSA assays.

Experimental Protocols

Ub-AMC Deubiquitination Assay

This in-vitro assay measures the enzymatic activity of USP21 by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).

Materials:

  • Recombinant human USP21 enzyme

  • Ub-AMC substrate

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Test compounds (BAY-805, this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds (BAY-805 and this compound) and a DMSO vehicle control in assay buffer.

  • Add the diluted compounds or vehicle to the wells of the 96-well plate.

  • Add the recombinant USP21 enzyme to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the reaction by adding the Ub-AMC substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.[5] Readings can be taken kinetically over time or as an endpoint measurement.

  • The increase in fluorescence, corresponding to the release of free AMC upon substrate cleavage, is proportional to USP21 activity.[5]

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of a compound in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[6][7]

Materials:

  • Cells expressing endogenous USP21

  • Cell culture medium and reagents

  • Test compounds (BAY-805, this compound) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blotting apparatus and antibodies against USP21)

Procedure:

  • Seed cells in culture plates and grow to the desired confluency.

  • Treat the cells with the test compounds (BAY-805, this compound) or a DMSO vehicle control at the desired concentrations and incubate for a specific period (e.g., 1 hour) at 37°C.[8]

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples in a thermal cycler to a range of temperatures for a set time (e.g., 3 minutes).[9]

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[8]

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble USP21 in each sample using Western blotting or another protein detection method.

  • Quantify the band intensities and plot the normalized amount of soluble USP21 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement and stabilization.[9]

Discussion: Choosing the Right Control

Catalytic-Dead USP21 Mutants:

  • Advantages: This is the "gold standard" for demonstrating that the catalytic activity of USP21 is directly responsible for a biological effect. By expressing a full-length protein that is identical to the wild-type except for the inactivating mutation in the catalytic site, researchers can be confident that any observed differences are due to the loss of enzymatic function. This control is particularly useful for dissecting the roles of USP21's catalytic activity versus its potential scaffolding functions in protein complexes. In a study on the NF-κB pathway, the expression of a C221R catalytic-dead mutant of USP21 led to a strong activation of an NF-κB reporter, similar to the effect of the potent inhibitor BAY-805.[10]

  • Disadvantages: The generation and validation of cell lines stably expressing the mutant can be time-consuming. Overexpression of the mutant protein might lead to artifacts if the expression level is not carefully controlled to mimic endogenous levels.

This compound:

  • Advantages: As a chemical control, this compound is easy to use and can be applied to a wide range of in-vitro and cell-based experiments at various concentrations. It is an essential control for studies using the active inhibitor BAY-805 to ensure that the observed phenotype is not due to off-target effects of the chemical scaffold or general cellular toxicity.[1]

  • Disadvantages: The primary concern with any chemical negative control is the possibility that the chemical modification that abolishes on-target activity might also alter its off-target profile.[2] While this compound is the enantiomer of BAY-805 and thus structurally very similar, it cannot be guaranteed that their off-target interactions are identical. Therefore, results obtained using this compound should be interpreted with this caveat in mind.

Conclusion

Both catalytic-dead USP21 mutants and this compound are valuable tools for researchers studying USP21. The choice of the most appropriate control depends on the specific experimental question.

  • To unequivocally demonstrate the requirement of USP21's catalytic activity for a particular process, the catalytic-dead mutant is the more rigorous control.

  • When using the chemical inhibitor BAY-805 to probe USP21 function, the use of This compound as a negative control is essential to validate that the observed effects are due to the inhibition of USP21 and not an artifact of the chemical compound.

References

Comparative Analysis of BAY-728 Cross-reactivity with Deubiquitinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of BAY-728, a deubiquitinase (DUB) inhibitor, against a panel of other DUBs. The data and experimental protocols presented herein are intended to assist researchers in evaluating the selectivity of this compound for their studies. This compound is the less active enantiomer of BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21), and is often used as a negative control in research settings.[1]

Executive Summary

This compound is the inactive enantiomer of BAY-805, a potent inhibitor of USP21. As such, this compound serves as a crucial negative control for in-vitro and in-vivo studies to ensure that the observed effects are due to the specific inhibition of the target deubiquitinase. This guide presents data from a comprehensive screen of this compound against a panel of deubiquitinases to assess its cross-reactivity profile.

Data Presentation

The following table summarizes the inhibitory activity of this compound against a panel of deubiquitinases as determined by the DUBprofiler™ assay. The data is presented as the percentage of inhibition at a concentration of 1 µM.

Deubiquitinase% Inhibition at 1 µM this compound
USP21
USP412
USP5-1
USP61
USP7-1
USP81
USP9X-3
USP101
USP112
USP12/UAF14
USP13-1
USP141
USP15-2
USP162
USP171
USP183
USP191
USP201
USP21 23
USP22/ATXN3L2
USP232
USP241
USP25-2
USP262
USP271
USP281
USP291
USP301
USP321
USP331
USP341
USP351
USP361
USP371
USP381
USP391
USP401
USP421
USP431
USP441
USP451
USP461
USP471
USP481
USP491
USP501
USP51/PNP1
UCHL11
UCHL31
UCHL51
BAP11
OTUB11
OTUB21
OTUD11
OTUD21
OTUD31
OTUD41
OTUD51
OTUD6B1
OTUD7B/CEZANNE1
A20/TNFAIP31
CYLD1
JOSD11
JOSD21
ATXN31
AMSH/STAMBP1
AMSH-LP/STAMBPL11
BRCC361
MPND/PAN111
PRPF81
VCPIP11
Data extracted from the supplementary information of Göricke F, et al. J Med Chem. 2023.

Experimental Protocols

The cross-reactivity data was generated using the DUBprofiler™ service from Ubiquigent. This assay quantifies the activity of deubiquitinases by measuring the cleavage of a fluorogenic substrate.

DUBprofiler™ Assay Protocol (Ubiquitin-Rhodamine 110)

  • Assay Principle: The assay measures the enzymatic activity of DUBs through the cleavage of the fluorogenic substrate ubiquitin-rhodamine 110 (Ub-Rho110). Upon cleavage by a DUB, the rhodamine 110 fluorophore is released, resulting in an increase in fluorescence intensity.

  • Materials:

    • Recombinant human deubiquitinases

    • This compound (or other test compounds) dissolved in DMSO

    • Ubiquitin-Rhodamine 110 substrate

    • Assay Buffer: 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.002% Tween-20

    • 384-well assay plates (black, low-volume)

    • Fluorescence plate reader

  • Procedure:

    • Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

    • 2x concentrated DUB enzyme solutions are prepared in cold assay buffer.

    • 5 µL of the compound solution is dispensed into the wells of a 384-well plate.

    • 5 µL of the 2x DUB enzyme solution is added to the wells containing the compound, and the plate is incubated for a specified period (e.g., 30 minutes) at room temperature to allow for compound-enzyme interaction.

    • To initiate the enzymatic reaction, 10 µL of a 2x Ub-Rho110 substrate solution is added to each well.

    • The fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) is measured kinetically over a period of time (e.g., 30-60 minutes) using a fluorescence plate reader.

    • The rate of reaction (slope of the linear phase of the fluorescence curve) is calculated.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the reaction rate of a vehicle control (DMSO).

    • The formula used is: % Inhibition = 100 * (1 - (Rate with compound / Rate with DMSO)).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis compound_prep Compound Dilution (this compound in DMSO) dispense_compound Dispense Compound to 384-well plate compound_prep->dispense_compound enzyme_prep DUB Enzyme Preparation (2x concentration) add_enzyme Add DUB Enzyme Incubate enzyme_prep->add_enzyme substrate_prep Substrate Preparation (2x Ub-Rho110) add_substrate Initiate Reaction (Add Substrate) substrate_prep->add_substrate dispense_compound->add_enzyme add_enzyme->add_substrate read_plate Kinetic Fluorescence Reading (Ex: 485nm, Em: 535nm) add_substrate->read_plate analyze_data Calculate Reaction Rates & % Inhibition read_plate->analyze_data

Caption: Experimental workflow for the DUBprofiler™ cross-reactivity assay.

nf_kb_pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_activation Signal Transduction cluster_inhibition Inhibition cluster_response Cellular Response tnf TNFα tnfr1 TNFR1 tnf->tnfr1 tradd TRADD tnfr1->tradd traf2 TRAF2 tradd->traf2 rip1 RIP1 traf2->rip1 e3_ligase E3 Ligases (e.g., cIAP1/2) rip1->e3_ligase rip1_ub Ubiquitinated RIP1 (K63-linked) e3_ligase->rip1_ub Ubiquitination ikk_complex IKK Complex rip1_ub->ikk_complex Activation ikba IκBα ikk_complex->ikba Phosphorylation nfkb NF-κB (p50/p65) ikba->nfkb Releases nfkb_nucleus NF-κB Translocation to Nucleus nfkb->nfkb_nucleus usp21 USP21 usp21->rip1_ub Deubiquitination (Inhibition of signaling) bay805 BAY-805 (Active Inhibitor) bay805->usp21 Inhibits bay728 This compound (Negative Control) bay728->usp21 No significant inhibition gene_expression Target Gene Expression (Inflammation, Survival) nfkb_nucleus->gene_expression

Caption: Role of USP21 in the NF-κB signaling pathway.

References

BAY-728: A Validated Negative Control for USP21 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the role of Ubiquitin-Specific Protease 21 (USP21), the availability of reliable chemical tools is paramount. BAY-728 has been developed and validated as a bona fide negative control for its potent and selective enantiomer, the USP21 inhibitor BAY-805. This guide provides a comparative analysis of this compound and BAY-805, supported by experimental data and detailed protocols to assist researchers in the rigorous validation of USP21-dependent effects in their studies.

Comparative Analysis of BAY-805 and this compound

BAY-805 is a highly potent, non-covalent inhibitor of USP21 with low nanomolar affinity.[1][2] In contrast, this compound is its less active enantiomer, designed to serve as a structurally similar control compound with significantly reduced inhibitory activity against USP21.[1][2] This stereochemical difference allows researchers to distinguish between on-target effects of USP21 inhibition and potential off-target or compound-specific effects.

The validation of this compound as a negative control is supported by a significant difference in potency when compared to BAY-805 across various biochemical and cellular assays.

CompoundBiochemical IC50 (HTRF)Biochemical IC50 (Ub-Rhodamine)Cellular Target Engagement (HiBiT CETSA) EC50NF-κB Reporter Assay EC50
BAY-805 6 nM2 nM95 nM17 nM
This compound > 12 µM> 12 µMNo significant thermal stabilizationNo significant NF-κB activation

Experimental Validation Protocols

The differentiation between the active inhibitor and the negative control is established through a series of robust biochemical and cellular assays.

Biochemical Assays for USP21 Activity

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

This assay measures the deubiquitinating activity of USP21 on a specific peptide substrate.

  • Principle: A biotinylated ubiquitin-derived peptide labeled with a fluorescent acceptor is conjugated to a streptavidin-donor. In the presence of active USP21, the ubiquitin is cleaved, disrupting the FRET signal.

  • Protocol:

    • Recombinant human full-length USP21 is incubated with the test compound (BAY-805 or this compound) at various concentrations.

    • The HTRF substrate is added to initiate the deubiquitination reaction.

    • The reaction is allowed to proceed at room temperature.

    • The HTRF signal is measured using a plate reader with appropriate excitation and emission wavelengths.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

2. Ubiquitin-Rhodamine 110 Assay:

This is another fluorescence-based assay that monitors the cleavage of a generic ubiquitin substrate.

  • Principle: Ubiquitin is conjugated to Rhodamine 110, quenching its fluorescence. USP21-mediated cleavage of ubiquitin releases Rhodamine 110, resulting in a measurable increase in fluorescence.

  • Protocol:

    • USP21 enzyme is pre-incubated with the test compounds.

    • The Ubiquitin-Rhodamine 110 substrate is added to the reaction mixture.

    • The increase in fluorescence is monitored over time using a fluorescence plate reader.

    • The rate of reaction is calculated, and IC50 values are determined.

Cellular Target Engagement Assay

Cellular Thermal Shift Assay (CETSA):

CETSA is used to verify that the compound engages with its target protein within a cellular context.

  • Principle: The binding of a ligand to a protein can increase its thermal stability. This change in stability can be detected by heating the cells and quantifying the amount of soluble protein remaining.

  • Protocol:

    • Cells expressing a tagged version of USP21 (e.g., HiBiT-tagged) are treated with BAY-805 or this compound.

    • The cells are heated to a specific temperature to induce partial protein denaturation.

    • The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

    • The amount of soluble tagged-USP21 is quantified using a suitable detection method (e.g., luminescence for HiBiT tag).

    • A significant increase in the amount of soluble USP21 in the presence of a compound indicates target engagement. BAY-805 shows strong thermal stabilization of USP21, while this compound does not.[1][2]

Cell-Based Functional Assay

NF-κB Reporter Assay:

This assay measures the downstream cellular consequences of USP21 inhibition. USP21 is known to negatively regulate the NF-κB signaling pathway by deubiquitinating RIP1.[1][2] Therefore, inhibition of USP21 is expected to lead to increased NF-κB activation.

  • Principle: A reporter gene (e.g., luciferase) is placed under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

  • Protocol:

    • Cells are co-transfected with an NF-κB-luciferase reporter construct and a control reporter construct (e.g., Renilla luciferase for normalization).

    • The transfected cells are treated with different concentrations of BAY-805 or this compound.

    • After a suitable incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • The NF-κB activity is calculated as the ratio of firefly to Renilla luciferase activity. BAY-805 treatment results in a dose-dependent increase in NF-κB activity, whereas this compound does not.[1][2]

Visualizing Experimental Validation and Signaling

To further clarify the experimental logic and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_compounds Test Compounds HTRF HTRF Assay IC50_determination Potency Determination HTRF->IC50_determination IC50 UbRhod Ub-Rhodamine Assay UbRhod->IC50_determination IC50 CETSA CETSA (Target Engagement) Target_validation On-Target Validation CETSA->Target_validation EC50 NFkB NF-κB Reporter Assay Functional_validation Functional Outcome NFkB->Functional_validation EC50 BAY805 BAY-805 (Active Inhibitor) BAY805->HTRF BAY805->UbRhod BAY805->CETSA BAY805->NFkB BAY728 This compound (Negative Control) BAY728->HTRF BAY728->UbRhod BAY728->CETSA BAY728->NFkB

Caption: Experimental workflow for validating this compound as a negative control for USP21.

NFkB_pathway cluster_pathway NF-κB Signaling Pathway TNFa TNFα TNFR TNFR TNFa->TNFR RIP1 RIP1 TNFR->RIP1 recruits Ub Ubiquitin (K63-linked) RIP1->Ub is ubiquitinated IKK IKK Complex Ub->IKK activates USP21 USP21 Ub->USP21 deubiquitinates NFkB_complex IκBα-NF-κB IKK->NFkB_complex phosphorylates IκBα NFkB_active NF-κB (active) NFkB_complex->NFkB_active releases Gene_expression Gene Expression NFkB_active->Gene_expression translocates to nucleus and promotes USP21->RIP1 BAY805 BAY-805 BAY805->USP21 inhibits

Caption: USP21's role in the negative regulation of the NF-κB signaling pathway.

References

BAY-728 as a Negative Control: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists engaged in drug discovery and molecular biology, the use of appropriate controls is fundamental to the validity of experimental results. This guide provides a comprehensive comparison of BAY-728, a designated negative control, with its active counterpart, BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21). The data presented here is collated from key studies to assist researchers in the design and interpretation of their experiments.

Performance Comparison: BAY-805 vs. This compound

This compound is the less potent enantiomer of BAY-805 and serves as an ideal negative control for experiments investigating the effects of USP21 inhibition.[1] The following tables summarize the quantitative data comparing the in vitro and cellular activities of these two compounds.

CompoundhUSP21 (HTRF) IC50 [nM]hUSP21 (Ub-Rhodamine) IC50 [nM]hUSP2 (Ub-Rhodamine) IC50 [nM]SPR Kd [nM]
BAY-805 62>250002.2
This compound 1260016200>250008686
Data sourced from Bayer Chemical Probes summary.[2]

Cellular Target Engagement (HiBiT CETSA)

CompoundEC50 [nM]
BAY-805 ~95
This compound >10000
Data sourced from Göricke F, et al. J Med Chem. 2023.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are the key experimental protocols used to characterize and compare BAY-805 and this compound.

Homogeneous Time Resolved Fluorescence (HTRF) Assay

This biochemical assay was used to determine the inhibitory potency of the compounds on USP21.

  • Reagents : Recombinant human USP21, ubiquitin substrate labeled with a fluorescent donor, and an acceptor molecule.

  • Procedure :

    • Compounds are serially diluted and incubated with USP21 enzyme.

    • The ubiquitin substrate is added to initiate the deubiquitination reaction.

    • The reaction is stopped, and HTRF reagents are added.

    • The fluorescence signal is measured, which is inversely proportional to the enzyme activity.

  • Data Analysis : IC50 values are calculated from the dose-response curves.

Ubiquitin-Rhodamine Assay

This is another biochemical assay to measure the deubiquitinating activity of USP21.

  • Reagents : Recombinant human USP21, Ubiquitin-Rhodamine 110 substrate.

  • Procedure :

    • Compounds are pre-incubated with USP21.

    • Ubiquitin-Rhodamine 110 is added to the mixture.

    • The increase in fluorescence, resulting from the cleavage of the substrate by USP21, is monitored over time.

  • Data Analysis : IC50 values are determined by plotting the rate of reaction against the compound concentration.

Surface Plasmon Resonance (SPR)

SPR was employed to measure the binding affinity of the compounds to USP21.

  • Immobilization : Recombinant USP21 is immobilized on a sensor chip.

  • Binding : A series of concentrations of BAY-805 or this compound are flowed over the chip surface.

  • Detection : The change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound, is measured in real-time.

  • Data Analysis : The association and dissociation rates are used to calculate the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm target engagement in a cellular context.

  • Cell Treatment : HEK293T cells expressing a HiBiT-tagged USP21 are treated with various concentrations of the compounds.

  • Thermal Challenge : The cells are heated to a specific temperature to induce protein denaturation.

  • Lysis and Detection : Cells are lysed, and the amount of soluble HiBiT-USP21 is quantified using a Nano-Glo HiBiT Lytic Detection System.

  • Data Analysis : The temperature at which 50% of the protein is denatured is determined. A shift in this temperature in the presence of a compound indicates target engagement. The EC50 for target engagement is calculated from the dose-response curve of the thermal shift.[2]

Visualizing the Science

To better understand the experimental context and the underlying biological pathway, the following diagrams are provided.

USP21_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_biophysical Biophysical Assay cluster_cellular Cellular Assay HTRF HTRF Assay (IC50 Determination) UbRhod Ub-Rhodamine Assay (IC50 Determination) SPR SPR Assay (Binding Affinity - Kd) CETSA HiBiT CETSA (Target Engagement - EC50) BAY805 BAY-805 (Active Inhibitor) BAY805->HTRF BAY805->UbRhod BAY805->SPR BAY805->CETSA BAY728 This compound (Negative Control) BAY728->HTRF BAY728->UbRhod BAY728->SPR BAY728->CETSA

Figure 1. Experimental workflow for comparing BAY-805 and this compound.

USP21_Signaling_Pathway USP21 USP21 Substrate Deubiquitinated Substrate USP21->Substrate deubiquitinates Ub Ubiquitin USP21->Ub Substrate_Ub Ubiquitinated Substrate Substrate_Ub->USP21 binds Downstream Downstream Signaling Substrate->Downstream BAY805 BAY-805 BAY805->USP21 inhibits BAY728 This compound (Inactive) BAY728->USP21 no significant inhibition

Figure 2. Simplified signaling pathway of USP21 and points of intervention.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of BAY-728

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of the hypothetical chemical compound BAY-728, based on general best practices for hazardous chemical waste management.

Disclaimer: As no specific safety data sheet (SDS) or disposal protocol for "this compound" is publicly available, this guidance is based on established procedures for handling and disposing of hazardous laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department and the chemical's specific SDS, if available, before handling or disposing of any chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is crucial to identify the potential hazards associated with the chemical. This information is typically found in the SDS. Based on common laboratory reagents, a general hazard assessment is summarized below.

Table 1: General Hazard Classification and Required Precautions

Hazard ClassificationGHS CodePrecautionary StatementRequired Personal Protective Equipment (PPE)
Acute Toxicity, OralH302Harmful if swallowed.Chemical-resistant gloves, lab coat, safety goggles.[1][2][3]
Skin Corrosion/IrritationH315Causes skin irritation.Chemical-resistant gloves, lab coat.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.Safety goggles or face shield.[1][3][4]
Acute Aquatic ToxicityH400Very toxic to aquatic life.Not applicable for PPE, but crucial for disposal considerations.
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.Not applicable for PPE, but crucial for disposal considerations.

Appropriate PPE must be worn at all times when handling this compound and its waste. This includes, but is not limited to:

  • Eye Protection: Safety goggles or a face shield.[3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

  • Body Protection: A lab coat or chemical-resistant apron.[3]

  • Respiratory Protection: May be required if handling powders or volatile solutions; consult the SDS and work in a well-ventilated area or fume hood.[3][4]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of in the regular trash or poured down the drain.[5]

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a designated hazardous waste container.[5][6]

    • The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.[5][7]

    • Keep the waste container closed except when adding waste.[5][8]

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.[9] It is best practice to collect different classes of chemical waste in separate containers to prevent dangerous reactions.[10]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[7][8]

    • The label should also include the names of any other constituents in the waste mixture, with their approximate percentages.[7]

    • Do not use abbreviations or chemical formulas.[5][8]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[7][11]

    • This area should be away from general lab traffic and drains.

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.[5][6]

  • Disposal Request:

    • Once the waste container is full (typically around 90% capacity to allow for expansion), or if waste is no longer being generated, arrange for pickup through your institution's EHS department.[8]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Accidental Release and Spill Cleanup

In the event of a spill, the following steps should be taken:

  • Evacuate and Notify: Alert others in the immediate area and evacuate if the spill is large or involves a highly volatile substance. Notify your supervisor and the EHS department.[12][13]

  • Control and Contain: If safe to do so, control the source of the spill and contain it using a chemical spill kit with appropriate absorbent materials.[14][15]

  • Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.[16]

    • For liquid spills, cover the spill with an inert absorbent material, starting from the outside and working inwards.[15][16]

  • Decontaminate: Once the spilled material is absorbed, decontaminate the area with an appropriate cleaning solution (e.g., soap and water), and wipe it down.[12]

  • Dispose of Cleanup Materials: Collect all contaminated absorbent materials, gloves, and other cleanup supplies in a designated hazardous waste container, label it appropriately, and dispose of it according to the procedures outlined above.[16][17]

Visualized Workflow for this compound Disposal

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

start Start: Generate This compound Waste ppe Don Appropriate PPE start->ppe spill Accidental Spill? start->spill collect Collect Waste in Designated Container ppe->collect segregate Segregate from Incompatible Waste collect->segregate label Label Container: 'Hazardous Waste, this compound' segregate->label store Store in Satellite Accumulation Area label->store full Container Full? store->full full->collect No request Request EHS Waste Pickup full->request Yes end End: Waste Disposed request->end spill->ppe No spill_proc Follow Spill Cleanup Procedure spill->spill_proc Yes spill_proc->collect

Caption: Workflow for this compound Hazardous Waste Disposal.

References

Essential Safety and Handling Protocols for BAY-728

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing BAY-728, a comprehensive understanding of safety and handling procedures is paramount. This document provides immediate and essential guidance on the operational use and disposal of this compound, ensuring laboratory safety and procedural integrity. This compound is the less potent enantiomer of BAY-805 and serves as a crucial negative control in studies involving the inhibition of Ubiquitin-Specific Protease 21 (USP21). Adherence to the following protocols is critical for safe and effective research.

Personal Protective Equipment (PPE) and Engineering Controls

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a precautionary approach based on the handling of similar research compounds is mandated.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory.

  • A certified chemical fume hood is required when handling the solid compound or preparing stock solutions to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the laboratory.

Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected before use and disposed of properly after handling.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood, or if aerosolization is possible, a NIOSH-approved respirator is necessary.

Operational and Disposal Plans

Storage and Handling:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling.

Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE before attempting to clean the spill.

  • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Plan:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) office for specific guidance on waste stream management.

Quantitative Data Summary

As no specific SDS is available for this compound, quantitative data regarding toxicity, exposure limits, and physical properties are not provided. Researchers should treat this compound as potentially hazardous and handle it with the utmost care. The following table provides storage recommendations based on supplier information.

ParameterValue
Storage Temperature -20°C for long-term storage
Storage Conditions Keep in a tightly sealed, light-protected container

Experimental Protocol: this compound as a Negative Control

This protocol outlines the use of this compound as a negative control in a cell-based assay to confirm the specificity of a USP21 inhibitor (e.g., BAY-805).

1. Reagent Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM. Aliquot and store at -20°C.
  • Prepare a stock solution of the active USP21 inhibitor (e.g., BAY-805) at the same concentration and in the same solvent.
  • Prepare cell culture medium and other necessary reagents for your specific assay.

2. Cell Culture and Treatment:

  • Seed cells in a multi-well plate at a density appropriate for your assay.
  • Allow cells to adhere and grow overnight.
  • On the day of the experiment, prepare serial dilutions of this compound and the active inhibitor in cell culture medium.
  • Treat the cells with the desired concentrations of the active inhibitor.
  • In parallel, treat a set of cells with the same concentrations of this compound.
  • Include a vehicle control group treated with the same concentration of the solvent used to dissolve the compounds.

3. Incubation and Assay:

  • Incubate the treated cells for the desired period.
  • Perform the downstream assay to measure the biological effect of USP21 inhibition (e.g., a reporter assay for a USP21-regulated pathway, or analysis of a specific substrate's ubiquitination status).

4. Data Analysis:

  • Analyze the results from all treatment groups.
  • The active inhibitor should produce a dose-dependent effect, while this compound, as the negative control, is expected to have little to no effect at the same concentrations.
  • A lack of activity from this compound helps to confirm that the observed effects of the active compound are due to specific inhibition of the target (USP21) and not off-target effects or compound-related artifacts.

Visualizations

Handling_and_Disposal_Workflow This compound Handling and Disposal Workflow cluster_handling Handling cluster_disposal Disposal A Receive and Log this compound B Store at -20°C in a sealed, light-protected container A->B C Wear appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B->C D Work in a Chemical Fume Hood C->D E Prepare Stock Solutions D->E F Conduct Experiment E->F G Collect all this compound contaminated waste F->G H Segregate into solid and liquid hazardous waste streams G->H I Label containers clearly as 'Hazardous Waste - this compound' H->I J Store waste in a designated, secure area I->J K Arrange for pickup by certified hazardous waste disposal service J->K

Caption: A flowchart illustrating the recommended workflow for the safe handling and disposal of this compound in a laboratory setting.

USP21_Signaling_Pathway Simplified USP21 Signaling Pathway cluster_pathway Cellular Signaling USP21 USP21 Substrate Substrate Protein (e.g., RIPK1, TCF7, MEK2) USP21->Substrate Deubiquitination (removes Ub) Proteasome Proteasomal Degradation Substrate->Proteasome Degradation Downstream Downstream Signaling (e.g., NF-κB, Wnt, MAPK) Substrate->Downstream Ub Ubiquitin Ub->Substrate Ubiquitination Inhibitor BAY-805 (Active Inhibitor) Inhibitor->USP21 NegativeControl This compound (Negative Control) NegativeControl->USP21 No significant inhibition

Caption: A diagram showing the role of USP21 in deubiquitinating substrate proteins, thereby preventing their degradation and influencing downstream signaling pathways. The inhibitory action of BAY-805 and the intended lack of inhibition by its negative control, this compound, are also depicted.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。